1-(3-Chlorophenyl)piperazine
Description
m-Chlorophenylpiperazine has been used in trials studying the treatment of Alcoholism.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFVKMTVMIZMIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13078-15-4 (mono-hydrochloride), 51639-49-7 (di-hydrochloride) | |
| Record name | 1-(3-Chlorophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045138 | |
| Record name | 1-(3-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6640-24-0 | |
| Record name | 1-(3-Chlorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6640-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Chlorophenylpiperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6640-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(m-chlorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-CHLOROPHENYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REY0CNO998 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 1-(3-Chlorophenyl)piperazine (m-CPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chlorophenyl)piperazine, commonly known as m-CPP, is a psychoactive compound belonging to the phenylpiperazine class of drugs. Initially developed for research purposes, it has been widely used as a pharmacological tool to probe the function of the serotonin (B10506) system.[1] Furthermore, m-CPP is an active metabolite of several clinically used drugs, including the antidepressant trazodone.[2] Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter receptors, results in a wide range of physiological and behavioral effects. This technical guide provides a comprehensive overview of the mechanism of action of m-CPP, with a focus on its receptor binding affinity, functional activity, and downstream signaling pathways.
Core Mechanism of Action: A Multi-Target Profile
The primary mechanism of action of m-CPP involves its interaction with a variety of serotonin (5-hydroxytryptamine, 5-HT) receptors, where it exhibits a range of activities from agonism to antagonism. It also displays affinity for the serotonin transporter and other neurotransmitter receptors, contributing to its complex pharmacological effects.
Receptor Binding Affinity
The affinity of m-CPP for various neurotransmitter receptors has been characterized through radioligand binding assays. The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of m-CPP at key human and rodent receptors.
| Receptor/Transporter | Ligand | Tissue/System | Species | Binding Affinity (Ki, nM) | IC50 (nM) | Reference(s) |
| Serotonin Receptors | ||||||
| 5-HT1A | [3H]8-OH-DPAT | Hippocampus | Rat | - | - | [3] |
| 5-HT1B | [125I]CYP | Hypothalamus/Striatum | Rat | - | - | [3] |
| 5-HT2A | [3H]Ketanserin | Cortex | Rat | - | - | [3] |
| 5-HT2C | Human | 3.4 | - | [4] | ||
| 5-HT (general) | [3H]Serotonin | Cortex Membranes | Rat | 100 | - | [5] |
| 5-HT Receptor Subtypes (general) | Human Brain Membranes | Human | - | 360 - 1300 | [6] | |
| Serotonin Transporter | ||||||
| SERT | [125I]RTI-55 | Occipital Cortex | Human | - | 230 | [7] |
| Adrenergic Receptors | ||||||
| α1 | [3H]WB 4101 | Brain Membranes | Rat | - | - | [5] |
| α2 | [3H]Rauwolscine | Human Brain Membranes | Human | - | 570 | [6] |
| β | [3H]DHA | Brain Membranes | Rat | - | - | [5] |
| Dopamine (B1211576) Receptors | ||||||
| D2-like | [3H]Spiroperidol | Striatal Membranes | Rat | >10,000 | - | [5] |
Note: This table presents a selection of available data. Ki and IC50 values can vary depending on the specific radioligand, tissue preparation, and experimental conditions used.
Functional Activity
m-CPP exhibits a complex functional profile, acting as an agonist at most serotonin receptors, a partial agonist at 5-HT2A and 5-HT2C receptors, and an antagonist at the 5-HT2B receptor.[4] Its activity at the serotonin transporter is also a critical component of its mechanism, where it can induce serotonin release by promoting transporter-mediated efflux.[8]
The functional consequences of m-CPP's interaction with key serotonin receptors include:
-
5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] This action is thought to contribute to some of the anxiolytic and antidepressant-like effects observed with m-CPP.
-
5-HT2C Receptor Partial Agonism: m-CPP's partial agonism at 5-HT2C receptors is a key mediator of many of its prominent effects, including anxiety, anorexia, and hormonal changes.[10][11] These receptors are coupled to Gq/11 proteins, and their activation stimulates the phosphoinositide hydrolysis pathway.
-
Serotonin Transporter Interaction: m-CPP has an appreciable affinity for the serotonin transporter (SERT) and can act as a serotonin releasing agent.[7][8] This is believed to occur through a reversal of the normal transporter function, leading to a non-vesicular release of serotonin into the synaptic cleft.[8]
Signaling Pathways
The diverse effects of m-CPP are a direct result of its ability to modulate multiple intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with m-CPP's action at the 5-HT1A and 5-HT2C receptors.
Caption: Signaling pathway of m-CPP at the 5-HT1A receptor.
Caption: Signaling pathway of m-CPP at the 5-HT2C receptor.
Experimental Protocols
The characterization of m-CPP's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the affinity of a test compound (m-CPP) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Caption: Workflow for a typical radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A receptors).
-
Increasing concentrations of m-CPP (or vehicle for total binding, and a high concentration of a known antagonist for non-specific binding).
-
The membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the membranes using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the m-CPP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of m-CPP that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement for Gi/o-Coupled Receptors (e.g., 5-HT1A)
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase, a hallmark of Gi/o-coupled receptor activation.
Detailed Protocol:
-
Cell Culture:
-
Culture cells stably expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) in appropriate media.
-
Plate the cells in a 96- or 384-well plate and grow to a suitable confluency.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Pre-incubate the cells with increasing concentrations of m-CPP for a short period.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (B1673556) (a direct activator of adenylyl cyclase).
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., based on HTRF, FRET, or ELISA).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the m-CPP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of m-CPP that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibition of cAMP production).
-
Functional Assay: Phosphoinositide Hydrolysis for Gq/11-Coupled Receptors (e.g., 5-HT2C)
This assay measures the accumulation of inositol (B14025) phosphates (IPs), the products of phospholipase C (PLC) mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), which is a key downstream event of Gq/11-coupled receptor activation.
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture cells stably expressing the 5-HT2C receptor in appropriate media.
-
Label the cells by incubating them overnight with [3H]myo-inositol in inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.
-
-
Assay Procedure:
-
Wash the labeled cells with assay buffer.
-
Pre-incubate the cells with LiCl. Lithium chloride inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add increasing concentrations of m-CPP and incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Inositol Phosphate Extraction and Quantification:
-
Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).
-
Separate the accumulated [3H]inositol phosphates from the free [3H]myo-inositol and other cellular components using anion-exchange chromatography.
-
Quantify the amount of [3H]IPs in the eluate using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [3H]IPs accumulated against the logarithm of the m-CPP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for m-CPP-stimulated phosphoinositide hydrolysis.
-
Conclusion
The mechanism of action of this compound is multifaceted, primarily driven by its interactions with a broad range of serotonin receptors and the serotonin transporter. Its ability to act as an agonist at several 5-HT receptor subtypes, particularly its partial agonism at the 5-HT2C receptor, coupled with its capacity to induce serotonin release, underpins its complex and often opposing physiological and behavioral effects. A thorough understanding of its binding affinities, functional activities, and the downstream signaling pathways it modulates is crucial for interpreting data from studies utilizing m-CPP as a pharmacological tool and for understanding the clinical effects of drugs that are metabolized to this active compound. The experimental protocols detailed in this guide provide a framework for the continued investigation of m-CPP and other novel psychoactive compounds.
References
- 1. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Metachlorophenylpiperazine (mCPP): a new designer drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and characterization of 1-(3-Chlorophenyl)piperazine
An In-depth Technical Guide on the Synthesis and Characterization of 1-(3-Chlorophenyl)piperazine
Introduction
This compound, commonly referred to as mCPP, is an N-arylpiperazine derivative. It holds significant interest in the fields of medicinal chemistry and pharmacology. mCPP is recognized both as a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Trazodone (B27368), and as a major active metabolite of Trazodone and Nefazodone (B1678010).[1][2][3][4] Its pharmacological profile is primarily characterized by its activity as a non-selective serotonin (B10506) receptor agonist, with a notable affinity for the 5-HT2C receptor.[2][4] This guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The most prevalent and well-documented method for synthesizing this compound involves the condensation reaction between 3-chloroaniline (B41212) and bis(2-chloroethyl)amine (B1207034) hydrochloride.[5][6] This reaction is typically performed under reflux conditions in a suitable solvent such as xylene or water.[5][6] An alternative, though less detailed in the literature, involves the reaction of 3-chlorobenzyl chloride with piperazine (B1678402) in the presence of a base.[7]
The primary synthesis route begins with the preparation of bis(2-chloroethyl)amine hydrochloride from diethanolamine (B148213) and thionyl chloride.[5][8] This intermediate is then reacted with 3-chloroaniline to form the piperazine ring and yield the desired product.
Experimental Protocols
Protocol 1: Synthesis via 3-Chloroaniline and Bis(2-chloroethyl)amine Hydrochloride
This protocol is adapted from established industrial and patent literature.[5][6][9]
-
Preparation of Bis(2-chloroethyl)amine Hydrochloride:
-
In a suitable reaction vessel equipped with a stirrer and reflux condenser, add diethanolamine (1.0 eq) to a solvent such as chloroform (B151607) or xylene.[5][8]
-
Slowly add thionyl chloride (SOCl₂) (2.0-4.0 eq) dropwise while maintaining stirring and cooling, as the reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and remove the excess solvent and thionyl chloride under reduced pressure.
-
The resulting solid, bis(2-chloroethyl)amine hydrochloride, can be purified by recrystallization from a suitable solvent like acetone.[8]
-
-
Synthesis of this compound:
-
Charge the reaction vessel with water, 3-chloroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and a base such as sodium hydroxide.[6] Alternatively, the reaction can be run in xylene with a catalytic amount of an acid like p-toluenesulfonic acid.[5]
-
Heat the mixture to reflux (approx. 90-145°C depending on the solvent) and maintain for 15-24 hours.[6][8] Monitor the reaction's progress by an appropriate analytical method (e.g., GC or HPLC).
-
Upon completion, cool the reaction mixture.
-
If using an aqueous system, add an organic solvent like toluene (B28343) to extract the product.[6] Separate the organic layer. If using an organic solvent system, cool the mixture to crystallize the hydrochloride salt of the product, which can be filtered.[5]
-
Wash the organic layer or the filtered product with water and/or brine to remove inorganic salts.
-
The solvent is removed from the organic layer by distillation under reduced pressure to yield the final product, this compound.[6] Further purification can be achieved by vacuum distillation or recrystallization.
-
Protocol 2: General Characterization by GC-MS
This protocol outlines a general procedure for the analysis of mCPP, often used in toxicological and forensic settings.[10][11]
-
Sample Preparation (e.g., from a reaction mixture or biological matrix):
-
Perform a liquid-liquid extraction. Acidify the aqueous sample and wash with a non-polar solvent to remove neutral and acidic impurities.
-
Basify the aqueous layer and extract the mCPP into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Optional but common):
-
GC-MS Analysis:
-
Reconstitute the dried extract or derivatized product in a suitable solvent (e.g., methanol, ethyl acetate).
-
Inject an aliquot into a GC-MS system.
-
GC Conditions: Use a non-polar capillary column (e.g., VF-5MS or similar).[12] Employ a temperature ramp program, for example, starting at 60°C and ramping up to 270°C, to ensure separation of analytes.[12]
-
MS Conditions: Operate the mass spectrometer in full-scan electron ionization (EI) mode.
-
Identify mCPP based on its retention time and the fragmentation pattern in its mass spectrum.
-
Data Presentation
Physicochemical Properties
The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | m-Chlorophenylpiperazine, mCPP | [1] |
| Molecular Formula | C₁₀H₁₃ClN₂ | [1][12] |
| Molecular Weight | 196.67 g/mol | [1][12] |
| Appearance | White to off-white crystalline solid/powder | [7] |
| Melting Point | 162-164 °C (free base) | [7] |
| 210-214 °C (dec.) (HCl salt) | [2][4] | |
| Boiling Point | ~285-287 °C | [7] |
| Solubility | Soluble in methanol, ethanol, DMSO | [2][7] |
| Sparingly soluble in water | [7] |
Analytical Characterization Data
Summary of spectroscopic and chromatographic data used for the identification and characterization of this compound.
| Analytical Technique | Characteristic Data | Reference |
| UV-Vis Spectroscopy | λmax: 211, 249, 288 nm (in PBS, pH 7.2) | [3] |
| GC-MS (EI) | Key Mass Fragments (m/z): 196 (M+), 156, 154, 122 | [1] |
| Kovats Retention Index | 1777.1 (Semi-standard non-polar column) | [1] |
| Infrared (IR) Spectroscopy | ATR-IR data available | [1] |
| LC-MS | ESI-MS/MS data available | [13][14] |
Visualization of Analytical Workflow
The general workflow for the characterization of a synthesized chemical compound like mCPP is depicted below.
Safety and Handling
This compound is considered hazardous and requires careful handling. Appropriate personal protective equipment (PPE) and engineering controls should be used.
| Hazard Category | GHS Classification | Precautionary Measures |
| Acute Toxicity | Acute Tox. 4 (Oral), H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. Call a POISON CENTER or doctor if you feel unwell.[1][15] |
| Skin Irritation | Skin Irrit. 2, H315: Causes skin irritation | Wear protective gloves. If skin irritation occurs: Get medical advice/attention. Wash contaminated clothing before reuse.[1][15] |
| Eye Irritation | Eye Irrit. 2, H319: Causes serious eye irritation | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][15] |
| Respiratory Irritation | STOT SE 3, H335: May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][15] |
| Handling & Storage | - | Handle in a well-ventilated area or under a chemical fume hood. Store in a cool, dry place away from heat, with the container tightly sealed.[7][16] |
Conclusion
This technical guide has detailed the primary synthesis route and comprehensive characterization methods for this compound. The provided protocols for synthesis and analysis, along with tabulated physicochemical and safety data, serve as a valuable resource for professionals engaged in pharmaceutical research and development. The synthesis, primarily through the condensation of 3-chloroaniline and a bis(2-chloroethyl)amine precursor, is a robust method, while characterization relies on a combination of chromatographic and spectroscopic techniques to ensure purity and confirm identity. Adherence to strict safety protocols is mandatory when handling this compound.
References
- 1. This compound | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 99 65369-76-8 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound hydrochloride | 65369-76-8 [chemicalbook.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. 1-(3-Chlorophenyl) piperazine Manufacturer in Ankleshwar [nigamfinechem.co.in]
- 8. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 9. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 10. Piperazine-derived designer drug this compound (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
Unraveling the Complex Pharmacology of m-Chlorophenylpiperazine (mCPP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
meta-Chlorophenylpiperazine (mCPP), a psychoactive compound of the phenylpiperazine class, has been a subject of extensive research due to its complex and multifaceted pharmacological profile. Initially developed for scientific research and later emerging as a designer drug, mCPP serves as a crucial tool for probing the serotonergic system. This technical guide provides an in-depth exploration of the pharmacological properties of mCPP, focusing on its mechanism of action, receptor binding affinities, pharmacokinetic profile, and its physiological and behavioral effects. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through standardized diagrams.
Introduction
meta-Chlorophenylpiperazine (mCPP) is a non-selective serotonin (B10506) (5-HT) receptor agonist and a serotonin reuptake inhibitor.[1] It is also a known metabolite of several antidepressant drugs, including trazodone, nefazodone, and etoperidone.[1][2] Its ability to interact with a wide range of serotonin receptor subtypes has made it a valuable pharmacological tool for investigating the role of the serotonergic system in various physiological and pathological processes.[3] However, its use is associated with a range of subjective effects in humans, often described as unpleasant, including anxiety, headaches, and dysphoria.[1][4] This guide aims to provide a detailed technical overview of the pharmacological characteristics of mCPP to support further research and drug development efforts.
Mechanism of Action and Receptor Pharmacology
mCPP exhibits a broad spectrum of activity at various neurotransmitter receptors, with a pronounced affinity for serotonin receptors. It acts as an agonist at most serotonin receptors it binds to, though its effects can vary depending on the receptor subtype and the specific cellular context.[1]
Receptor Binding Affinities
The binding affinities of mCPP for various human neurotransmitter receptors are summarized in Table 1. These values, presented as inhibition constants (Ki), indicate the concentration of mCPP required to occupy 50% of the receptors in in vitro binding assays. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Ki (nM) | Receptor Subtype | Ki (nM) |
| Serotonin Receptors | Adrenergic Receptors | ||
| 5-HT1A | 140 | α1 | >1000 |
| 5-HT1B | 130 | α2 | 570[5] |
| 5-HT1D | 180 | Dopamine (B1211576) Receptors | |
| 5-HT2A | 32.1[1] | D2 | >10000[6] |
| 5-HT2B | 28.8[1] | Other | |
| 5-HT2C | 3.4[1] | SERT | 330 |
| 5-HT3 | 61.4[7] | NET | >1000 |
Table 1: Binding Affinities (Ki) of mCPP for Human Neurotransmitter Receptors. Data compiled from multiple sources.[1][5][6][7]
mCPP demonstrates the highest affinity for the 5-HT2C receptor, followed by the 5-HT2B and 5-HT2A receptors.[1] It also possesses significant affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors, as well as the serotonin transporter (SERT).[1] Its affinity for adrenergic and dopamine receptors is considerably lower.[5][6]
Functional Activity
mCPP generally acts as a non-selective serotonin receptor agonist.[8] However, its functional activity can be complex and receptor-specific:
-
5-HT2C Receptor: mCPP is a partial agonist at the human 5-HT2C receptor.[9] This interaction is believed to mediate many of its anxiogenic and anorectic effects.[1]
-
5-HT2B Receptor: In contrast to its agonist activity at other 5-HT2 receptors, mCPP acts as an antagonist at the human 5-HT2B receptor.[9]
-
5-HT1A Receptor: mCPP is an agonist at 5-HT1A receptors, which are involved in the regulation of mood and anxiety.[10]
-
Serotonin Transporter (SERT): mCPP acts as a serotonin reuptake inhibitor, thereby increasing the synaptic concentration of serotonin.[1] It has also been shown to act as a serotonin releasing agent.[1]
Signaling Pathways
The interaction of mCPP with its primary targets, the 5-HT2C and 5-HT1A receptors, initiates distinct downstream signaling cascades.
The 5-HT2C receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Agonist binding, such as by mCPP, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
The 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation by mCPP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Pharmacokinetics
The pharmacokinetic profile of mCPP is characterized by significant interindividual variability.[4] It is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[1]
| Parameter | Value (Oral Administration) | Value (Intravenous Administration) |
| Bioavailability | 14 - 108% | N/A |
| Elimination Half-life (t1/2) | 4 - 14 hours[1] | 2.4 - 6.8 hours |
| Clearance | N/A | 11 - 92 L/hr[4] |
| Primary Metabolizing Enzyme | CYP2D6[1] | CYP2D6[1] |
Table 2: Pharmacokinetic Parameters of mCPP in Humans. Data compiled from multiple sources.[1]
Physiological and Behavioral Effects
Administration of mCPP in humans and animal models elicits a range of physiological and behavioral responses, which are largely attributable to its interaction with the serotonergic system.
Hormonal Effects
mCPP has been shown to dose-dependently increase the secretion of several hormones, including cortisol, prolactin, and adrenocorticotropic hormone (ACTH).[3][10] These effects are thought to be mediated primarily through its agonist activity at 5-HT2C receptors.
Behavioral Effects
The subjective effects of mCPP in humans are often reported as unpleasant and include:
In rodent models, mCPP has been shown to induce anxiety-like behaviors and can worsen obsessive-compulsive symptoms.[1][12]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of mCPP's pharmacological properties.
Radioligand Binding Assay
This assay is used to determine the binding affinity of mCPP for various receptors.
Objective: To determine the inhibition constant (Ki) of mCPP for a specific receptor subtype.
Principle: This is a competitive binding assay where unlabeled mCPP competes with a radiolabeled ligand for binding to receptors in a cell membrane preparation. The amount of radioactivity bound to the membranes is measured, and the concentration of mCPP that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[13]
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled mCPP.
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of mCPP to determine the IC50 value. Calculate the Ki value.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as serotonin and dopamine, in the brain of a freely moving animal following the administration of mCPP.[14]
Objective: To determine the effect of mCPP on neurotransmitter release in a specific brain region.
Principle: A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular fluid diffuse across the membrane into the aCSF, which is then collected and analyzed.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula and begin perfusing with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples.
-
mCPP Administration: Administer mCPP to the animal (e.g., via intraperitoneal injection).
-
Post-Administration Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Conclusion
m-Chlorophenylpiperazine is a pharmacologically complex agent with a high affinity for multiple serotonin receptor subtypes, most notably the 5-HT2C receptor. Its actions as a non-selective serotonin agonist and reuptake inhibitor lead to a wide array of physiological and behavioral effects. The significant interindividual variability in its pharmacokinetics presents challenges for its clinical and research applications. A thorough understanding of its intricate pharmacology, as detailed in this guide, is essential for interpreting experimental results and for the future development of more selective serotonergic agents. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers investigating the multifaceted roles of the serotonergic system in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. File:5-HT2C receptor pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nhsjs.com [nhsjs.com]
- 12. researchgate.net [researchgate.net]
- 13. (Open Access) Lower Baseline Plasma Cortisol and Prolactin together with Increased Body Temperature and Higher mCPP-Induced Cortisol Responses in Men with Pedophilia (2001) | Michael Maes | 53 Citations [scispace.com]
- 14. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Neurochemical Profile of m-Chlorophenylpiperazine (mCPP) in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
meta-Chlorophenylpiperazine (mCPP), a psychoactive compound of the phenylpiperazine class, exerts complex and multifaceted effects on the central nervous system (CNS). Initially synthesized as a potential antihistamine, mCPP is now primarily utilized as a research tool to probe the function of the serotonin (B10506) (5-HT) system. It is also a known active metabolite of the antidepressant trazodone. This technical guide provides a comprehensive overview of the neurochemical effects of mCPP, detailing its interactions with various neurotransmitter systems, summarizing quantitative data on its receptor binding affinities and effects on neurotransmitter levels, and outlining the experimental protocols used to elucidate these properties. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development.
Receptor Binding Affinity
mCPP exhibits a broad binding profile, with significant affinity for a range of serotonin receptors. It also interacts with other neurotransmitter receptors, albeit generally with lower potency. The following table summarizes the binding affinities of mCPP at various human and rat brain receptors, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).
| Receptor/Transporter | Species | Tissue | Radioligand | Ki (nM) | IC50 (nM) | Functional Activity | Reference(s) |
| Serotonin Receptors | |||||||
| 5-HT1A | Human | Brain Membranes | [3H]8-OH-DPAT | 360 - 1300 | Agonist | [1] | |
| 5-HT1B | Human | Brain Membranes | [125I]CYP | 360 - 1300 | Agonist | [1][2] | |
| 5-HT1D | Human | Brain Membranes | 360 - 1300 | [1] | |||
| 5-HT2A | Human | Cloned | 32.1 | Partial Agonist | [3] | ||
| 5-HT2B | Human | Cloned | 28.8 | Antagonist | [3] | ||
| 5-HT2C | Human | Cloned | 3.4 | Partial Agonist | [2][3] | ||
| 5-HT3 | Human | Agonist | [4] | ||||
| 5-HT7 | Human | Agonist | [4] | ||||
| Serotonin Transporter | |||||||
| SERT | Human | Occipital Cortex | [125I]RTI-55 | 230 | Reuptake Inhibitor/Releasing Agent | [4][5] | |
| Adrenergic Receptors | |||||||
| α1-adrenergic | Human | Brain Membranes | 2500 - 24000 | [1] | |||
| α2-adrenergic | Human | Brain Membranes | [3H]rauwolscine | 570 | [1] | ||
| β-adrenergic | Human | Brain Membranes | 2500 - 24000 | [1] | |||
| Dopamine (B1211576) Receptors | |||||||
| Dopamine | Human | Brain Membranes | 2500 - 24000 | [1] | |||
| Other | |||||||
| H1 | [4] | ||||||
| I1 (Imidazoline) | [4] | ||||||
| NET (Norepinephrine Transporter) | [4] |
Effects on Neurotransmitter Levels
In vivo microdialysis studies in rats have demonstrated that mCPP significantly alters the extracellular concentrations of serotonin and, to a lesser extent, dopamine.
| Neurotransmitter | Brain Region | Animal Model | mCPP Dose and Administration | Change in Extracellular Levels | Key Findings | Reference(s) |
| Serotonin | Hippocampus | Spontaneously Hypertensive Rats (SHR) | 0.25 or 2.5 mg/kg, IV | 300-1400% increase | Dose-dependent; effect antagonized by citalopram (B1669093) (SSRI) but not by TTX (sodium channel blocker), suggesting reversal of the serotonin transporter. | [6] |
| Dopamine | Nucleus Accumbens and Striatum | Spontaneously Hypertensive Rats (SHR) and Sprague-Dawley (SD) Rats | 2.5 mg/kg, IV | 125-170% increase | Weaker effect compared to serotonin; appears to be TTX-sensitive. | [6] |
| Dopamine | Hypothalamus | Rats | 5 mg/kg twice daily for 15 days | Decreased levels | Chronic administration led to a decrease in dopamine levels. | [7] |
Signaling Pathways and Functional Effects
The diverse receptor interactions of mCPP translate into a complex array of downstream signaling and functional effects. Its actions are predominantly mediated by the serotonin system, with the 5-HT2C receptor playing a crucial role in many of its behavioral effects, such as anxiety and appetite suppression.[3][4]
Serotonergic System
mCPP acts as an agonist or partial agonist at most serotonin receptors it binds to, with the notable exception of the 5-HT2B receptor, where it acts as an antagonist.[3][4] Its potent activity at 5-HT2C receptors is thought to mediate its anxiogenic and anorectic effects.[3] Furthermore, mCPP not only inhibits the reuptake of serotonin via the serotonin transporter (SERT) but also acts as a serotonin releasing agent.[4][6]
Dopaminergic and Noradrenergic Systems
mCPP's effects on the dopamine system are less pronounced than on the serotonin system. It has weak affinity for dopamine receptors.[1] The observed increase in extracellular dopamine may be an indirect effect, possibly mediated by its actions on serotonin receptors that modulate dopamine release.[6] Similarly, its affinity for adrenergic receptors and the norepinephrine (B1679862) transporter is relatively low.[1][4]
Neuroendocrine Effects
mCPP administration has been shown to induce the release of several hormones, including prolactin, cortisol, and adrenocorticotropic hormone (ACTH).[8][9] These effects are believed to be mediated by its agonistic activity at serotonin receptors, which in turn modulates the hypothalamic-pituitary-adrenal (HPA) axis.
Experimental Protocols
The neurochemical effects of mCPP have been characterized using a variety of in vitro and in vivo techniques. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Objective: To determine the Ki or IC50 of mCPP at various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation:
-
Brain tissue from humans or rodents is homogenized in a buffered solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of mCPP.
-
The incubation is carried out at a specific temperature and for a set duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of mCPP that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in the extracellular fluid of the brain in awake, freely moving animals.
Objective: To determine the effect of mCPP on extracellular serotonin and dopamine levels.
General Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the target brain region (e.g., hippocampus, nucleus accumbens).
-
The cannula is secured with dental cement, and the animal is allowed to recover.
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
mCPP is administered systemically (e.g., intravenously or intraperitoneally) or locally via reverse dialysis.
-
-
Sample Collection and Analysis:
-
Dialysate samples are collected continuously after drug administration.
-
The concentrations of serotonin and dopamine in the samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Neurotransmitter concentrations are typically expressed as a percentage of the baseline levels.
-
Conclusion
m-Chlorophenylpiperazine is a pharmacologically complex agent with a primary influence on the central serotonergic system. Its ability to interact with multiple serotonin receptor subtypes, in addition to its effects on serotonin transport, makes it a valuable but non-selective research tool. The anxiogenic, anorectic, and neuroendocrine effects of mCPP are largely attributable to its actions at 5-HT2C and other serotonin receptors. A thorough understanding of its neurochemical profile, as detailed in this guide, is essential for the accurate interpretation of studies employing this compound and for the development of more selective serotonergic agents for therapeutic purposes.
References
- 1. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus properties of mCPP: evidence for a 5-HT2C receptor mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. m.psychonautwiki.org [m.psychonautwiki.org]
- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of administration of mCPP on psychological, cognitive, cardiovascular, hormonal and MHPG measurements in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro activity of 1-(3-Chlorophenyl)piperazine
An In-Depth Technical Guide on the In Vitro Activity of 1-(3-Chlorophenyl)piperazine (mCPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound (mCPP), a widely studied psychoactive compound and a metabolite of several antidepressant drugs.[1][2] This document summarizes its binding affinities and functional activities at various neurotransmitter receptors and transporters, details the experimental protocols for key in vitro assays, and illustrates the relevant signaling pathways.
Core Pharmacological Profile
This compound is a serotonin (B10506) (5-HT) receptor agonist with a complex and broad pharmacological profile.[3] It interacts with multiple neurotransmitter systems, including serotonergic, adrenergic, and to a lesser extent, dopaminergic pathways. Its activity is not confined to a single receptor subtype; instead, it exhibits a range of affinities and functional effects across numerous targets.
Quantitative Data Presentation
The in vitro activity of mCPP has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, providing a comparative view of its potency at different molecular targets.
Table 1: Receptor and Transporter Binding Affinities of mCPP
| Target | Radioligand | Tissue/System | IC50 (nM) | Reference |
| Serotonin Receptors | ||||
| 5-HT Receptor Subtypes | Not Specified | Human Brain Membranes | 360 - 1300 | [4] |
| Adrenergic Receptors | ||||
| α2 | [3H]Rauwolscine | Human Brain Membranes | 570 | [4] |
| α1 | Not Specified | Human Brain Membranes | 2500 - 24000 | [4] |
| β | Not Specified | Human Brain Membranes | 2500 - 24000 | [4] |
| Dopamine (B1211576) Receptors | ||||
| General | Not Specified | Human Brain Membranes | 2500 - 24000 | [4] |
| Cholinergic Receptors | ||||
| Muscarinic | Not Specified | Human Brain Membranes | 2500 - 24000 | [4] |
| Serotonin Transporter | ||||
| SERT | [125I]RTI-55 | Human Occipital Cortex | 230 | [5] |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. This section outlines the protocols for key experiments used to characterize the activity of mCPP.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[6]
Objective: To determine the binding affinity (IC50) of mCPP for a target receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the target receptor or from specific brain regions.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor.
-
Test Compound: this compound (mCPP).
-
Assay Buffer: Buffer solution appropriate for the specific receptor.
-
Wash Buffer: Cold buffer to wash away unbound radioligand.
-
Scintillation Fluid: For detecting radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus: A cell harvester or similar vacuum filtration system.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Contains receptor membranes and the radioligand.
-
Non-specific Binding: Contains receptor membranes, the radioligand, and a high concentration of an unlabeled competing ligand to saturate the receptors.
-
Test Compound: Contains receptor membranes, the radioligand, and varying concentrations of mCPP.
-
-
Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of mCPP to determine the IC50 value.
cAMP Functional Assays
Cyclic AMP (cAMP) functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.
Objective: To assess the functional activity of mCPP at Gs- or Gi-coupled receptors by measuring changes in intracellular cAMP levels.
Materials:
-
Cell Line: A cell line expressing the target GPCR.
-
Test Compound: this compound (mCPP).
-
cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Forskolin (B1673556) (for Gi-coupled receptors): An activator of adenylyl cyclase.
-
Agonist (for antagonist mode): A known agonist for the target receptor.
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Culture the cells expressing the target receptor to an appropriate density.
-
Assay Preparation: Seed the cells into a 96- or 384-well plate and allow them to attach.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of mCPP to the cells.
-
Antagonist Mode (for Gs-coupled receptors): Add varying concentrations of mCPP followed by a fixed concentration of a known agonist (typically the EC80).
-
Antagonist Mode (for Gi-coupled receptors): Add varying concentrations of mCPP followed by a fixed concentration of forskolin and a known agonist.
-
-
Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of mCPP to determine the EC50 (half-maximal effective concentration) and the maximum effect (Emax).
-
Antagonist Mode: Plot the inhibition of the agonist- or forskolin-induced cAMP response against the log concentration of mCPP to determine the IC50.
-
Phosphoinositide Hydrolysis Assays
Phosphoinositide (PI) hydrolysis assays are used to measure the activation of Gq-coupled receptors, which stimulate phospholipase C (PLC) and lead to the production of inositol (B14025) phosphates.
Objective: To determine the agonist or antagonist activity of mCPP at Gq-coupled receptors by measuring the accumulation of inositol phosphates.
Materials:
-
Cell Line: A cell line expressing the target Gq-coupled receptor.
-
[3H]myo-inositol: A radiolabeled precursor for phosphoinositide synthesis.
-
Test Compound: this compound (mCPP).
-
LiCl: An inhibitor of inositol monophosphatase to allow for the accumulation of inositol monophosphate.
-
Agonist (for antagonist mode): A known agonist for the target receptor.
-
Anion Exchange Resin: To separate inositol phosphates from other cellular components.
-
Scintillation Fluid and Counter.
Procedure:
-
Cell Labeling: Culture the cells in a medium containing [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Assay Setup:
-
Wash the labeled cells and pre-incubate them in a buffer containing LiCl.
-
Agonist Mode: Add varying concentrations of mCPP.
-
Antagonist Mode: Add varying concentrations of mCPP followed by a fixed concentration of a known agonist.
-
-
Incubation: Incubate the cells for a sufficient time to allow for the accumulation of inositol phosphates.
-
Extraction: Stop the reaction by adding an acid (e.g., perchloric acid) and extract the soluble inositol phosphates.
-
Separation: Apply the extracts to an anion exchange column to separate the inositol phosphates.
-
Counting: Elute the inositol phosphates and measure their radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of radioactivity (representing inositol phosphate (B84403) accumulation) against the log concentration of mCPP to determine the EC50 or IC50.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a clear understanding of the in vitro activity of mCPP.
Caption: Gq-coupled receptor signaling pathway activated by mCPP.
Caption: General workflow for a radioligand binding assay.
Caption: General workflow for a cAMP functional assay.
Conclusion
This compound exhibits a multifaceted in vitro pharmacological profile, primarily characterized by its interaction with serotonin receptors. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working with this compound. The provided workflows and signaling pathway diagrams offer a visual aid to understanding the experimental procedures and the compound's mechanism of action. This comprehensive information is intended to facilitate further research into the complex pharmacology of mCPP and related compounds.
References
- 1. This compound | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Discovery and Pharmacological Profile of m-Chlorophenylpiperazine (mCPP): A Technical Guide
Introduction
meta-Chlorophenylpiperazine (mCPP) is a psychoactive compound of the phenylpiperazine class that has a complex history in pharmacological research. Initially identified as a major active metabolite of the antidepressant drug trazodone (B27368), it was subsequently investigated as a pharmacological tool to probe the serotonin (B10506) (5-HT) system.[1] Its promiscuous binding profile across various serotonin receptor subtypes has made it a subject of extensive research to understand the nuances of serotonergic neurotransmission. This technical guide provides an in-depth overview of the discovery, history, and detailed pharmacology of mCPP for researchers, scientists, and drug development professionals.
Discovery and History
The first synthesis of mCPP is attributed to Thomas H. Wicker Jr. in his 1951 doctoral work at the University of Florida, where it was explored as part of a series of potential novel antihistamines. However, its significance in neuroscience research grew substantially with the understanding of its metabolic relationship with trazodone. It was discovered that trazodone is metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to form mCPP.
In the mid-2000s, mCPP emerged as a designer drug, often found in pills marketed as "ecstasy."[2] Despite this, its subjective effects are generally considered unpleasant, with users reporting anxiety and headaches, which has limited its recreational use.[3]
Synthesis
The synthesis of 1-(3-chlorophenyl)piperazine can be achieved through the reaction of 3-chloroaniline (B41212) with bis(2-chloroethyl)amine (B1207034) hydrochloride in a suitable solvent like xylene under reflux conditions. An alternative method involves the reaction of 3-chloroaniline with diethanolamine (B148213) in the presence of a dehydrating agent.
Pharmacological Profile
mCPP is a non-selective serotonin receptor agonist with varying affinities and functional activities across a range of 5-HT receptor subtypes. It also interacts with other neurotransmitter systems, contributing to its complex pharmacological profile.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in characterizing the affinity of mCPP for various neurotransmitter receptors. The following table summarizes the binding affinities (Ki) of mCPP for a range of human serotonin receptor subtypes.
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 130 |
| 5-HT1B | 160 |
| 5-HT1D | 200 |
| 5-HT2A | 32.1 |
| 5-HT2B | 28.8 |
| 5-HT2C | 3.4 |
| 5-HT3 | 360 - 1300 (IC50) |
| 5-HT7 | 100 |
| Serotonin Transporter (SERT) | 230 (IC50) |
Note: Data compiled from multiple sources. Ki values represent the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand. IC50 values represent the concentration of a drug that inhibits a specific response by 50%.
Functional Activity
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. The following table summarizes the functional activity (EC50/IC50) of mCPP at key serotonin receptors.
| Receptor Subtype | Assay Type | Functional Activity | EC50/IC50 (nM) |
| 5-HT1A | [35S]GTPγS Binding | Partial Agonist | ~500 |
| 5-HT2A | Phosphoinositide Hydrolysis | Partial Agonist | ~1000 |
| 5-HT2C | Phosphoinositide Hydrolysis | Agonist | ~100 |
Note: Data compiled from multiple sources. EC50 represents the concentration of a drug that gives half-maximal response. IC50 represents the concentration of a drug that inhibits a specific response by 50%.
Signaling Pathways
The interaction of mCPP with serotonin receptors initiates a cascade of intracellular signaling events. The primary signaling pathways for the most relevant 5-HT receptors are detailed below.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[2][3][4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and an inhibitory effect on neuronal firing.[2]
Caption: 5-HT1A receptor signaling pathway activated by mCPP.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a GPCR that couples to the Gq/11 G-protein.[5][6][7] Upon activation, Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[6][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. msudenver.edu [msudenver.edu]
The Nexus of Structure and Activity: A Technical Guide to 1-(3-Chlorophenyl)piperazine Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chlorophenyl)piperazine (mCPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs. Initially developed for research purposes, it has become a crucial pharmacological tool for interrogating the serotonergic system due to its broad-spectrum affinity for various serotonin (B10506) (5-HT) receptor subtypes. mCPP itself is a non-selective ligand, exhibiting significant affinity for 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors, among others. This promiscuity, while limiting its therapeutic potential, makes the mCPP scaffold a versatile and highly valuable starting point for designing more selective and potent ligands targeting specific receptors implicated in a range of neuropsychiatric disorders, including anxiety, depression, and psychosis.[1][2][3]
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of mCPP derivatives. It summarizes key quantitative data, details common experimental protocols for their synthesis and evaluation, and visualizes the underlying biological pathways and experimental workflows.
Core Scaffold and Pharmacophore Analysis
The archetypal structure of these derivatives consists of three key components that can be systematically modified to modulate pharmacological activity:
-
The Arylpiperazine Moiety: The this compound unit is the foundational pharmacophore. Modifications to the phenyl ring, such as altering the position or nature of the halogen substituent (e.g., moving the chlorine to the 2- or 4-position, or replacing it with fluorine or a trifluoromethyl group), can significantly impact receptor affinity and selectivity.
-
The Alkyl Spacer: A flexible alkyl chain of varying length (typically 2 to 6 carbons) connects the N4-nitrogen of the piperazine (B1678402) ring to a terminal group. The length and rigidity of this linker are critical determinants of affinity, particularly for distinguishing between different 5-HT receptor subtypes.
-
The Terminal Moiety: This is the most varied component and offers the greatest opportunity for tuning the pharmacological profile. A wide array of cyclic and acyclic structures, often containing amide, imide, or other heterocyclic systems, are appended here to achieve desired potency, selectivity, and functional activity (agonist, antagonist, or partial agonist).
Quantitative Structure-Activity Relationship (SAR)
The following tables summarize the binding affinities (Ki, in nanomolars) of representative long-chain arylpiperazine derivatives at key serotonin and dopamine (B1211576) receptors. The data illustrates how systematic structural modifications influence receptor binding. Lower Ki values indicate higher binding affinity.
Table 1: SAR of Trazodone Analogs with Varying Linker Length
Trazodone is a well-known antidepressant that contains the mCPP moiety. Extending the propyl linker to a hexyl chain dramatically shifts the affinity profile from 5-HT2A towards the 5-HT1A receptor.
| Compound | Core Structure | Linker (n) | Terminal Moiety | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) |
| Trazodone | This compound | 3 | s-Triazolo[4,3-a]pyridin-3-one | Moderate | High | Moderate |
| 7a·HCl | This compound | 6 | s-Triazolo[4,3-a]pyridin-3-one | 16 | Lower than Trazodone | 278 |
Data synthesized from literature, highlighting the principle of linker length modification.[4]
Table 2: Influence of Terminal Moiety on Receptor Affinity
This table showcases derivatives where the this compound core and a propyl linker are kept constant, while the terminal group is varied. This demonstrates the profound impact of the terminal moiety on receptor affinity and selectivity.
| Compound ID | Core Structure | Terminal Moiety | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | α1 Ki (nM) |
| Derivative A | This compound | Phenyl-hydantoin | 45.8 | >1000 | 25.1 |
| Derivative B | This compound | Naphthyl-hydantoin | 78.5 | >1000 | 11.9 |
| Derivative C | This compound | Hydroxypropyl-phenyl-hydantoin | 313 | >1000 | 18.6 |
Data adapted from studies on phenylpiperazine-hydantoin derivatives to illustrate the impact of the terminal group.[5]
Signaling Pathways and Experimental Workflows
Visualizations are critical for understanding the complex biological systems and research processes involved in SAR studies. The following diagrams, rendered using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Serotonin 5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately modulates neuronal excitability.
Caption: Simplified 5-HT1A receptor signaling cascade.
SAR Experimental Workflow
The process of conducting a structure-activity relationship study involves a logical progression from chemical synthesis to biological evaluation.
References
- 1. Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT(1A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Role of m-Chlorophenylpiperazine (mCPP) in Elucidating Serotonergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-Chlorophenylpiperazine (mCPP) is a psychoactive compound of the phenylpiperazine class that has been instrumental as a pharmacological tool for investigating the complexities of the serotonergic system.[1] Initially developed in the late 1970s, its broad and complex pharmacodynamic profile has made it a valuable, albeit challenging, probe for dissecting the roles of various serotonin (B10506) (5-HT) receptor subtypes in both normal physiological processes and neuropsychiatric disorders.[1] This technical guide provides an in-depth overview of mCPP's mechanism of action, its application in experimental paradigms, and detailed protocols for its use in research settings.
Mechanism of Action and Receptor Profile
mCPP exhibits a complex pharmacology, acting as a non-selective agonist at multiple serotonin receptors, with additional effects on serotonin transport.[1][2] It also possesses affinity for adrenergic and histamine (B1213489) receptors, which should be considered when interpreting experimental results.[1][2]
Receptor Binding Affinity
mCPP's affinity for various neurotransmitter receptors has been characterized in numerous studies. The following table summarizes its binding affinities (Ki values) for key human serotonin receptor subtypes and other targets. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Mean Ki (nM) | Reference(s) |
| Serotonin Receptors | ||
| 5-HT1A | 130 - 1950 | [1][2][3] |
| 5-HT1B | 30 - 132 | [1][3] |
| 5-HT1D | 282 | [1][3] |
| 5-HT2A | 32.1 - 269 | [1][3] |
| 5-HT2B | 28.8 | [1] |
| 5-HT2C | 3.4 - 62 | [1][3] |
| 5-HT3 | >1000 | [1] |
| 5-HT7 | - | - |
| SERT (Serotonin Transporter) | 121 - 230 | [1][4] |
| Other Receptors | ||
| α1-adrenergic | >2500 | [1][5] |
| α2-adrenergic | 570 | [5] |
| H1 (Histamine) | - | - |
| NET (Norepinephrine Transporter) | - | - |
Note: Ki values can vary between studies due to different experimental conditions.
Functional Activity
mCPP generally acts as an agonist or partial agonist at most serotonin receptors it binds to.[1] Its most potent actions are observed at the 5-HT2B and 5-HT2C receptors.[1][2] Notably, it acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, but as an antagonist at the 5-HT2B receptor.[1] In addition to its receptor activity, mCPP can also act as a serotonin releasing agent and a serotonin reuptake inhibitor.[1][2]
The following table summarizes the functional potency (EC50/IC50 values) of mCPP at select serotonin receptors.
| Receptor Subtype | Functional Assay | Potency (EC50/IC50 in nM) | Reference(s) |
| 5-HT2C | Phosphoinositide Hydrolysis | - | [6] |
| SERT | [3H]5-HT Uptake Inhibition | 121 | [3] |
Note: Data on functional potencies of mCPP are less consistently reported in the literature compared to binding affinities.
Visualizing mCPP's Impact: Signaling and Experimental Workflows
To better understand the mechanisms and experimental applications of mCPP, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and processes.
Caption: 5-HT2C Receptor Signaling Pathway Activated by mCPP.
Caption: Preclinical Experimental Workflow Using mCPP.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing mCPP to probe the serotonergic system.
Radioligand Receptor Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of mCPP for a specific serotonin receptor subtype.
Objective: To quantify the interaction between mCPP and a target receptor.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
mCPP hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice. Homogenize the membranes in assay buffer and determine the protein concentration. Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand and a high concentration of a non-labeled competing ligand.
-
Competitive Binding: Radioligand and varying concentrations of mCPP.
-
-
Incubation: Add the diluted membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of mCPP. Determine the IC50 value (the concentration of mCPP that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol describes the procedure for measuring extracellular levels of serotonin in a specific brain region of a freely moving animal following mCPP administration.
Objective: To assess the effect of mCPP on serotonin release and reuptake in vivo.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Guide cannulae.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
mCPP hydrochloride.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Secure the cannula with dental cement and allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least one hour before collecting baseline samples.
-
Baseline Sample Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a refrigerated fraction collector.
-
mCPP Administration: Administer mCPP to the animal via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Sample Collection: Continue to collect dialysate samples for several hours following mCPP administration.
-
Neurochemical Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the serotonin concentrations as a percentage of the mean baseline concentration. Analyze the data using appropriate statistical methods to determine the effect of mCPP on extracellular serotonin levels.
Drug Discrimination in Rodents
This behavioral assay is used to assess the subjective effects of mCPP and to determine which receptor systems mediate these effects.
Objective: To evaluate the discriminative stimulus effects of mCPP.
Materials:
-
Operant conditioning chambers equipped with two levers and a food dispenser.
-
mCPP hydrochloride.
-
Other serotonergic drugs for substitution and antagonism tests.
Procedure:
-
Training: Train food-deprived rats to press one lever ("drug lever") for a food reward after receiving an injection of mCPP (the training dose) and to press a second lever ("vehicle lever") for a food reward after receiving a vehicle injection. Training sessions are typically conducted daily.
-
Acquisition of Discrimination: Continue training until the rats reliably press the correct lever based on the injection they received (e.g., >80% correct responses for several consecutive days).
-
Substitution Tests: Once the discrimination is established, administer various doses of other serotonergic agonists to see if they substitute for the mCPP cue (i.e., if the rats press the "drug lever").
-
Antagonism Tests: To identify the receptor mechanisms involved, pre-treat the animals with a specific serotonin receptor antagonist before administering the training dose of mCPP. A blockade of the mCPP cue (i.e., a shift to the "vehicle lever") indicates that the antagonist acts at the receptor mediating the discriminative stimulus effects of mCPP.
-
Data Analysis: The primary measures are the percentage of responses on the drug-appropriate lever and the rate of responding. These data are used to generate dose-response curves for substitution and antagonism.
Applications in Research and Drug Development
mCPP has been extensively used in both preclinical and clinical research to:
-
Probe 5-HT Receptor Function: Its broad-spectrum agonist activity allows for the general assessment of serotonergic system responsivity. Neuroendocrine challenge tests, where hormones like prolactin and cortisol are measured after mCPP administration, are a common application.[7][8]
-
Investigate Psychiatric Disorders: mCPP has been used to study the role of serotonin in depression, anxiety disorders, obsessive-compulsive disorder, and schizophrenia.[9][10][11]
-
Develop Novel Therapeutics: By understanding how mCPP interacts with different 5-HT receptors to produce specific behavioral and physiological effects, researchers can identify more selective targets for new drug development. For example, the anorectic effects of mCPP, largely mediated by 5-HT2C receptors, have spurred the development of selective 5-HT2C agonists for the treatment of obesity.[1]
Limitations and Considerations
The primary limitation of mCPP as a research tool is its lack of selectivity.[9] Its action at multiple receptor subtypes can make it difficult to attribute a specific effect to a single receptor. Therefore, results obtained with mCPP should be interpreted with caution and ideally confirmed with more selective pharmacological agents. Furthermore, mCPP can have unpleasant side effects in humans, including anxiety, nausea, and headaches, which can limit its use in clinical studies.[1][2]
Conclusion
Despite its limitations, m-chlorophenylpiperazine remains a valuable pharmacological tool for the study of serotonergic pathways. Its complex receptor profile, when used in conjunction with well-designed experiments and more selective compounds, has significantly contributed to our understanding of the multifaceted roles of serotonin in the central nervous system. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the continued and effective use of mCPP in advancing our knowledge of serotonergic neurotransmission and its implications for human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MCPP challenge test in schizophrenia: hormonal and behavioral responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sketchviz.com [sketchviz.com]
- 7. benchchem.com [benchchem.com]
- 8. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Neuroendocrine and behavioral responses to mCPP in Obsessive-Compulsive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Animal Studies with 1-(3-Chlorophenyl)piperazine (m-CPP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 1-(3-Chlorophenyl)piperazine (m-CPP), a psychoactive compound of the phenylpiperazine class, in animal research. The content herein details its pharmacological profile, key experimental protocols, and expected outcomes, serving as a guide for designing and executing robust in vivo studies.
Pharmacological Profile
This compound (m-CPP) is a non-selective serotonin (B10506) (5-HT) receptor agonist and reuptake inhibitor. It exhibits significant affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its action on these receptors, particularly the 5-HT2C receptor, is thought to mediate many of its behavioral effects, such as anxiety, anorexia, and changes in locomotor activity. Due to its complex pharmacology, m-CPP is frequently utilized as a tool to probe the function of the serotonergic system in various physiological and pathological processes.
Data Presentation
The following tables summarize quantitative data from animal studies involving m-CPP, focusing on pharmacokinetic parameters and dosages used in common behavioral tests.
Table 1: Pharmacokinetic Profile of m-CPP in Animal Models
| Parameter | Species | Route of Administration | Value | Reference |
| Tmax (Time to Peak Concentration) | Human | Oral | ~1-2 hours | [1] |
| Elimination Half-life | Human | Oral | 2.6 - 6.1 hours | [1] |
| Bioavailability | Human | Oral | 12% - 84% | [1] |
| Brain Penetration | Rat | Intraperitoneal (as a metabolite of Trazodone) | Brain concentrations can exceed plasma concentrations | [2][3] |
Table 2: Dosage and Administration for Behavioral Studies in Rats
| Experimental Model | Dosage Range (mg/kg) | Route of Administration | Observed Effects |
| Elevated Plus Maze (Anxiety) | 0.25 - 1.0 | Intraperitoneal (i.p.) | Anxiogenic-like effects (reduced time in open arms) |
| Open Field Test (Locomotor Activity) | 1.0 - 5.0 | Intraperitoneal (i.p.) | Hypolocomotion (reduced movement) |
| Drug Discrimination | 0.5 - 2.0 | Intraperitoneal (i.p.) | Serves as a discriminative stimulus |
| Neurochemical Analysis | 0.3 - 10.0 | Intraperitoneal (i.p.) | Dose-dependent changes in serotonin and dopamine (B1211576) metabolism |
Experimental Protocols
Detailed methodologies for key experiments involving m-CPP are provided below.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiogenic or anxiolytic effects of m-CPP.
Materials:
-
Elevated plus maze apparatus (for rats: two open arms, 50 cm long x 10 cm wide; two closed arms, 50 cm long x 10 cm wide with 40 cm high walls; elevated 50 cm from the floor).
-
Video recording and tracking software.
-
This compound (m-CPP) solution.
-
Vehicle solution (e.g., saline).
-
Male Wistar or Sprague-Dawley rats (250-300g).
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer m-CPP (0.25 - 1.0 mg/kg, i.p.) or vehicle to the rats 30 minutes prior to the test.
-
Test Initiation: Place the rat in the center of the maze, facing an open arm.
-
Recording: Record the animal's behavior for 5 minutes using the video tracking system.
-
Data Analysis: Analyze the time spent in the open arms, closed arms, and the number of entries into each arm. A decrease in the time spent in and the number of entries into the open arms is indicative of anxiogenic-like behavior.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Open Field Test for Locomotor Activity
Objective: To evaluate the effects of m-CPP on general locomotor activity and exploratory behavior.
Materials:
-
Open field apparatus (for rats: a square arena, typically 100 cm x 100 cm, with walls high enough to prevent escape).
-
Video recording and tracking software.
-
This compound (m-CPP) solution.
-
Vehicle solution (e.g., saline).
-
Male Wistar or Sprague-Dawley rats (250-300g).
Procedure:
-
Acclimation: House the rats in the testing room for at least 1 hour before the test.
-
Drug Administration: Inject rats with m-CPP (1.0 - 5.0 mg/kg, i.p.) or vehicle 30 minutes before placing them in the open field.
-
Test Initiation: Gently place the rat in the center of the open field arena.
-
Recording: Record the animal's activity for a specified period, typically 10-30 minutes.
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in these parameters suggests a hypolocomotive effect.
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol after each animal.
Drug Discrimination Study
Objective: To assess the subjective effects of m-CPP by training animals to discriminate it from vehicle.
Materials:
-
Standard operant conditioning chambers equipped with two levers and a food dispenser.
-
This compound (m-CPP) solution.
-
Vehicle solution (e.g., saline).
-
Food pellets (reinforcers).
-
Male Wistar or Sprague-Dawley rats (maintained at 85-90% of their free-feeding body weight).
Procedure:
-
Lever Press Training: Train the rats to press a lever for a food reward on a fixed-ratio schedule.
-
Discrimination Training:
-
On days when m-CPP (e.g., 1.0 mg/kg, i.p.) is administered (typically 15-30 minutes before the session), reinforce responses on one designated "drug" lever.
-
On days when the vehicle is administered, reinforce responses on the other "vehicle" lever.
-
Alternate drug and vehicle training days until the rats reliably press the correct lever (e.g., >80% accuracy for several consecutive days).
-
-
Substitution Testing:
-
Once discrimination is established, administer various doses of m-CPP or other test compounds to determine if they substitute for the training dose of m-CPP (i.e., if the rats press the "drug" lever).
-
Responses on both levers are recorded but not reinforced during test sessions.
-
-
Data Analysis: Analyze the percentage of responses on the drug-appropriate lever. Full substitution suggests similar subjective effects to the training drug.
Mandatory Visualizations
Signaling Pathway of m-CPP
The following diagram illustrates the proposed signaling pathway of m-CPP, primarily through its agonistic action on serotonin 5-HT2C and 5-HT1B receptors.
Caption: Proposed signaling cascade of m-CPP through 5-HT2C and 5-HT1B receptors.
Experimental Workflow for Behavioral Testing
The following diagram outlines a typical workflow for conducting behavioral experiments with m-CPP in animal models.
Caption: General workflow for m-CPP behavioral experiments in rodents.
References
- 1. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. "Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylp" by C. Lindsay Devane, David W. Boulton et al. [medica-musc.researchcommons.org]
Application Notes and Protocols for Using m-Chlorophenylpiperazine (mCPP) in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-Chlorophenylpiperazine (mCPP), a potent serotonin (B10506) receptor agonist, to induce anxiety-like states in rodent models. This document outlines the underlying pharmacology of mCPP, detailed protocols for common behavioral assays, and expected quantitative outcomes to facilitate the screening of anxiolytic compounds and the investigation of anxiety neurobiology.
Introduction to mCPP as an Anxiogenic Agent
m-Chlorophenylpiperazine (mCPP) is a non-selective serotonin receptor agonist with a high affinity for the 5-HT2C receptor subtype.[1][2] Activation of 5-HT2C receptors is strongly implicated in the generation of anxiety-like behaviors.[3][4] Systemic administration of mCPP in rodents reliably produces anxiogenic-like effects in a variety of established behavioral paradigms, making it a valuable pharmacological tool for inducing a transient and reproducible anxiety state.[5][6][7] The anxiogenic effects of mCPP are primarily mediated by the stimulation of postsynaptic 5-HT2C receptors, particularly within the amygdala.[5][8] This makes the mCPP-induced anxiety model highly relevant for studying the serotonergic modulation of anxiety and for the preclinical evaluation of novel anxiolytic drugs targeting this system.
Mechanism of Action and Signaling Pathway
mCPP's anxiogenic properties are predominantly attributed to its agonist activity at 5-HT2C receptors, which are G-protein coupled receptors (GPCRs). Upon binding of mCPP, the 5-HT2C receptor activates a Gαq/11 protein, initiating a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the modulation of neuronal excitability and gene expression, ultimately contributing to the manifestation of anxiety-like behaviors.[9]
Experimental Protocols
A generalized experimental workflow for utilizing mCPP in rodent anxiety models is presented below. Specific protocols for the Elevated Plus Maze, Light-Dark Box, and Open Field Test follow.
Protocol 1: Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10][11]
Materials:
-
Elevated Plus Maze apparatus (for rats: arms 50 cm long x 10 cm wide; for mice: arms 30 cm long x 5 cm wide), elevated 50-70 cm from the floor. Two opposite arms are enclosed by walls (15-40 cm high), and the other two are open.
-
Video camera and tracking software.
-
mCPP solution (dissolved in saline).
-
Control vehicle (saline).
Procedure:
-
Animal Handling and Habituation: Handle animals for several days prior to testing. On the test day, allow animals to habituate to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer mCPP or vehicle via intraperitoneal (i.p.) injection. A common anxiogenic dose range for mCPP is 0.5-4.0 mg/kg.[7][12]
-
Waiting Period: Return the animal to its home cage for a 30-minute waiting period post-injection.[7]
-
Testing: Place the animal in the center of the EPM, facing one of the closed arms.[11]
-
Data Collection: Record the animal's behavior for a 5-minute session using a video tracking system.[10]
-
Behavioral Parameters to Measure:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Percentage of time spent in the open arms [(Time in open arms / Total time in arms) x 100]
-
Percentage of open arm entries [(Open arm entries / Total arm entries) x 100]
-
Total distance traveled (cm)
-
Number of head dips into the open arms
-
Number of stretched-attend postures
-
-
Data Analysis: Compare the behavioral parameters between the mCPP-treated and control groups. An anxiogenic effect is indicated by a significant decrease in the time spent in and/or entries into the open arms.
Protocol 2: Light-Dark Box (LDB) Test
The LDB test capitalizes on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment.[1]
Materials:
-
Light-Dark Box apparatus (a box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening).
-
Video camera and tracking software.
-
mCPP solution (dissolved in saline).
-
Control vehicle (saline).
Procedure:
-
Animal Handling and Habituation: As described for the EPM test.
-
Drug Administration: Administer mCPP or vehicle (i.p.). A commonly used anxiogenic dose in rats is 0.5 mg/kg.[6][13]
-
Waiting Period: A 30-minute waiting period is typical.
-
Testing: Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Data Collection: Record behavior for a 5-10 minute session.
-
Behavioral Parameters to Measure:
-
Time spent in the light compartment (s)
-
Time spent in the dark compartment (s)
-
Number of transitions between compartments
-
Latency to first enter the dark compartment (s)
-
Total distance traveled (cm)
-
-
Data Analysis: An anxiogenic effect of mCPP is demonstrated by a significant reduction in the time spent in the light compartment and potentially a decrease in the number of transitions.[1]
Protocol 3: Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity by measuring the animal's exploration in a novel, open arena.[14] Rodents with higher levels of anxiety tend to spend more time in the periphery (thigmotaxis) and avoid the center of the arena.
Materials:
-
Open Field apparatus (a square or circular arena with walls, e.g., 40 x 40 cm for mice).
-
Video camera and tracking software.
-
mCPP solution (dissolved in saline).
-
Control vehicle (saline).
Procedure:
-
Animal Handling and Habituation: As described for the EPM test.
-
Drug Administration: Administer mCPP or vehicle (i.p.). Anxiogenic doses typically range from 1.0 to 4.0 mg/kg in mice.[7]
-
Waiting Period: A 30-minute waiting period is standard.[7]
-
Testing: Place the animal in the center of the open field.
-
Data Collection: Record behavior for a 5-10 minute session.
-
Behavioral Parameters to Measure:
-
Time spent in the center zone (s)
-
Time spent in the peripheral zone (s)
-
Number of entries into the center zone
-
Total distance traveled (cm)
-
Rearing frequency
-
Grooming duration (s)
-
-
Data Analysis: An anxiogenic-like response to mCPP is characterized by a significant decrease in the time spent in and the number of entries into the center zone.[7]
Data Presentation
The following tables summarize quantitative data from studies using mCPP to induce anxiety-like behavior in rodents.
Table 1: Effects of mCPP in the Elevated Plus Maze (EPM)
| Species/Strain | mCPP Dose (mg/kg, i.p.) | Key Findings | Reference |
| ICR Mice | 4.0 | Significantly shorter time spent in open arms and lower percentage of time in open arms compared to control. | [7] |
| Sprague-Dawley Rats | 0.125 - 1.0 | Dose-dependent reduction in the exploration of the open arms. | [5] |
| Male Mice | 0.5 - 4.0 | Dose-dependent anxiogenic-like effects, with pronounced changes in risk assessment behaviors. | [12] |
Table 2: Effects of mCPP in the Light-Dark Box (LDB)
| Species/Strain | mCPP Dose (mg/kg, i.p.) | Key Findings | Reference |
| Rats | 0.5 | Significantly diminished exploratory activity in the light compartment. | [6][13] |
| Rats | N/A | mCPP-treated rats spent less time exploring the light chamber compared to controls. | [1] |
| Rats | 0.1 - 1.0 | Reduced activity in the light compartment, but not total locomotion. | [15] |
Table 3: Effects of mCPP in the Open Field Test (OFT)
| Species/Strain | mCPP Dose (mg/kg, i.p.) | Key Findings | Reference |
| ICR Mice | 2.0 and 4.0 | Significantly shorter distance traveled in the center zone and fewer entries into the center zone. | [7] |
| C57BL/6J Mice | 1.0 and 2.0 | Significantly increased percentage of time spent in the center. | [16] |
Note: The results in the Open Field Test can be variable, as some studies report anxiogenic-like effects (decreased center time), while others have observed an increase.[7][16] This may depend on the specific strain, dose, and experimental conditions.
Conclusion
The use of mCPP provides a robust and reproducible method for inducing an anxiogenic-like state in rodents. The protocols and data presented herein offer a foundation for researchers to effectively employ this model in the study of anxiety and the development of novel therapeutic interventions. Careful attention to experimental detail and consistent procedures are crucial for obtaining reliable and interpretable results.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. 5-HT2C Receptor Desensitization Moderates Anxiety in 5-HTT Deficient Mice: From Behavioral to Cellular Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT(2C) receptors regulate anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mCPP-induced anxiety in the light-dark box in rats--a new method for screening anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine [scirp.org]
- 8. Anxiogenic-like effects of mCPP microinfusions into the amygdala (but not dorsal or ventral hippocampus) in mice exposed to elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The activity of the serotonin receptor 2C is regulated by alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anxiogenic-like effects of fluprazine and eltoprazine in the mouse elevated plus-maze: profile comparisons with 8-OH-DPAT, CGS 12066B, TFMPP and mCPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with 1-(3-Chlorophenyl)piperazine (m-CPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chlorophenyl)piperazine, commonly known as m-CPP, is a psychoactive compound belonging to the phenylpiperazine class of drugs. It is a non-selective serotonin (B10506) receptor agonist and also interacts with the serotonin transporter.[1][2] Due to its effects on the serotonergic system, which plays a crucial role in mood, anxiety, and cognition, m-CPP is frequently used as a pharmacological tool in preclinical research to investigate the function of serotonin receptors and the efficacy of novel therapeutics targeting this system.
In vivo microdialysis is a widely used neurochemical technique that allows for the continuous monitoring of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[3][4] This powerful methodology provides real-time insights into the dynamic changes in neurochemistry following pharmacological interventions. These application notes provide a detailed protocol for conducting in vivo microdialysis experiments in rats to assess the effects of m-CPP on serotonin and dopamine (B1211576) levels in key brain regions.
Data Presentation: Quantitative Effects of m-CPP on Neurotransmitter Levels
The following table summarizes the quantitative data on the effects of systemic administration of m-CPP on extracellular serotonin and dopamine levels in different brain regions of the rat, as determined by in vivo microdialysis.
| Brain Region | m-CPP Dose (mg/kg, i.v.) | Neurotransmitter | Maximum Increase (% of Baseline) | Reference |
| Hippocampus | 0.25 | Serotonin | ~300% | |
| Hippocampus | 2.5 | Serotonin | ~1400% | |
| Nucleus Accumbens | 2.5 | Dopamine | ~125-170% | |
| Striatum | 2.5 | Dopamine | ~125-170% |
Experimental Protocols
This section provides a detailed methodology for performing in vivo microdialysis experiments to investigate the effects of m-CPP.
I. Materials and Reagents
-
Animals: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail for surgery.
-
Stereotaxic Apparatus: For precise implantation of the guide cannula.
-
Microdialysis Probes: Concentric probes with a 2-4 mm membrane length and a molecular weight cut-off (MWCO) of 20 kDa or less are suitable for neurotransmitter detection.
-
Guide Cannulae: Sized to fit the microdialysis probes.
-
Dummy Cannulae: To keep the guide cannula patent during recovery.
-
Perfusion Pump: A microsyringe pump capable of low flow rates (0.5-2.0 µL/min).
-
Fraction Collector: For automated collection of microdialysate samples.
-
Artificial Cerebrospinal Fluid (aCSF): A common composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂.[5] The solution should be sterile-filtered and warmed to 37°C before use.
-
This compound (m-CPP): Dissolved in sterile saline or aCSF.
-
HPLC-ECD System: High-Performance Liquid Chromatography with Electrochemical Detection for the analysis of serotonin and dopamine.[6][7][8]
-
Surgical Tools: Standard surgical instruments for stereotaxic surgery.
-
Dental Cement and Screws: For securing the guide cannula to the skull.
II. Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen.[5]
-
Stereotaxic Implantation: Secure the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull above the target brain region. The following stereotaxic coordinates from bregma can be used as a reference for male Sprague-Dawley rats:
-
Hippocampus (Dorsal): Anteroposterior (AP): -3.8 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -3.0 mm from the skull surface.
-
Nucleus Accumbens (Shell): AP: +1.7 mm; ML: ±0.8 mm; DV: -7.8 mm from the skull surface.[9]
-
Striatum (Dorsolateral): AP: +0.2 mm; ML: ±3.2 mm; DV: -5.0 mm from the skull surface.[10]
-
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired DV coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and stainless-steel anchor screws.[5]
-
Post-operative Care: Insert a dummy cannula into the guide to prevent blockage. Administer analgesics and allow the animal to recover for 5-7 days before the microdialysis experiment.[5]
III. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the awake rat and replace the dummy cannula with a microdialysis probe of the appropriate length.
-
Perfusion: Connect the probe inlet to the microsyringe pump and the outlet to the fraction collector. Begin perfusing the probe with aCSF at a constant flow rate, typically between 1.0 and 2.0 µL/min.[5]
-
Equilibration: Allow the system to equilibrate for at least 60-120 minutes to achieve a stable baseline of neurotransmitter levels. Discard the dialysate collected during this period.
-
Baseline Sample Collection: Collect at least three to four baseline samples (e.g., every 20 minutes) to establish a stable baseline before drug administration.
-
m-CPP Administration: Administer m-CPP via the desired route (e.g., intraperitoneal or intravenous injection).
-
Post-injection Sample Collection: Continue collecting dialysate samples at the same time intervals for the desired duration of the experiment (e.g., 3-4 hours).
-
Sample Storage: Immediately store the collected dialysate samples at -80°C until analysis to prevent degradation of neurotransmitters.
IV. Sample Analysis by HPLC-ECD
-
System Preparation: Prepare the HPLC-ECD system with a mobile phase suitable for the separation and detection of serotonin and dopamine.[6][8]
-
Standard Curve: Prepare a series of standard solutions with known concentrations of serotonin and dopamine to generate a standard curve for quantification.
-
Sample Injection: Inject a small volume (e.g., 10-20 µL) of the thawed dialysate samples into the HPLC system.
-
Detection: The electrochemical detector will measure the oxidation of serotonin and dopamine, generating a chromatogram with peaks corresponding to each neurotransmitter.
-
Quantification: Determine the concentration of serotonin and dopamine in each sample by comparing the peak areas to the standard curve.
V. Data Analysis
-
Calculate the average baseline concentration of each neurotransmitter from the pre-injection samples.
-
Express the neurotransmitter concentrations in the post-injection samples as a percentage of the average baseline concentration for each animal.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the changes in neurotransmitter levels induced by m-CPP.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo microdialysis with m-CPP.
m-CPP Signaling Pathway
Caption: m-CPP's mechanism of action on serotonergic synapses.
References
- 1. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Dopamine and Serotonin in Brain Microdialysate [amuzainc.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. The shell of the nucleus accumbens has a higher dopamine response compared with the core after non-contingent intravenous ethanol administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays Involving m-Chlorophenylpiperazine (m-CPP) Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Chlorophenylpiperazine (m-CPP) is a non-selective serotonin (B10506) receptor agonist and releasing agent, with a notable affinity for the 5-HT2C receptor. It is widely utilized in preclinical research as a pharmacological tool to investigate the role of the serotonergic system in various physiological and behavioral processes. Administration of m-CPP in rodent models has been shown to induce a range of behavioral effects, including anxiety, anorexia, and alterations in mood-related behaviors. These characteristics make m-CPP a valuable compound for modeling certain aspects of psychiatric disorders and for the initial screening of novel therapeutic agents.
These application notes provide detailed protocols for a selection of behavioral assays commonly employed to assess the effects of m-CPP administration in rodents. The protocols are designed to ensure reproducibility and robustness of experimental findings.
Mechanism of Action: 5-HT2C Receptor Signaling
m-CPP's behavioral effects are largely attributed to its agonist activity at serotonin 5-HT2C receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gq/11 proteins. This initiates a downstream signaling cascade that modulates neuronal excitability and neurotransmitter release.
Quantitative Data Summary
The following tables summarize typical dosage ranges and key behavioral parameters measured in various assays following m-CPP administration in rodents.
Table 1: m-CPP Dosage and Administration
| Parameter | Details | Reference |
| Animal Model | Male Wistar or Sprague-Dawley rats; Male ICR or C57BL/6 mice | [1][2] |
| Route of Administration | Intraperitoneal (i.p.), Oral (p.o.) | [1][3] |
| Dosage Range (Anxiety) | 0.5 - 5.0 mg/kg (i.p.) | [1] |
| Dosage Range (Depression-like) | 1.0 - 5.0 mg/kg (i.p.) | |
| Dosage Range (Feeding) | 2.5 - 10 mg/kg (p.o.) | [3] |
| Vehicle | 0.9% Saline | [1] |
| Administration Time | 15-30 minutes prior to behavioral testing | [1] |
Table 2: Key Behavioral Assays and Measured Parameters
| Behavioral Assay | Key Parameters Measured | Expected Effect of m-CPP |
| Elevated Plus Maze (EPM) | Time spent in open arms, Number of entries into open arms | Decrease |
| Light-Dark Box Test | Time spent in the light compartment, Number of transitions | Decrease |
| Open Field Test (OFT) | Time spent in the center, Distance traveled in the center | Decrease |
| Forced Swim Test (FST) | Immobility time | Increase |
| Feeding Behavior | Food intake (g), Meal duration, Meal frequency | Decrease |
| Conditioned Place Aversion (CPA) | Time spent in the drug-paired chamber | Decrease |
Experimental Protocols
The following are detailed protocols for conducting behavioral assays to assess the effects of m-CPP.
Anxiety-Like Behavior
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4][5]
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer m-CPP or vehicle via the desired route (e.g., i.p.) 15-30 minutes prior to testing.
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using a video camera connected to a tracking software.
-
-
Data Analysis:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) or a suitable disinfectant between each animal to eliminate olfactory cues.
This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
-
Acclimation: Acclimate animals to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer m-CPP or vehicle 15-30 minutes before the test.
-
Procedure:
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the session with a video tracking system.
-
-
Data Analysis:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Cleaning: Clean the apparatus thoroughly between each animal.
Depressive-Like Behavior
The FST is a commonly used model to assess depressive-like behavior in rodents by measuring their immobility when placed in an inescapable water-filled cylinder.
Protocol:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
Acclimation: Habituate animals to the testing room for at least 30 minutes.
-
Drug Administration: Administer m-CPP or vehicle 15-30 minutes prior to the test.
-
Procedure:
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the session for later scoring.
-
-
Data Analysis:
-
Score the last 4 minutes of the test for immobility time (floating without active swimming).
-
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm cage to recover before returning to its home cage.
Feeding Behavior
This assay measures the effect of m-CPP on food consumption.[3]
Protocol:
-
Housing: Individually house animals for accurate food intake measurement.
-
Acclimation: Allow animals to acclimate to the individual housing and specific diet for several days before the experiment.
-
Food Deprivation (Optional): For some protocols, a period of food deprivation (e.g., 12-24 hours) may be used to increase feeding motivation.
-
Drug Administration: Administer m-CPP or vehicle.
-
Procedure:
-
Provide a pre-weighed amount of food.
-
Measure food intake at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
-
Data Analysis:
-
Calculate the cumulative food intake (in grams) at each time point.
-
Body weight should also be monitored.
-
Conditioned Place Aversion (CPA)
CPA is a form of Pavlovian conditioning used to measure the aversive effects of a drug.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oral administration of the 5-HT2Creceptor agonist, mCPP, reduces body weight gain in rats over 28 days as a result of maintained hypophagia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Analytical Methods for the Detection of m-Chlorophenylpiperazine (mCPP) in Biological Samples
Application Note & Protocols
Introduction
1-(3-chlorophenyl)piperazine (mCPP) is a psychoactive substance of the piperazine (B1678402) class, known to act as a serotonin (B10506) receptor agonist. It is often found in illicit "party pills" and can be a metabolite of some antidepressant drugs, such as trazodone. The detection and quantification of mCPP in biological samples are crucial in clinical and forensic toxicology to determine exposure and assess potential intoxication. This document provides detailed application notes and protocols for the analysis of mCPP in various biological matrices, including urine, blood (plasma/serum), and hair. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Techniques Overview
A variety of analytical methods are available for the detection of mCPP, each with its own advantages in terms of sensitivity, specificity, and throughput.[1] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for confirmation and quantification due to their high specificity and sensitivity.[1][2] High-performance liquid chromatography with UV detection (HPLC-UV) offers a more accessible and cost-effective option for screening, while enzyme-linked immunosorbent assay (ELISA) can be used for rapid preliminary screening of a large number of samples.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data for the determination of mCPP in various biological samples using different analytical methods. This allows for a direct comparison of the performance of each technique.
| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Blood | 1 ng/mL | 4 ng/mL | 84 - 114 | [5] |
| Urine | 20 ng/mL | 50 ng/mL | > 81 | [6] | |
| LC-MS/MS | Hair | 0.2 - 5 pg/mg | 2 - 20 pg/mg | 40.5 - 92.1 | [7] |
| Blood (Serum) | - | 10 ng/mL | - | [8] | |
| Urine | - | 10 ng/mL | - | [8] | |
| HPLC-UV | Rat Serum | - | 0.5 µg/mL | > 95 | [9] |
| ELISA | Urine | - | 5 ng/mL (for BZP) | - | [3] |
| Blood | - | 5 ng/mL (for BZP) | - | [3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for mCPP in Urine
This protocol describes a method for the determination of mCPP in human urine using liquid-liquid extraction (LLE) followed by GC-MS analysis.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample in a glass centrifuge tube, add an appropriate internal standard (e.g., mCPP-d8).
-
Add 500 µL of a saturated aqueous solution of K2CO3 to alkalize the sample to a pH of approximately 12.[5]
-
Add 250 µL of butyl acetate (B1210297) as the extraction solvent.[5]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 6000 x g for 10 minutes to separate the organic and aqueous phases.[5]
-
Carefully transfer 200 µL of the upper organic layer (butyl acetate) to an autosampler vial for GC-MS analysis.[5]
b. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Column: Optima-5-ms, 30 m × 250 μm × 0.25 μm[5]
-
Injector: Split/splitless injector at 300 °C[5]
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[5]
-
Oven Temperature Program:
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ionization Mode: Electron Impact (EI) at 70 eV[5]
-
Acquisition Mode: Full Scan (mass range 40–500 amu) or Selected Ion Monitoring (SIM) for higher sensitivity.[5] For mCPP, characteristic ions would be selected.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for mCPP in Hair
This protocol outlines a method for the sensitive detection and quantification of mCPP in hair samples.
a. Sample Preparation
-
Wash a 25 mg hair sample twice with methanol (B129727) and twice with diethyl ether to remove external contamination.[10]
-
Cut the washed hair into small segments (1–3 mm).[10]
-
Place the hair segments in a tube and add an internal standard (e.g., mCPP-d8).
-
Add 1 mL of a mixture of methanol and acetonitrile (B52724) (50:50, v/v) containing 0.2% formic acid for extraction.[11]
-
Sonicate the sample for 5 minutes to facilitate extraction.[11]
-
Centrifuge at 8,000 rpm for 5 minutes.[11]
-
Transfer the supernatant to a new tube, dilute with water, and inject it into the LC-MS/MS system.[11]
b. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Vanquish UHPLC system (or equivalent)[11]
-
Column: Accucore Phenyl Hexyl, 2.1 x 100 mm, 2.6 µm, thermostatted at 30°C[11]
-
Mobile Phase A: 0.1% formic acid, 2 mM aqueous ammonium (B1175870) formate[11]
-
Mobile Phase B: 0.1% formic acid, 2 mM ammonium formate, 1% water, 50/50 methanol/acetonitrile[11]
-
Gradient: A suitable gradient program to separate mCPP from other matrix components.
-
Injection Volume: 5 µL[11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer[11]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Selected Reaction Monitoring (SRM). Precursor and product ions for mCPP and the internal standard would be monitored.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for mCPP in Plasma
This protocol provides a general framework for the analysis of mCPP in plasma using HPLC-UV. Method validation with mCPP standards is essential.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[8]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.[8]
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
b. HPLC-UV Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II (or equivalent)
-
Column: Supelcosil LC-CN column (150 × 4.6 mm, 5 µm) or a suitable C18 column.[12]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., potassium phosphate). A potential starting point could be a mixture of acetonitrile, water, 0.5M KH2PO4, and phosphoric acid.[12]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where mCPP shows maximum absorbance (e.g., around 240 nm or 305 nm).[12]
-
Injection Volume: 20 µL
Enzyme-Linked Immunosorbent Assay (ELISA) for Screening of Piperazines in Urine
This protocol describes a competitive ELISA for the qualitative or semi-quantitative screening of piperazines like mCPP in urine.
a. Principle
The assay is based on the principle of competitive binding. Free drug in the sample competes with a drug-enzyme conjugate for a limited number of specific antibody binding sites immobilized on a microtiter plate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of the drug in the sample.
b. Assay Procedure
-
Prepare calibration standards and controls in synthetic negative urine.[3]
-
Dilute urine samples (e.g., 1:20) with the provided assay buffer.[3]
-
Add 10 µL of the diluted samples, calibrators, and controls to the antibody-coated microplate wells.[3]
-
Add 100 µL of the enzyme conjugate (e.g., BZP-HRP) to each well.[3]
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.
-
Wash the plate several times with the wash buffer to remove unbound components.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 30 minutes) to allow color development.[3]
-
Stop the reaction by adding 100 µL of stop solution (e.g., 1N HCl).[3]
-
Read the absorbance of each well using a microplate reader at dual wavelengths (e.g., 450 nm and 650 nm).[3]
-
Calculate the results by comparing the absorbance of the samples to the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the analysis of mCPP in biological samples and a simplified representation of its primary signaling pathway.
Caption: General experimental workflow for mCPP analysis.
Caption: Simplified mCPP signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blockscientific.com [blockscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood [mdpi.com]
- 6. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS methodological approach to the analysis of hair for amphetamine-type-stimulant (ATS) drugs, including selected synthetic cathinones and piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HPLC-EC Method for Neurochemical Analysis Following m-Chlorophenylpiperazine (mCPP) Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Chlorophenylpiperazine (mCPP) is a psychoactive compound that acts as a non-selective serotonin (B10506) receptor agonist and has been widely used as a pharmacological tool to probe the function of the serotonin system.[1] It exhibits high affinity for various serotonin (5-HT) receptor subtypes, particularly 5-HT2C and 5-HT2B receptors.[2] Understanding the neurochemical consequences of mCPP administration is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the serotonergic system. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) is a highly sensitive and selective analytical technique ideal for quantifying neurotransmitter levels in brain tissue and microdialysates.[3] This document provides detailed application notes and protocols for the use of HPLC-EC in the neurochemical analysis of serotonin and dopamine (B1211576) following mCPP administration.
Neurochemical Effects of mCPP
mCPP administration leads to significant alterations in central nervous system neurotransmitter levels, most notably a pronounced increase in extracellular serotonin. The effects on the dopamine system are less potent and appear to be mediated by a different mechanism.
Quantitative Data Summary
The following tables summarize the quantitative effects of mCPP on serotonin and dopamine levels as measured by in vivo microdialysis followed by HPLC-EC analysis in rats.
Table 1: Effect of Intravenous mCPP on Extracellular Serotonin in Rat Hippocampus
| mCPP Dose (mg/kg) | Peak Increase in Serotonin (% of Baseline) |
| 0.25 | ~300% |
| 2.5 | ~1400% |
*Data extracted from studies in awake male Wistar rats. The increase was found to be dose-dependent and antagonized by a serotonin re-uptake inhibitor, suggesting a mechanism involving reversal of the serotonin transporter.[4]
Table 2: Effect of Intravenous mCPP (2.5 mg/kg) on Extracellular Dopamine in Rat Brain
| Brain Region | Peak Increase in Dopamine (% of Baseline) |
| Nucleus Accumbens | 125-170% |
| Striatum | 125-170% |
*This effect on dopamine is considerably weaker than the effect on serotonin and is sensitive to the sodium channel blocker tetrodotoxin (B1210768) (TTX), indicating a different mechanism of action from its effect on serotonin.[4]
Experimental Protocols
In Vivo Microdialysis
This protocol outlines the procedure for collecting extracellular fluid from specific brain regions of awake or anesthetized rodents.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (CMA or equivalent)
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF), filtered and degassed
-
Fraction collector
-
Animal model (e.g., rat, mouse)
-
Anesthesia (if applicable)
-
mCPP solution for administration
Procedure:
-
Anesthetize the animal (if required) and secure it in the stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., hippocampus, nucleus accumbens, striatum).
-
Allow the animal to recover from surgery for a predetermined period.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent degradation of neurotransmitters.
-
Administer mCPP (intravenously, intraperitoneally, or subcutaneously) at the desired dose.
-
Continue collecting dialysate samples at the same intervals for a specified period post-administration to monitor changes in neurotransmitter levels.
-
Store collected samples at -80°C until HPLC-EC analysis.
HPLC-EC Analysis of Serotonin and Dopamine
This protocol describes the quantification of serotonin and dopamine in microdialysate samples using HPLC-EC.
Instrumentation:
-
HPLC system with a pump, autosampler, and electrochemical detector (e.g., Thermo Scientific Dionex UltiMate 3000 system with a Coulochem III detector).[5]
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Data acquisition and analysis software.
Reagents:
-
Mobile Phase: A buffered aqueous-organic solution. A typical composition is a sodium phosphate (B84403) buffer containing an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized for the specific column and analytes.
-
Standards: Prepare stock solutions of serotonin (5-HT) and dopamine (DA) in a suitable solvent (e.g., 0.1 M perchloric acid). Prepare a series of working standards by diluting the stock solutions in aCSF to create a calibration curve.
-
Sample Preparation: Thaw microdialysate samples on ice. If necessary, centrifuge the samples to remove any particulate matter.
HPLC-EC Conditions:
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-35°C) for reproducible chromatography.
-
Electrochemical Detector:
-
Guard Cell Potential: Set to a potential high enough to oxidize any interfering compounds before the analytical cell (e.g., +350 mV).
-
Analytical Electrode 1 (E1): Set to a potential optimal for the oxidation of dopamine (e.g., +150 mV).
-
Analytical Electrode 2 (E2): Set to a higher potential for the oxidation of serotonin (e.g., +400 mV). The specific potentials should be optimized for maximum signal-to-noise ratio.
-
Procedure:
-
Equilibrate the HPLC-EC system with the mobile phase until a stable baseline is achieved.
-
Inject a series of standard solutions of known concentrations to generate a calibration curve.
-
Inject the microdialysate samples.
-
Identify and quantify the peaks for serotonin and dopamine in the samples by comparing their retention times and peak areas/heights to those of the standards.
-
Express the results as a percentage of the baseline concentration for each animal to account for individual differences in probe recovery and baseline levels.
Visualizations
Experimental Workflow
Caption: Experimental workflow for neurochemical analysis after mCPP administration.
mCPP Signaling Pathway
Caption: Postulated signaling pathway of mCPP via the 5-HT2C receptor.
References
- 1. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Benefits of using HPLC-ECD for Neurotransmitter Detection [amuzainc.com]
- 4. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for 1-(3-Chlorophenyl)piperazine (m-CPP) in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage considerations, experimental protocols, and the primary signaling pathway associated with 1-(3-Chlorophenyl)piperazine (m-CPP) administration in rats. The information is intended to guide researchers in designing and conducting preclinical studies.
Introduction
This compound (m-CPP) is a psychoactive compound of the phenylpiperazine class. It is a non-selective serotonin (B10506) receptor agonist with a notable affinity for the 5-HT₂C receptor, where it acts as an agonist.[1][2] It also interacts with other serotonin receptors, including 5-HT₁B, and at higher doses, can influence dopamine (B1211576) and norepinephrine (B1679862) systems.[3][4] In preclinical research, m-CPP is frequently used to probe the function of the serotonergic system and to model anxiety and other neuropsychiatric conditions in rodents.
Data Presentation: Dosage and Effects
The following tables summarize quantitative data on m-CPP dosages and their observed effects in rats across various experimental paradigms.
Table 1: Systemic Administration Dosages and Behavioral Effects
| Dosage Range (mg/kg) | Route of Administration | Primary Behavioral Effects | Reference(s) |
| 0.3 - 1.0 | Intraperitoneal (i.p.) | Preferential reduction in serotonin metabolism. Commonly used in obsessive-compulsive disorder models. | [4] |
| 1.5 - 3.0 | Intraperitoneal (i.p.) | Hypolocomotive and anxiogenic-like effects in behavioral tests such as the open field and elevated plus maze. | [5] |
| 3.0 - 10.0 | Intraperitoneal (i.p.) | Increased effects on dopamine and noradrenaline metabolism. | [4] |
| 0.25 - 2.5 | Intravenous (i.v.) | Dose-related increase in extracellular serotonin levels in the hippocampus. | [3] |
| 5.0 (chronic) | Intraperitoneal (i.p.) | Twice daily for 15 days; leads to altered serotonin receptor density and tolerance to locomotor suppression. | |
| ~0.5 (ED₅₀) | Intraperitoneal (i.p.) | Effective dose for inducing anxiogenic-like effects. |
Table 2: Central Administration Dosages and Effects
| Dosage | Route of Administration | Primary Effects | Reference(s) |
| 4 µg | Intracerebroventricular (i.c.v.) | Anxiogenic-like effects. | |
| 80 - 160 nmol | Intracerebroventricular (i.c.v.) | Decreased water intake. | |
| 0.5 µg | Intra-hippocampal | Anxiogenic-like effects. | |
| 1.0 µg | Intra-amygdala | No significant effect on anxiety-like behavior. |
Experimental Protocols
Detailed methodologies for key experiments involving m-CPP administration in rats are provided below.
Behavioral Assessment: Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior following m-CPP administration.
Materials:
-
Open field arena (typically a square or circular arena with walls to prevent escape, often marked with a grid).[6]
-
Video recording and analysis software.
-
This compound (m-CPP).
-
Vehicle (e.g., 0.9% saline).
-
Male Wistar or Sprague-Dawley rats.
Procedure:
-
Animal Habituation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.[7]
-
Drug Administration: Administer m-CPP (e.g., 1.5 or 3.0 mg/kg, i.p.) or vehicle to the rats.[5]
-
Test Initiation: 15-30 minutes post-injection, place the rat in the center of the open field arena.[8]
-
Data Collection: Record the animal's behavior for a predefined period (typically 5-10 minutes).[7]
-
Behavioral Parameters Measured:
-
Data Analysis: Analyze the recorded data using video tracking software. Compare the behavioral parameters between the m-CPP and vehicle-treated groups.
Behavioral Assessment: Elevated Plus Maze (EPM)
Objective: To evaluate the anxiogenic or anxiolytic effects of m-CPP.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).[9]
-
Video recording and analysis software.
-
This compound (m-CPP).
-
Vehicle (e.g., 0.9% saline).
-
Male Wistar or Sprague-Dawley rats.
Procedure:
-
Animal Habituation: Acclimate the rats to the testing room for at least 60 minutes prior to the test.[7]
-
Drug Administration: Administer m-CPP (e.g., 1.5 or 3.0 mg/kg, i.p.) or vehicle.[5]
-
Test Initiation: 15-30 minutes post-injection, place the rat in the center of the maze, facing one of the open arms.[9]
-
Data Collection: Record the animal's movement for a 5-minute session.[9]
-
Behavioral Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Data Analysis: An anxiogenic-like effect is indicated by a significant decrease in the time spent and the number of entries into the open arms compared to the vehicle group.
Neurochemical Analysis: In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in specific brain regions following m-CPP administration.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
This compound (m-CPP).
-
Anesthetics.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.[4]
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[10]
-
Allow for a stabilization period of 1-2 hours to obtain a stable baseline.[11]
-
Collect baseline dialysate samples (e.g., every 20 minutes).[11]
-
-
Drug Administration and Sample Collection:
-
Sample Analysis:
-
Analyze the dialysate samples for neurotransmitter concentrations using HPLC-ED.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain to verify the correct placement of the probe.[10]
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the primary signaling pathway of m-CPP and a typical experimental workflow.
Caption: Primary signaling pathway of m-CPP via the 5-HT₂C receptor.
Caption: General workflow for behavioral experiments with m-CPP in rats.
References
- 1. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Behavioral and neurochemical profile of m-CPP following exposure to single restraint stress in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Antagonism of meta-chlorophenylpiperazine-induced inhibition of exploratory activity in an emergence procedure, the open field test, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Intravenous Administration of m-Chlorophenylpiperazine (mCPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Chlorophenylpiperazine (mCPP) is a psychoactive compound that acts as a non-selective serotonin (B10506) (5-HT) receptor agonist and has an affinity for the serotonin transporter.[1][2][3] It is widely utilized in both preclinical and clinical research as a pharmacological challenge agent to probe the function and sensitivity of the serotonergic system.[4] Intravenous (IV) administration of mCPP allows for precise dose control and rapid onset of action, making it a valuable tool for investigating the neurobiological mechanisms underlying various physiological and pathological conditions, including anxiety and depression.[5][6] These application notes provide detailed protocols for the intravenous administration of mCPP in both preclinical and clinical research settings, along with methodologies for key experimental assays and visualizations of the primary signaling pathways involved.
Data Presentation
Table 1: Receptor Binding Affinity of mCPP
This table summarizes the binding affinity of mCPP for various serotonin receptor subtypes and the serotonin transporter, expressed as IC50 or Ki values. Lower values indicate higher affinity.
| Target | Radioligand | Tissue Source | IC50 (nM) | Ki (nM) | Reference |
| 5-HT Receptor Subtypes | |||||
| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Hippocampus | - | 36 (increase after chronic treatment) | [7] |
| 5-HT₁ₐ | Various | Human Brain | 360 - 1300 | - | [8] |
| 5-HT₁ₑ | Various | Human Brain | 360 - 1300 | - | [8] |
| 5-HT₂ | [³H]Ketanserin | Rat Cortex | - | 74 (decrease after chronic treatment) | [7] |
| 5-HT₂ₐ | Various | Human Brain | 360 - 1300 | - | [8] |
| 5-HT₂C | Various | Human Brain | 360 - 1300 | - | [8] |
| Serotonin Transporter (SERT) | |||||
| SERT | [¹²⁵I]RTI-55 | Human Occipital Cortex | 230 | - | [9] |
Table 2: Pharmacokinetic Parameters of Intravenous mCPP in Humans
This table presents the pharmacokinetic profile of mCPP following intravenous administration in healthy human volunteers.
| Parameter | Value | Reference |
| Dosage | 0.1 mg/kg | [5] |
| Elimination Half-Life (t½) | 2.4 - 6.8 hours | [1] |
| Clearance (CL) | 11 - 92 L/hr | [5] |
| Volume of Distribution (Vd) | Varies significantly | [5] |
Note: Significant interindividual variability in pharmacokinetic parameters has been reported.[1][5]
Experimental Protocols
Preclinical Intravenous Administration of mCPP in Rodents
This protocol outlines the procedure for the intravenous administration of mCPP to rats for neurochemical and behavioral studies.
Materials:
-
m-Chlorophenylpiperazine (mCPP) hydrochloride
-
Sterile saline (0.9% NaCl) or a suitable vehicle (e.g., 20% N,N-Dimethylacetamide, 40% Propylene glycol, 40% Polyethylene Glycol-400)
-
Animal scale
-
Syringes and needles (27-30 gauge)
-
Restraint device for tail vein injection
-
Warming lamp (optional, to induce vasodilation)
Procedure:
-
Animal Preparation:
-
Acclimatize male Sprague-Dawley or Wistar rats (250-350 g) to the housing facility for at least one week prior to the experiment.
-
House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
On the day of the experiment, weigh each animal to accurately calculate the dose.
-
-
mCPP Solution Preparation:
-
Dissolve mCPP hydrochloride in sterile saline to the desired concentration. A typical dose range for neurochemical studies is 0.25 to 2.5 mg/kg.
-
Ensure the solution is completely dissolved and sterile-filtered before administration.
-
-
Intravenous Administration:
-
Place the rat in a suitable restraint device to allow access to the lateral tail vein.
-
If necessary, warm the tail using a warming lamp to induce vasodilation and facilitate vein visualization.
-
Swab the tail with 70% ethanol.
-
Insert the needle (bevel up) into the lateral tail vein and slowly inject the mCPP solution. The maximum volume for a bolus injection is typically 5 ml/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Observe the animal for any immediate adverse reactions.
-
-
Post-Administration Monitoring:
-
For behavioral studies, place the animal in the testing apparatus immediately after injection.
-
For neurochemical studies (e.g., microdialysis), begin sample collection according to the specific experimental timeline.
-
Clinical Intravenous Administration of mCPP
This protocol is a general guideline for the intravenous administration of mCPP to human subjects in a controlled clinical research setting. All clinical research must be approved by an Institutional Review Board (IRB) and conducted by qualified medical personnel.
Materials:
-
Pharmaceutical-grade mCPP hydrochloride for injection
-
Sterile 0.9% sodium chloride (saline) for infusion
-
Infusion pump and administration set
-
Intravenous catheter
-
Blood collection tubes (e.g., EDTA for ACTH, serum separator tubes for cortisol and prolactin)
-
Centrifuge
-
Equipment for monitoring vital signs
Procedure:
-
Subject Screening and Preparation:
-
Recruit healthy volunteers or patient populations based on the study's inclusion and exclusion criteria.
-
Obtain informed consent from all participants.
-
Subjects should fast overnight prior to the study.
-
On the study day, insert an intravenous catheter into a forearm vein for drug administration and another in the contralateral arm for blood sampling.
-
-
mCPP Infusion:
-
A typical dose is 0.1 mg/kg of mCPP, administered over a short period (e.g., 2 minutes).[6]
-
The mCPP solution is typically diluted in sterile saline and administered using an infusion pump for precise rate control.
-
-
Pharmacodynamic and Pharmacokinetic Sampling:
-
Collect baseline blood samples before mCPP administration.
-
Collect blood samples at specified time points post-infusion to measure hormone levels (ACTH, cortisol, prolactin) and mCPP plasma concentrations.[1][5]
-
Monitor vital signs (blood pressure, heart rate, temperature) and assess for subjective effects (e.g., anxiety, dizziness) throughout the study.[1]
-
Radioligand Binding Assay for Serotonin Receptors
This protocol describes a competition binding assay to determine the affinity of mCPP for a specific serotonin receptor subtype.
Materials:
-
Brain tissue homogenate or cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors)
-
mCPP in a range of concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize the brain tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer to wash the membranes. Repeat this step.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of mCPP.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled specific ligand).
-
Incubate the tubes at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of mCPP.
-
Plot the percentage of specific binding against the logarithm of the mCPP concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of mCPP that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Hormone Immunoassay (ELISA)
This is a general protocol for measuring ACTH, cortisol, and prolactin levels in plasma or serum samples using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. Follow the specific instructions provided with the commercial ELISA kit.
Materials:
-
Commercial ELISA kit for ACTH, cortisol, or prolactin
-
Plasma or serum samples
-
Microplate reader
-
Microplate washer (optional)
-
Precision pipettes and tips
Procedure:
-
Sample and Reagent Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare standard dilutions as per the kit instructions to generate a standard curve.
-
Prepare any required wash buffers or conjugate solutions.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate the plate for the time and temperature specified in the kit protocol.
-
Wash the wells multiple times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the hormone in the samples by interpolating their absorbance values from the standard curve.
-
Mandatory Visualization
Caption: mCPP-mediated activation of the 5-HT2C receptor signaling pathway.
Caption: mCPP-mediated activation of the 5-HT1A receptor signaling pathway.
Caption: Experimental workflow for intravenous mCPP administration studies.
References
- 1. benchchem.com [benchchem.com]
- 2. weldonbiotech.com [weldonbiotech.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. weldonbiotech.com [weldonbiotech.com]
- 5. arborassays.com [arborassays.com]
- 6. sceti.co.jp [sceti.co.jp]
- 7. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epitopediagnostics.com [epitopediagnostics.com]
- 9. file.elabscience.com [file.elabscience.com]
Application of m-Chlorophenylpiperazine (mCPP) in Obsessive-Compulsive Disorder Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-Chlorophenylpiperazine (mCPP) is a non-selective serotonin (B10506) (5-HT) receptor agonist that has been instrumental in elucidating the role of the serotonergic system in the pathophysiology of Obsessive-Compulsive Disorder (OCD).[1][2] As a pharmacological probe, mCPP has been utilized in both clinical and preclinical studies to investigate 5-HT receptor sensitivity and its impact on OCD symptoms.[1][3] These application notes provide a comprehensive overview of the use of mCPP in OCD research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
mCPP is a piperazine (B1678402) derivative that acts as an agonist at multiple serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4][5] It also has some affinity for the serotonin transporter (SERT) and α-adrenergic receptors.[5][6][7] The exacerbation of OCD symptoms observed in some patients following mCPP administration is thought to be mediated by its action on specific postsynaptic 5-HT receptors, with studies suggesting a particular involvement of the 5-HT1D and/or 5-HT2C receptor subtypes.[4]
Data Presentation
Table 1: Receptor Binding Affinity of mCPP in Human Brain
| Receptor Subtype | IC50 (nM) |
| Serotonin Receptors | |
| 5-HT Receptor Subtypes | 360 - 1300 |
| 5-HT Transporter (SERT) | 230[7] |
| Adrenergic Receptors | |
| α2-Adrenergic | 570[6] |
| α1-Adrenergic | 2500 - 24000 |
| β-Adrenergic | 2500 - 24000 |
| Other Receptors | |
| Dopamine Receptors | 2500 - 24000 |
| Muscarinic Cholinergic Receptors | 2500 - 24000 |
| Benzodiazepine Receptors | >100,000 |
IC50 values represent the concentration of mCPP required to inhibit 50% of radioligand binding.[6]
Table 2: Summary of mCPP Challenge Studies in OCD Patients
| Study Design | mCPP Dose & Route | Key Findings in OCD Patients | Reference |
| Double-blind, placebo-controlled, crossover | 0.5 mg/kg, oral | Significant worsening of OC symptoms in a number of patients.[8] | [8] |
| Double-blind, placebo-controlled, crossover | 0.25 mg/kg, oral | Significant worsening of OC symptoms in 50% of patients with little anxiogenic effect.[8] | [8] |
| Randomized, double-blind | 0.5 mg/kg, oral | Blunted cortisol and prolactin responses compared to healthy controls; no significant exacerbation of OC symptoms in this particular study.[3] | [3] |
| Placebo-controlled | mCPP (dose not specified) and Sumatriptan (B127528) | Both drugs caused significant OC symptom exacerbation.[9][10] | [9][10] |
| Double-blind, placebo-controlled | 0.1 mg/kg, IV | Significant increase in OCD symptoms and anxiety.[11] | [11] |
| Double-blind, placebo-controlled | 0.5 mg/kg, oral | No significant increase in OCD symptoms compared to placebo.[11] | [11] |
Experimental Protocols
Protocol 1: Human mCPP Challenge Study (Oral Administration)
Objective: To assess the behavioral and neuroendocrine response to oral mCPP in patients with OCD.
1. Participant Selection:
- Recruit patients with a primary diagnosis of OCD, who are either drug-naïve or have been drug-free for a minimum of four weeks.[3]
- Recruit a control group of age- and sex-matched healthy volunteers.
- Obtain written informed consent from all participants.
2. Study Design:
- Employ a double-blind, placebo-controlled, crossover design.[8]
- Participants will attend two sessions, separated by a washout period of at least one week, where they will receive either mCPP (e.g., 0.25 mg/kg or 0.5 mg/kg) or a placebo.[3][8]
3. Procedure:
- Participants should fast overnight prior to the study day.
- On the morning of the study, an intravenous catheter is inserted for blood sampling.
- Baseline behavioral assessments and blood samples are collected.
- Administer mCPP or placebo orally.
- Collect blood samples for hormone analysis (e.g., cortisol, prolactin) and plasma mCPP levels at regular intervals (e.g., every 30-60 minutes) for 3-4 hours post-administration.[9]
- Administer behavioral rating scales, such as the Visual Analogue Scale (VAS) for OCD symptoms and anxiety, at the same time points as blood collection.[8]
4. Data Analysis:
- Analyze changes in behavioral ratings and hormone levels from baseline using appropriate statistical methods (e.g., repeated measures ANOVA).
- Compare the responses between the mCPP and placebo conditions, and between the OCD and healthy control groups.
Protocol 2: Animal Model of OCD using mCPP (Rodents)
Objective: To induce and assess OCD-like behaviors in rodents following mCPP administration.
1. Animal Subjects:
- Use adult male Wistar or Sprague-Dawley rats.[1]
- House animals individually with ad libitum access to food and water, maintaining a 12-hour light/dark cycle.
2. Drug Administration:
- Administer mCPP at a dose of 1.0 mg/kg via intraperitoneal (IP) injection.[1]
- A control group should receive a saline injection.
3. Behavioral Assessment:
- Following injection, place the animals in an open-field arena or a specific behavioral testing apparatus (e.g., marble-burying test).
- Record and score behaviors such as:
- Compulsive-like behaviors: marble burying, excessive grooming, repetitive checking.
- Defensive behaviors: freezing, risk assessment.
- Locomotor activity: distance traveled, rearing.
- Behavioral observation should be conducted for a defined period (e.g., 30-60 minutes) post-injection.
4. Data Analysis:
- Compare the frequency and duration of specific behaviors between the mCPP-treated and saline-treated groups using statistical tests such as t-tests or ANOVA.
Visualizations
Caption: Putative signaling pathways of mCPP in OCD.
Caption: Workflow for a human mCPP challenge study.
Caption: Logical relationship of 5-HT receptors and OCD symptoms.
References
- 1. Meta-Chlorophenylpiperazine-Induced Behavioral Changes in Obsessive-Compulsive Disorder Research: A Systematic Review of Rodent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroendocrine and behavioral responses to mCPP in Obsessive-Compulsive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updated overview of the putative role of the serotoninergic system in obsessive-compulsive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low versus standard dose mCPP challenge in obsessive-compulsive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonergic dissection of obsessive compulsive symptoms: a challenge study with m-chlorophenylpiperazine and sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. A comparison of the behavioral effects of oral versus intravenous mCPP administration in OCD patients and the effect of metergoline prior to i.v. mCPP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 5-HT2C Receptor Function Using mCPP
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chlorophenyl)piperazine (mCPP) is a non-selective serotonin (B10506) receptor agonist that binds to multiple serotonin (5-HT) receptors, but shows a high affinity for the 5-HT2C receptor subtype.[1] This characteristic has made mCPP a widely used pharmacological tool for investigating the physiological and behavioral roles of the 5-HT2C receptor in both preclinical and clinical research. These application notes provide an overview of the use of mCPP to study 5-HT2C receptor function, including its pharmacological profile, in vitro and in vivo applications, and detailed experimental protocols.
Activation of 5-HT2C receptors has been implicated in a variety of physiological processes, including the regulation of appetite, mood, and endocrine secretion. Consequently, the 5-HT2C receptor is a significant target for the development of therapeutics for conditions such as obesity, anxiety, depression, and substance use disorders.[2] mCPP has been instrumental in elucidating the in vivo consequences of 5-HT2C receptor activation, such as reduced food intake, anxiogenic effects, and changes in cardiovascular function.[3][4][5]
Pharmacological Profile of mCPP
mCPP is a piperazine (B1678402) derivative that acts as an agonist at several serotonin receptors. While it has a high affinity for the 5-HT2C receptor, it also interacts with other receptors, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2B.[1][6] Therefore, when designing experiments with mCPP, it is crucial to consider its full receptor binding profile and to use selective antagonists to confirm the involvement of the 5-HT2C receptor in the observed effects.
Quantitative Data: Receptor Binding Affinity of mCPP
The following table summarizes the binding affinities of mCPP for various serotonin receptors. Note that affinity values can vary depending on the tissue preparation, radioligand used, and experimental conditions.
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT2C | [3H]mesulergine | Rabbit Cerebral Cortex | ~10-100 | [7] |
| 5-HT2A | [3H]ketanserin | Rodent Brain | ~100-500 | [8] |
| 5-HT1A | [3H]8-OH-DPAT | Rodent Brain | >1000 | [6] |
| 5-HT1B | [3H]GR125743 | Rodent Brain | ~100-500 | [6] |
Note: The affinity of agonists like mCPP can differ between receptor isoforms that result from mRNA editing, such as the unedited (INI) and fully edited (VSV) isoforms of the 5-HT2C receptor. Agonist affinity is generally higher at the INI isoform.[9]
In Vitro Applications & Protocols
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of mCPP for the 5-HT2C receptor.
Protocol: Competitive Radioligand Binding Assay
-
Tissue Preparation:
-
Homogenize brain tissue (e.g., choroid plexus, cerebral cortex) or cultured cells expressing 5-HT2C receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh buffer. Repeat this washing step.
-
Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Increasing concentrations of mCPP or a reference compound.
-
A fixed concentration of a suitable radioligand for the 5-HT2C receptor (e.g., [3H]mesulergine).
-
The membrane preparation.
-
-
To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., mianserin) to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 of mCPP, which can then be converted to a Ki value.
-
Functional Assays
Functional assays measure the cellular response to 5-HT2C receptor activation by mCPP. The canonical signaling pathway for the 5-HT2C receptor involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG).[2]
Protocol: Inositol Phosphate (IP) Accumulation Assay
-
Cell Culture and Labeling:
-
Culture cells expressing 5-HT2C receptors (e.g., HEK-293 or CHO cells) in appropriate media.
-
Plate the cells in multi-well plates and allow them to adhere.
-
Label the cells by incubating them with [3H]myo-inositol in inositol-free medium overnight.
-
-
Agonist Stimulation:
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Add increasing concentrations of mCPP or a reference agonist and incubate for a specified time (e.g., 30-60 minutes).
-
-
Extraction and Measurement of IPs:
-
Lyse the cells with a suitable acid (e.g., perchloric acid).
-
Isolate the total inositol phosphates using anion-exchange chromatography.
-
Measure the amount of [3H]IPs using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]IPs produced as a function of the mCPP concentration.
-
Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) of mCPP.
-
In Vivo Applications & Protocols
mCPP has been used in a wide range of in vivo studies to investigate the role of 5-HT2C receptors in various physiological and behavioral processes.
Quantitative Data: In Vivo Effects of mCPP
| Species | Dose Range | Route | Observed Effect | Antagonist Blockade | Reference |
| Rat | 0.125-1.0 mg/kg | i.p. | Anxiogenic effect in elevated plus-maze | 1-(1-naphthyl)piperazine | [5] |
| Rat | 80-160 nmol | i.c.v. | Decreased water intake | SDZ SER 082 | [10] |
| Rat | N/A | i.c.v. | Increased blood pressure | SDZ SER 082 | [3] |
| Mouse | 3 mg/kg | i.p. | Hyperlocomotion in 5-HT2C KO mice | SB 224289 (5-HT1B), Ketanserin (5-HT2A) | [6] |
| Human | 30 mg | oral | Decreased palatable food intake | N/A | [4][11] |
| Human | N/A | i.v. | Increased BOLD signal in brain regions with high 5-HT2C receptor density | N/A | [12][13] |
Animal Behavioral Models
Protocol: Elevated Plus-Maze (Anxiety Model)
-
Apparatus: An elevated plus-maze consisting of two open arms and two closed arms, elevated from the floor.
-
Animals: Male rats are commonly used.
-
Procedure:
-
Administer mCPP (e.g., 0.125-1.0 mg/kg, i.p.) or vehicle to the animals. To confirm 5-HT2C receptor mediation, a separate group can be pre-treated with a 5-HT2C antagonist before mCPP administration.
-
After a specified pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open and closed arms and the number of entries into each arm using a video tracking system.
-
-
Data Analysis: An anxiogenic effect is indicated by a significant decrease in the time spent in and the number of entries into the open arms compared to the vehicle-treated group.
Protocol: Food Intake Study
-
Animals: Rats or mice that have been habituated to the testing environment and a specific palatable food.
-
Procedure:
-
Animals may be food-deprived for a period to motivate eating, or tests can be conducted in sated animals to assess hedonic feeding.
-
Administer mCPP (e.g., 1-5 mg/kg, i.p.) or vehicle.
-
After the pre-treatment period, present a pre-weighed amount of palatable food.
-
Measure the amount of food consumed over a specific time period (e.g., 1-2 hours).
-
-
Data Analysis: A reduction in food intake in the mCPP-treated group compared to the vehicle group suggests an effect on appetite or satiety.
Human Studies
Protocol: Functional Magnetic Resonance Imaging (fMRI) in Humans
-
Participants: Healthy volunteers.
-
Design: A double-blind, placebo-controlled, crossover design is typically used.
-
Procedure:
-
Participants receive an oral dose of mCPP (e.g., 30 mg) or a placebo on separate occasions.[11]
-
After a set time for drug absorption, participants undergo fMRI scanning.
-
During the scan, participants may be presented with visual cues (e.g., images of high-calorie and low-calorie foods) or perform cognitive tasks.
-
-
Data Analysis: The Blood-Oxygen-Level-Dependent (BOLD) signal is measured as an indicator of neural activity.[4][13] Changes in BOLD responses in specific brain regions (e.g., hypothalamus, amygdala, prefrontal cortex) following mCPP administration can reveal the neural circuits modulated by 5-HT2C receptor activation.[12][13]
Visualizations
5-HT2C Receptor Signaling Pathway
Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor activated by mCPP.
Experimental Workflow for In Vivo Behavioral Study
Caption: Workflow for investigating mCPP's effects on anxiety-like behavior in rodents.
Logical Relationship of Using mCPP to Study 5-HT2C Function
Caption: Logic for confirming 5-HT2C receptor mediation of mCPP-induced effects.
References
- 1. Frontiers | Exercise reduces the anxiogenic effects of meta-chlorophenylpiperazine: The role of 5-HT2C receptors in the bed nucleus of the stria terminalis [frontiersin.org]
- 2. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the activation of central 5-HT2C receptors by the 5-HT2C agonist mCPP on blood pressure and heart rate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mCPP-induced hyperactivity in 5-HT2C receptor mutant mice is mediated by activation of multiple 5-HT receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonist binding at 5-HT(2A) and 5-HT(2C) receptors in the rabbit: high correlation with the profile for the human receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterisation of agonist binding on human 5-HT2C receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central administration of mCPP, a serotonin 5-HT(2B/2C) agonist, decreases water intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-HT(2C) receptor activation by m-chlorophenylpiperazine detected in humans with fMRI - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(3-Chlorophenyl)piperazine (m-CPP) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 1-(3-Chlorophenyl)piperazine (m-CPP) synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound (m-CPP)?
A1: The main synthetic routes for m-CPP are:
-
Classical Synthesis: This widely used method involves the reaction of 3-chloroaniline (B41212) with bis(2-chloroethyl)amine (B1207034) or a precursor like diethanolamine (B148213) which is subsequently chlorinated.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo-3-chlorobenzene (B44181) or 1,3-dichlorobenzene) and piperazine (B1678402). This method offers good functional group tolerance.
-
Reductive Amination: This involves the reaction of a carbonyl compound, such as 3-chlorobenzaldehyde, with piperazine in the presence of a reducing agent.
Q2: What are the typical yields and purities for each synthetic route?
A2: The yield and purity of m-CPP can vary significantly depending on the chosen synthetic route and reaction conditions. The following table summarizes typical data found in the literature.
| Synthetic Route | Starting Materials | Typical Yield | Reported Purity | Reference |
| Classical Synthesis | 3-Chloroaniline, Diethanolamine (via bis(2-chloroethyl)amine) | 84.6% - 86% | High (recrystallized solid) | [1][2] |
| Buchwald-Hartwig Amination | Aryl Halide, Piperazine | Generally high, but substrate-dependent | High, requires purification from catalyst | [3][4] |
| Reductive Amination | 3-Chlorobenzaldehyde, Piperazine | 60% - 96% (for similar aryl aldehydes) | Variable, depends on reducing agent and purification | [5] |
Q3: What are the most common side products and impurities I should be aware of?
A3: The formation of side products and impurities is a common challenge. Key impurities include:
-
Classical Synthesis: Unreacted starting materials (3-chloroaniline), and potentially N,N-bis(3-chlorophenyl)piperazine (from reaction at both nitrogen atoms of piperazine).
-
Buchwald-Hartwig Amination: Dehalogenation of the aryl halide, and formation of biaryl compounds from homocoupling of the aryl halide. Residual palladium and ligand are also common impurities that require removal.
-
Reductive Amination: Over-alkylation of piperazine, and impurities from the reducing agent or side reactions of the aldehyde.
Troubleshooting Guides
Classical Synthesis from 3-Chloroaniline and Diethanolamine
Issue 1: Low Yield of this compound
-
Question: My yield of m-CPP is consistently low when using the classical synthesis route. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors:
-
Incomplete formation of bis(2-chloroethyl)amine: The initial chlorination of diethanolamine with reagents like thionyl chloride is a critical step. Ensure the reaction goes to completion by using an appropriate excess of the chlorinating agent and monitoring the reaction progress. A patent describes a yield of 62% for this step.[6]
-
Suboptimal reaction temperature and time: The cyclization reaction between 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride often requires prolonged heating under reflux (e.g., 24 hours in xylene) to achieve high conversion.[2]
-
Inefficient purification: Loss of product during workup and purification can significantly impact the final yield. Optimize extraction and crystallization procedures.
-
Issue 2: Formation of Impurities and Difficulty in Purification
-
Question: I am observing significant impurities in my final product, making purification difficult. What are these impurities and how can I minimize them?
-
Answer: The primary impurity is often unreacted 3-chloroaniline.
-
Minimization: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.
-
Purification: The product is often obtained as a viscous oil which can be purified by vacuum distillation.[2] Conversion to the hydrochloride salt followed by recrystallization from a suitable solvent like ethanol (B145695) is a highly effective method for purification.[2]
-
Buchwald-Hartwig Amination
Issue 1: Low or No Conversion
-
Question: My Buchwald-Hartwig amination reaction to synthesize m-CPP is not proceeding or giving very low conversion. What should I check?
-
Answer: Low conversion in Buchwald-Hartwig aminations can be due to several factors:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine (B1218219) ligand is critical, especially when using less reactive aryl chlorides. For aryl chlorides, bulky, electron-rich phosphine ligands like XPhos are often necessary.[3]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used. Ensure the base is fresh and anhydrous.
-
Reaction Conditions: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst. Solvents must be anhydrous and degassed.[3]
-
Issue 2: Formation of Side Products
-
Question: I am observing side products such as dehalogenation of my aryl halide. How can I prevent this?
-
Answer: Side product formation can be minimized by:
-
Optimizing Ligand and Base: The choice of ligand and base can influence the relative rates of the desired C-N bond formation versus side reactions.
-
Controlling Temperature: Lowering the reaction temperature may reduce the rate of side reactions, although this might require longer reaction times.
-
Reductive Amination
Issue 1: Low Yield of the Desired Product
-
Question: My reductive amination reaction is giving a low yield of m-CPP. What are the common pitfalls?
-
Answer: Low yields in reductive amination can be attributed to:
-
Choice of Reducing Agent: The reducing agent should be capable of reducing the intermediate imine without reducing the starting aldehyde. Sodium triacetoxyborohydride (B8407120) is a common choice for one-pot reductive aminations.[5]
-
Reaction pH: The formation of the imine intermediate is pH-dependent. A slightly acidic medium is often optimal.
-
Stoichiometry: The molar ratio of the reactants can influence the outcome. An excess of one reactant may be necessary to drive the reaction to completion.
-
Experimental Protocols
Protocol 1: Classical Synthesis of this compound Hydrochloride[2]
This protocol is a two-step process starting from 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride.
Step 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloroaniline (17.2 mmol) and bis(2-chloroethyl)amine hydrochloride (17.2 mmol) in xylene (20 mL).
-
Reaction: Heat the mixture to reflux for 24 hours.
-
Workup: After cooling, extract the reaction mixture with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure to obtain a viscous oil.
-
Purification: Purify the crude oil by vacuum distillation to yield this compound. A reported yield for this step is 86%.[2]
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol).
-
Add a small amount of concentrated hydrochloric acid.
-
Cool the solution to induce crystallization of the hydrochloride salt.
-
Collect the white solid by filtration and dry.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[3]
This is a general protocol that may require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene (B28343) via syringe, followed by the aryl halide (e.g., 1-bromo-3-chlorobenzene, 1.0 equiv) and piperazine (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the mixture to room temperature and quench the reaction by slowly adding water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Classical Synthesis
Caption: Troubleshooting workflow for low yield in classical m-CPP synthesis.
Decision Pathway for Optimizing Buchwald-Hartwig Amination
Caption: Decision pathway for optimizing Buchwald-Hartwig amination.
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
Navigating the Challenges of mCPP Solubility for In Vivo Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the solubility of meta-Chlorophenylpiperazine (mCPP) for in vivo experiments. Addressing common challenges faced by researchers, this guide offers detailed troubleshooting, frequently asked questions (FAQs), and step-by-step experimental protocols to ensure successful and reproducible study outcomes.
Troubleshooting Guide: Overcoming mCPP Solubility Issues
Researchers may encounter several challenges when preparing mCPP solutions for in vivo administration. This guide provides solutions to common problems.
Issue 1: Precipitation of mCPP Hydrochloride in Aqueous Solutions (e.g., Saline, PBS)
-
Problem: The hydrochloride salt of mCPP, while more water-soluble than the free base, can still precipitate at higher concentrations or upon changes in temperature or pH.
-
Solution:
-
Ensure Complete Initial Dissolution: Use sonication or gentle warming (not to exceed 40°C) to aid the initial dissolution of mCPP HCl in saline. Visually confirm that no particulates are present.
-
pH Adjustment: The solubility of mCPP can be pH-dependent. While mCPP hydrochloride is acidic, ensure the final pH of your solution is within a physiologically acceptable range (typically 6.5-7.5 for injections) to avoid precipitation upon administration. Adjustments should be made cautiously with dilute HCl or NaOH.
-
Prepare Fresh Solutions: It is recommended to prepare mCPP solutions fresh on the day of the experiment to minimize the risk of precipitation over time.
-
Filter Sterilization: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility for injection.
-
Issue 2: "Crashing Out" of mCPP from a Concentrated DMSO Stock upon Dilution in an Aqueous Vehicle
-
Problem: When a highly concentrated stock of mCPP in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to precipitate.
-
Solution:
-
Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, dilute the concentrated DMSO stock with a small volume of the aqueous vehicle while vortexing, then gradually add the remaining vehicle.
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your formulation (ideally below 1% for in vivo studies) to minimize both solubility issues and potential toxicity.
-
Use of Co-solvents: For challenging formulations, a co-solvent system may be necessary. A common vehicle for oral gavage of poorly soluble compounds involves a mixture of DMSO, PEG300, Tween-80, and saline. However, such formulations should be used with caution and appropriate vehicle controls.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of mCPP?
A1: For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended. mCPP hydrochloride is soluble in DMSO at concentrations up to 10 mg/mL.[1] Always use anhydrous, high-purity DMSO to avoid moisture that can affect solubility.
Q2: What is a suitable vehicle for in vivo administration of mCPP hydrochloride in rodents?
A2: For many in vivo studies, sterile isotonic saline (0.9% NaCl) is a suitable and commonly used vehicle for administering mCPP hydrochloride, particularly for intraperitoneal and intravenous routes.[2] Its solubility in saline allows for the preparation of clear solutions at typical experimental concentrations.
Q3: Can I use cyclodextrins to improve the solubility of mCPP?
A3: Yes, cyclodextrins can be an effective strategy to enhance the aqueous solubility of poorly soluble drugs by forming inclusion complexes.[3][4] While specific data for mCPP is limited in the initial search, this approach is a viable option to explore, especially for oral formulations. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Q4: At what pH is mCPP most soluble?
A4: As a weak base, mCPP's solubility is pH-dependent. The hydrochloride salt is formed in an acidic environment, which generally increases its aqueous solubility. While specific pH-solubility profile data for mCPP was not found in the provided search results, it is a common principle that the solubility of weakly basic drugs increases as the pH of the solution decreases.
Quantitative Data Summary
| Compound Form | Solvent/Vehicle | Solubility/Concentration | Reference |
| mCPP Hydrochloride | Methanol | Soluble | [5] |
| mCPP Hydrochloride | Water | Sparingly soluble | [6] |
| mCPP Hydrochloride | DMSO | 10 mg/mL | [1] |
| mCPP Hydrochloride | PBS (pH 7.2) | 10 mg/mL | [1] |
| mCPP | Saline | 0.4 mg/mL (for IP injection) | [7] |
| mCPP | Saline | 5 mg/kg (for chronic administration in rats) | [8] |
Experimental Protocols
Protocol 1: Preparation of mCPP Hydrochloride Solution for Intraperitoneal (IP) Injection in Mice
This protocol describes the preparation of a 1 mg/mL mCPP hydrochloride solution in sterile saline.
Materials:
-
m-Chlorophenylpiperazine hydrochloride (mCPP HCl) powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator bath
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of mCPP HCl: Based on the desired concentration (1 mg/mL) and final volume, weigh the appropriate amount of mCPP HCl powder.
-
Initial Dissolution: Add the weighed mCPP HCl to a sterile conical tube. Add approximately 80% of the final volume of sterile saline.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes to disperse the powder.
-
Sonication: Place the tube in a sonicator water bath for 10-15 minutes to facilitate complete dissolution. The water in the sonicator can be slightly warm to the touch (around 37°C) to aid solubility.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible particulates.
-
Final Volume Adjustment: Add sterile saline to reach the final desired volume and vortex briefly to mix.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube or vial.
-
Storage: Use the solution immediately for the best results. If short-term storage is necessary, keep it at 2-8°C and protected from light. Allow the solution to return to room temperature before administration.
Protocol 2: Preparation of mCPP Solution for Oral Gavage in Mice
This protocol provides a general method for preparing an mCPP solution for oral administration. The hydrochloride salt is preferred due to its better aqueous solubility.
Materials:
-
m-Chlorophenylpiperazine hydrochloride (mCPP HCl) powder
-
Sterile water or 0.9% saline
-
Sterile conical tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Determine Dosing Solution Concentration: Calculate the required concentration of the dosing solution based on the desired dose (in mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
-
Weigh mCPP HCl: Accurately weigh the required amount of mCPP HCl powder.
-
Dissolution: Add the powder to a sterile conical tube. Add the appropriate volume of sterile water or saline.
-
Mixing: Vortex the solution thoroughly for several minutes. For larger volumes, a magnetic stirrer can be used to ensure homogeneity.
-
Visual Confirmation: Ensure the solution is clear and all the compound has dissolved before administration.
-
Administration: Administer the solution using an appropriately sized oral gavage needle.
Signaling Pathways and Experimental Workflows
mCPP Signaling Pathway
m-Chlorophenylpiperazine primarily exerts its effects by acting as an agonist at various serotonin (B10506) (5-HT) receptors, with a notable affinity for the 5-HT2C receptor. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal downstream, leading to various cellular responses.
Caption: Simplified signaling pathway of mCPP via the 5-HT2C receptor.
Experimental Workflow for In Vivo mCPP Study
The following diagram outlines a typical workflow for conducting an in vivo experiment with mCPP, from solution preparation to data analysis.
Caption: General workflow for an in vivo experiment involving mCPP administration.
Logical Relationship for Troubleshooting mCPP Precipitation
This diagram illustrates a decision-making process for troubleshooting precipitation issues with mCPP formulations.
Caption: Decision tree for troubleshooting mCPP precipitation issues.
References
- 1. DSpace [helda.helsinki.fi]
- 2. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights from a Survey of Drug Formulation Experts: Challenges and Preferences in High-Concentration Subcutaneous Biologic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. Disposition and pharmacological effects of m-Chlorophenylpiperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting m-CPP-induced Hypolocomotion in Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with meta-chlorophenylpiperazine (mCPP)-induced hypolocomotion in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We administered mCPP to our rodents, but we are not observing the expected hypolocomotion. What are the potential reasons for this?
A1: Several factors could contribute to the lack of a significant hypolocomotive effect of mCPP. Here are some common areas to troubleshoot:
-
Incorrect Dosage: The dose of mCPP is critical. Hypolocomotion is typically observed at specific dose ranges. Very low doses may be insufficient to elicit a response, while excessively high doses can sometimes lead to confounding behaviors.[1][2] Ensure your dose is within the effective range reported in the literature for your specific species and strain.
-
Route of Administration: The method of mCPP administration (e.g., intraperitoneal, subcutaneous) can influence its bioavailability and the onset and duration of its effects.[3][4] Verify that the chosen route is appropriate and has been consistently applied.
-
Animal Strain and Species: Different rodent strains and species can exhibit varying sensitivities to mCPP. It is crucial to consult literature that has used the same or a similar animal model to establish appropriate dosing and expected outcomes.
-
Habituation to the Test Environment: If animals are overly habituated to the open field arena, their baseline locomotor activity might be too low to detect a further reduction.[5] Ensure that the testing environment is novel to the animals on the test day.[3][4]
-
Anxiety-like Behavior Interference: mCPP is known to have anxiogenic (anxiety-inducing) properties.[6][7][8] In some cases, high levels of anxiety can manifest as freezing behavior, which can be misinterpreted or interfere with the measurement of locomotion. Consider scoring anxiety-related behaviors (e.g., thigmotaxis, grooming) alongside locomotor activity.[9]
-
Tolerance Development: Chronic or repeated administration of mCPP can lead to tolerance, diminishing its hypolocomotive effects.[3][10] This is a critical consideration in study designs involving multiple mCPP injections.
Q2: The variability in locomotor activity within our mCPP-treated group is very high. How can we reduce this?
A2: High variability can obscure statistically significant effects. To address this:
-
Standardize Acclimation and Handling: Ensure all animals undergo a consistent acclimation period to the facility and are handled similarly before testing. Stress from inconsistent handling can significantly impact baseline and drug-induced locomotor activity.
-
Control for Environmental Factors: Conduct all behavioral testing at the same time of day to minimize circadian rhythm effects. Maintain consistent lighting, temperature, and noise levels in the testing room.[5][11]
-
Precise Dosing: Ensure accurate calculation and administration of the mCPP dose based on the most recent body weight of each animal.
-
Automated Tracking: Utilize automated video tracking software to quantify locomotor activity. This eliminates subjective scoring and provides more reliable and detailed data (e.g., distance traveled, velocity, time spent in different zones).[9][12]
-
Sufficient Sample Size: A larger sample size can help to mitigate the impact of individual differences in response to the drug.
Q3: How can we be sure that the observed hypolocomotion is specifically due to 5-HT2C receptor activation?
A3: To confirm the pharmacological specificity of the mCPP effect, you can incorporate the following experimental arms:
-
Use of a Selective 5-HT2C Antagonist: Pre-treating a group of animals with a selective 5-HT2C receptor antagonist, such as SB 242084, should block or reverse the hypolocomotion induced by mCPP.[4][13] If the hypolocomotion is attenuated, it provides strong evidence for the involvement of the 5-HT2C receptor.
-
Knockout Animal Models: If available, using 5-HT2C receptor knockout mice can be a powerful tool. In these animals, mCPP should not induce hypolocomotion; in fact, it may even cause hyperactivity by acting on other serotonin (B10506) receptors.[14]
Experimental Protocols and Data
Table 1: mCPP Dose-Response for Hypolocomotion in Rodents
| Species | Strain | Route of Administration | mCPP Dose Range (mg/kg) | Observed Effect on Locomotion | Reference |
| Rat | Male | Intraperitoneal (i.p.) | 1, 3, 5 | Dose-dependent decrease | [1] |
| Rat | Adult | Intraperitoneal (i.p.) | 2.5 | Attenuated turns and rears | [3] |
| Mouse | C57BL/6N | Subcutaneous (s.c.) | 1, 3 | Induced hypolocomotion | [4] |
Table 2: Key Pharmacological Tools for Studying mCPP-induced Hypolocomotion
| Compound | Mechanism of Action | Typical Use in mCPP Studies | Reference |
| mCPP | Non-selective 5-HT receptor agonist (preferential for 5-HT2C) | Induces hypolocomotion | [4][13] |
| SB 242084 | Selective 5-HT2C receptor antagonist | Reverses mCPP-induced hypolocomotion | [4][13] |
| MK-212 | Preferential 5-HT2C receptor agonist | Used as a more selective comparator to mCPP | [4] |
| Ketanserin | Selective 5-HT2A receptor antagonist | Does not significantly attenuate mCPP-induced hypolocomotion | [13] |
Detailed Experimental Protocol: Open Field Test for mCPP-induced Hypolocomotion
This protocol provides a generalized framework. Specific parameters should be optimized for your laboratory and animal model.
-
Animals: Use adult male rats or mice, singly housed for at least one week before the experiment to acclimate. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Apparatus: The open field arena should be a square box with opaque walls to minimize external distractions.[5]
-
Drug Preparation and Administration:
-
Dissolve m-chlorophenylpiperazine (mCPP) in a suitable vehicle, such as 0.9% saline.
-
Administer mCPP via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose. The volume should be consistent across animals (e.g., 1 ml/kg).
-
A control group should receive an equivalent volume of the vehicle.
-
-
Experimental Procedure:
-
Transport animals to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation to the new environment.
-
Administer mCPP or vehicle. The time between injection and placing the animal in the arena should be consistent (e.g., 30 minutes).
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration, typically ranging from 10 to 30 minutes.[5] Automated video tracking is highly recommended.[9][12]
-
Between each trial, thoroughly clean the arena with 70% ethanol (B145695) or another appropriate cleaning agent to remove any olfactory cues.
-
-
Data Analysis:
-
Primary Endpoint (Hypolocomotion): Total distance traveled, average velocity.
-
Secondary Endpoints (Anxiety-like behavior): Time spent in the center versus the periphery of the arena (thigmotaxis), frequency of rearing, and grooming duration.[9]
-
Statistical analysis should be performed using appropriate methods (e.g., t-test or ANOVA) to compare the mCPP-treated group(s) with the vehicle control group.
-
Visualizations
Signaling Pathway of mCPP-induced Hypolocomotion
Caption: Proposed signaling pathway for mCPP-induced hypolocomotion.
Experimental Workflow
Caption: Standard experimental workflow for an mCPP open field test.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting absent mCPP effects.
References
- 1. m-CPP induced hypolocomotion does not interfere in the assessment of memory functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of chronic m-CPP on locomotion, hypophagia, plasma corticosterone and 5-HT2C receptor levels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the brain 5-HT2C receptors causes hypolocomotion without anxiogenic-like cardiovascular adjustments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 6. Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mCPP-induced anxiety in the light-dark box in rats--a new method for screening anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m-CPP hypolocomotion is selectively antagonized by compounds with high affinity for 5-HT(2C) receptors but not 5-HT(2A) or 5-HT(2B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mCPP-induced hyperactivity in 5-HT2C receptor mutant mice is mediated by activation of multiple 5-HT receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-(3-Chlorophenyl)piperazine (mCPP) Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on common issues related to the stability of 1-(3-Chlorophenyl)piperazine (mCPP) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound (mCPP) solutions?
For optimal stability, mCPP solutions, particularly the hydrochloride salt, should be stored in tightly sealed containers in a dry, cool, and well-ventilated place.[1] It is also recommended to store them under an inert atmosphere and protect them from moisture. For long-term storage, temperatures of -20°C are suggested. The solid form of mCPP hydrochloride is stable for at least 5 years under these conditions.[1]
Q2: What are the primary factors that can affect the stability of mCPP in solution?
The stability of mCPP in solution can be influenced by several factors, including:
-
pH: Extreme acidic or basic conditions can lead to hydrolysis.
-
Oxidizing agents: The presence of oxidizing agents may cause degradation of the piperazine (B1678402) moiety.
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation processes.[4]
-
Solvent: The choice of solvent can impact solubility and stability. mCPP hydrochloride is soluble in DMSO and PBS (pH 7.2) at 10 mg/mL.[1]
Q3: How can I assess the stability of my mCPP solution for a specific application?
To determine the stability of your mCPP solution under your experimental conditions, it is highly recommended to perform a forced degradation study.[5] This involves intentionally exposing the solution to harsh conditions to accelerate degradation and identify potential degradation products. This process is crucial for developing stability-indicating analytical methods.[6]
Q4: Are there known degradation pathways for mCPP?
While specific degradation pathways for mCPP are not extensively detailed in readily available literature, studies on its parent drug, trazodone (B27368), and related piperazine compounds provide insights. Potential degradation pathways for mCPP could include:
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
-
N-oxidation: Oxidation of the nitrogen atoms in the piperazine ring.
-
Ring opening: Cleavage of the piperazine ring structure.
-
Dimerization: Formation of dimer products under photolytic conditions.[7]
As a metabolite of trazodone, mCPP is formed via N-dealkylation.[8] Further metabolism in biological systems can involve hydroxylation of the aromatic ring and degradation of the piperazine moiety.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of mCPP | Perform a forced degradation study to identify potential degradation products. Adjust storage conditions (e.g., lower temperature, protect from light). |
| Decrease in mCPP concentration over time | Instability in the current solvent or pH | Evaluate the stability of mCPP in different solvents and pH conditions to find a more suitable medium for your experiment. |
| Precipitation of mCPP from solution | Poor solubility or change in temperature/pH | Ensure the concentration is within the solubility limits for the chosen solvent. Control the temperature and pH of the solution. |
| Inconsistent analytical results | Adsorption to container surfaces or instability in autosampler | Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption. Evaluate the stability of the analytical solution in the autosampler over the expected run time. |
Experimental Protocols
Forced Degradation Study Protocol for mCPP
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5] The goal is to achieve 5-20% degradation of the drug substance.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of mCPP in a suitable solvent (e.g., methanol, acetonitrile (B52724), or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M to 1 M HCl.[4]
-
Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of base before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M to 1 M NaOH.[4]
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the solution with an equivalent amount of acid before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubate at room temperature and protect from light.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at elevated temperatures (e.g., 40-80°C).[4]
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides both UV and visible light.
-
The light exposure should be not less than 1.2 million lux hours and 200 watt-hours/m².[2]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at various time points.
-
3. Sample Analysis:
-
Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the intact mCPP from all potential degradation products.[10]
-
Use a photodiode array (PDA) detector to obtain spectral information for all peaks, which can help in peak tracking and identification.
Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[6]
1. Initial Method Development:
-
Column: A C18 column is a common starting point for reversed-phase chromatography.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection is suitable for mCPP, with maximum absorbance wavelengths around 211, 249, and 288 nm.[1]
2. Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) to evaluate the separation of the degradation products from the parent mCPP peak.
-
Adjust the mobile phase composition, gradient, pH, and column temperature to achieve adequate resolution between all peaks.
3. Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmadekho.com [pharmadekho.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. scispace.com [scispace.com]
- 7. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Piperazine-derived designer drug this compound (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Navigating Neurochemical Studies with mCPP: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for neurochemical studies involving meta-Chlorophenylpiperazine (mCPP). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and avoid common artifacts associated with this complex pharmacological tool.
Frequently Asked Questions (FAQs)
Q1: What is mCPP and why is it used in neurochemical research?
A1: m-Chlorophenylpiperazine (mCPP) is a psychoactive compound that acts as a non-selective serotonin (B10506) (5-HT) receptor agonist and has an affinity for the serotonin transporter.[1] It is frequently used as a pharmacological challenge agent to probe the function of the serotonin system in both preclinical and clinical research.[2] Its ability to induce anxiety and hormonal changes (like increased cortisol and prolactin) makes it a tool for studying psychiatric disorders and the mechanisms of antidepressant drugs.[2]
Q2: What are the primary challenges and potential artifacts when using mCPP?
A2: The main challenges with mCPP arise from its complex pharmacology:
-
Lack of Receptor Selectivity: mCPP binds to a wide range of serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7) as well as adrenergic (α1, α2) and histamine (B1213489) (H1) receptors.[3] This broad activity can make it difficult to attribute an observed effect to a specific receptor.
-
Interaction with Serotonin Transporter (SERT): mCPP can inhibit serotonin reuptake, which can complicate the interpretation of its effects as a direct receptor agonist.[1]
-
Pharmacokinetic Variability: Studies in both humans and animals have shown significant inter-individual differences in the metabolism and bioavailability of mCPP, leading to variable plasma concentrations and responses.[4]
-
Metabolite of Other Drugs: mCPP is an active metabolite of several clinically used drugs, including the antidepressant trazodone.[1] This is an important consideration in clinical studies and when interpreting data from animals previously exposed to these medications.
Q3: How can I be sure the effects I'm seeing are from mCPP's action on a specific serotonin receptor?
A3: To enhance the specificity of your findings, it is crucial to include appropriate control experiments. This often involves the use of selective antagonists for the receptor subtype you are investigating. By pretreating animals with a specific antagonist before administering mCPP, you can observe whether the mCPP-induced effect is blocked or attenuated. This provides strong evidence for the involvement of that particular receptor.
Troubleshooting Guides
In Vivo Microdialysis Studies
Problem: Unexpected or highly variable changes in extracellular serotonin and dopamine (B1211576) levels after mCPP administration.
-
Possible Cause 1: Interference with the Serotonin Transporter.
-
Explanation: mCPP can act as a serotonin releasing agent by interacting with SERT, which can mask or confound its effects as a direct postsynaptic receptor agonist.
-
Solution:
-
Run a control group pre-treated with a selective serotonin reuptake inhibitor (SSRI). This will block the transporter-mediated effects of mCPP, helping to isolate its direct receptor agonist actions.
-
Use the "zero-net-flux" or "no-net-flux" microdialysis method. This technique can help to assess baseline extracellular neurotransmitter concentrations more accurately and can provide insights into how mCPP affects transporter kinetics.[5]
-
Carefully consider the perfusion rate. Slower perfusion rates can increase the recovery of analytes but may also be more sensitive to local changes in transporter function.[6]
-
-
-
Possible Cause 2: Dose-dependent effects on multiple neurotransmitter systems.
-
Explanation: Low doses of mCPP may primarily affect the serotonin system, while higher doses can also impact dopamine and norepinephrine (B1679862) levels.[7]
-
Solution:
-
Conduct a thorough dose-response study. This will help you identify a dose that produces the desired effect on the serotonin system with minimal off-target effects on other neurotransmitters.
-
Measure multiple neurotransmitters and their metabolites. This will provide a more complete picture of mCPP's neurochemical effects at a given dose.
-
-
Behavioral Studies
Problem: It's unclear if the observed behavioral change is a specific effect or a side effect of mCPP (e.g., anxiety, sedation).
-
Possible Cause: Confounding behavioral effects.
-
Explanation: mCPP is known to have anxiogenic (anxiety-producing) and sedative effects, which can interfere with the assessment of other behaviors like learning, memory, or social interaction.[8]
-
Solution:
-
Include a comprehensive battery of behavioral control tests. This should include tests for locomotor activity (e.g., open field test), anxiety-like behavior (e.g., elevated plus maze), and general motor function.[9]
-
Use a pre-treatment paradigm with selective antagonists. As with microdialysis studies, pretreating with an antagonist for a specific receptor can help to link a behavioral effect to a particular pharmacological mechanism.
-
Employ a within-subjects design with counterbalancing. In this design, each animal receives all treatments (e.g., vehicle and mCPP) in a randomized order. This helps to control for individual differences in baseline behavior.[10][11]
-
-
Receptor Binding Assays
Problem: High non-specific binding in my radioligand binding assay.
-
Possible Cause: Suboptimal assay conditions.
-
Explanation: Non-specific binding of the radioligand to filters, lipids, or other proteins can obscure the specific binding signal to the receptor of interest.[12]
-
Solution:
-
Optimize the concentration of the blocking agent. Bovine Serum Albumin (BSA) is commonly used to reduce non-specific binding. The optimal concentration may need to be determined empirically.[12]
-
Ensure adequate washing. Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.[12]
-
Pre-soak filters. Pre-soaking filters in a solution like 0.3% polyethylenimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.[12]
-
-
Quantitative Data Summary
The following tables summarize the binding affinities of mCPP for various neurotransmitter receptors and transporters.
| Receptor/Transporter | Ki (nM) | Species | Reference |
| 5-HT1A | 130 | Human | [3] |
| 5-HT1B | 180 | Human | [3] |
| 5-HT1D | 360 | Human | [3] |
| 5-HT2A | 32.1 | Human | [3] |
| 5-HT2B | 28.8 | Human | [3] |
| 5-HT2C | 3.4 | Human | [3] |
| 5-HT3 | 1300 | Human | [3] |
| SERT | 230 (IC50) | Human | [1] |
| α1-adrenergic | 2500 | Human | [3] |
| α2-adrenergic | 570 (IC50) | Human | [3] |
Experimental Protocols
Radioligand Binding Assay for 5-HT2C Receptor Affinity
Objective: To determine the binding affinity (Ki) of mCPP for the 5-HT2C receptor.
Materials:
-
Cell membranes expressing the human 5-HT2C receptor.
-
Radioligand: [3H]mesulergine.
-
Non-specific binding control: 10 µM mianserin (B1677119).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
mCPP at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, [3H]mesulergine, and varying concentrations of mCPP (or buffer for total binding, or mianserin for non-specific binding).
-
Equilibrium: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of mCPP that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis with Antagonist Control
Objective: To investigate the role of the 5-HT2A receptor in mCPP-induced changes in extracellular dopamine in the prefrontal cortex.
Materials:
-
Adult male Sprague-Dawley rats.
-
Microdialysis probes (e.g., 20 kDa molecular weight cut-off).
-
Guide cannulae.
-
Artificial cerebrospinal fluid (aCSF).
-
mCPP solution.
-
Selective 5-HT2A antagonist (e.g., M100907) solution.
-
HPLC system with electrochemical detection.
Procedure:
-
Surgical Implantation: Surgically implant a guide cannula targeting the prefrontal cortex. Allow for a 5-7 day recovery period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples for at least 60 minutes.
-
Antagonist Administration: Administer the 5-HT2A antagonist or vehicle to two groups of animals.
-
mCPP Administration: After a suitable pre-treatment time, administer mCPP to all animals.
-
Post-Administration Sampling: Continue collecting dialysate samples for at least 2 hours.
-
Analysis: Analyze the dialysate samples for dopamine and its metabolites using HPLC.
-
Data Normalization: Express the post-mCPP neurotransmitter levels as a percentage of the baseline levels for each animal.
Visualizations
Caption: mCPP's diverse signaling pathways.
Caption: Workflow for an in vivo microdialysis experiment.
Caption: Troubleshooting logic for mCPP experiments.
References
- 1. [Metachlorophenylpiperazine (mCPP): a new designer drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of administration of mCPP on psychological, cognitive, cardiovascular, hormonal and MHPG measurements in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 6. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations for Experimental Design of Behavioral Studies Using Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. simplypsychology.org [simplypsychology.org]
- 11. Experimental Design – Research Methods in Psychology – 2nd Canadian Edition [opentextbc.ca]
- 12. benchchem.com [benchchem.com]
Optimizing dosage of mCPP to minimize side effects in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of meta-Chlorophenylpiperazine (mCPP) to minimize side effects in animal models.
Frequently Asked Questions (FAQs)
Q1: What is mCPP and why is it used in animal models?
A1: meta-Chlorophenylpiperazine (mCPP) is a psychoactive compound that acts as a non-selective serotonin (B10506) (5-HT) receptor agonist, with a particular affinity for the 5-HT2C receptor. In animal models, it is frequently used to study anxiety, obsessive-compulsive disorder (OCD), and feeding behaviors due to its known anxiogenic and hypophagic effects.[1][2][3][4]
Q2: What are the most common side effects of mCPP in animal models?
A2: The most commonly reported side effects of mCPP in rodent models are anxiety-like behaviors, reduced locomotor activity (hypolocomotion), and decreased food and water intake (hypophagia and adipsia).[5][6][7][8][9][10] These effects are primarily mediated by the activation of 5-HT2C receptors.[1][6]
Q3: How can I minimize the side effects of mCPP in my experiments?
A3: Minimizing side effects primarily involves careful dose selection. Start with the lowest effective dose reported in the literature for your specific research question and animal model. A dose-response pilot study is highly recommended to determine the optimal dose that produces the desired effect with minimal adverse events. Additionally, consider the route and timing of administration, as these can influence the compound's pharmacokinetic and pharmacodynamic profile.
Q4: What are the typical dosage ranges for mCPP in rats and mice?
A4: Dosages can vary depending on the research paradigm and animal species. For inducing anxiety-like behaviors, doses typically range from 0.125 to 4 mg/kg administered intraperitoneally (i.p.).[1][6][11] For studies on food intake, both acute and chronic administration protocols have been used, with doses around 10-12 mg/kg/day.[5][8] It is crucial to consult literature specific to your experimental model and goals.
Q5: Are there any known antagonists that can counteract mCPP's side effects?
A5: Yes, 5-HT2A/2C receptor antagonists like ritanserin (B1680649) and methysergide (B1194908) have been shown to block the anxiogenic and hypolocomotive effects of mCPP.[11][12] This can be useful for mechanistic studies to confirm that the observed effects are indeed mediated by these receptors.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Excessive Anxiety or Panic-like Behavior | Dose of mCPP is too high. | - Immediately terminate the experiment for the affected animal and provide a quiet, comfortable environment. - For future experiments, reduce the mCPP dose by 25-50%. - Consider a different behavioral paradigm that may be less stressful for the animals. |
| Complete Anorexia (No food intake) | High dose of mCPP leading to severe hypophagia. | - Monitor the animal's body weight and hydration status closely. - If the animal does not resume eating within 24 hours, provide supportive care such as palatable wet mash or nutritional supplements. - In subsequent experiments, lower the mCPP dose or use a pair-fed control group to differentiate between drug-induced anorexia and other toxic effects.[5] |
| Significant Reduction in Locomotor Activity | Expected pharmacological effect of mCPP (hypolocomotion). | - This is a known effect of mCPP.[7][9][10] Ensure your behavioral assays are not confounded by reduced movement. - If the goal is to study other effects of mCPP, allow for a sufficient habituation period after administration before starting the behavioral test. - Analyze locomotor activity as a separate dependent variable. |
| High Variability in Behavioral Responses | Differences in animal strain, age, sex, or experimental conditions. | - Ensure consistency in animal characteristics and experimental procedures. - Increase the sample size to improve statistical power. - Acknowledge and report the observed variability. |
| Adverse Reactions Post-Injection (e.g., distress, abdominal irritation) | Improper injection technique or non-physiological vehicle. | - Review and refine your intraperitoneal injection technique. Ensure the injection is in the lower right quadrant of the abdomen to avoid organs.[13][14][15][16][17] - Use a sterile, pH-neutral, and isotonic vehicle for dissolving mCPP. - Warm the solution to room or body temperature before injection.[13][14] |
Data Presentation
Table 1: Dose-Dependent Effects of mCPP on Anxiety-Like Behavior in Rodents
| Animal Model | Dose (mg/kg, i.p.) | Behavioral Test | Observed Effect |
| Rat | 0.125 - 1.0 | Elevated Plus Maze | Dose-dependent reduction in open arm exploration.[6] |
| Rat | 0.5 | Light-Dark Box | Significant decrease in exploratory activity in the light compartment.[11] |
| Mouse | 1, 2, 4 | Elevated Plus Maze | Shortened time in open arms and decreased percentage of time in open arms.[1] |
| Mouse | 1, 2, 4 | Open Field Test | Shortened distance and reduced number of entries to the central zone.[1] |
Table 2: Effects of mCPP on Food Intake and Body Weight in Rats
| Administration | Dose | Duration | Effect on Food Intake | Effect on Body Weight |
| Continuous s.c. Infusion | 12 mg/kg/day | 14 days | Significant reduction, most prominent in the first week.[5] | Attenuated weight gain.[5] |
| Chronic i.p. | 2.5 mg/kg/day | 14 days | Attenuation of hypophagic effect with chronic treatment.[10] | Not specified. |
Table 3: Effects of mCPP on Locomotor Activity in Rats
| Administration | Dose (mg/kg) | Observed Effect |
| Acute i.p. | Not specified | Suppression of locomotor activity.[7] |
| Chronic i.p. | 5 (twice daily) | Tolerance to the suppression of locomotor activity.[7] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of mCPP
-
Preparation:
-
Restraint:
-
Injection:
-
Position the animal with its head tilted slightly downwards.
-
Identify the lower right quadrant of the abdomen.
-
Insert the needle at a 30-45 degree angle, bevel up.
-
Aspirate to ensure no fluid or blood is drawn back, confirming you are not in an organ or blood vessel.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its home cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for at least 15-30 minutes for any immediate adverse reactions.
-
Follow a regular monitoring schedule as dictated by your experimental protocol.
-
Protocol 2: Oral Gavage of mCPP
-
Preparation:
-
Prepare the mCPP solution in a suitable vehicle (e.g., water, 0.5% methylcellulose).
-
Select the appropriate size and type of gavage needle (flexible or curved with a bulbous tip is recommended). For mice, 18-20 gauge, and for rats, 16-18 gauge is typical.[18][19][20][21]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure correct insertion depth and mark the needle.[19][20]
-
-
Restraint:
-
Hold the animal firmly but gently, ensuring the head and neck are extended to create a straight path to the esophagus.
-
-
Administration:
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The animal may swallow, which facilitates passage.
-
If resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Gavage Monitoring:
-
Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Monitor for any other adverse effects according to your study protocol.
-
Visualizations
Caption: Signaling pathway of mCPP via the 5-HT2C receptor.
Caption: General experimental workflow for mCPP studies.
References
- 1. Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine [scirp.org]
- 2. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Meta-Chlorophenylpiperazine-Induced Behavioral Changes in Obsessive-Compulsive Disorder Research: A Systematic Review of Rodent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of housing, restraint and chronic treatments with mCPP and sertraline on behavioural responses to mCPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mCPP-induced anxiety in the light-dark box in rats--a new method for screening anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 17. research.vt.edu [research.vt.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. research.sdsu.edu [research.sdsu.edu]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
Technical Support Center: Interpreting Behavioral Responses to m-Chlorophenylpiperazine (m-CPP)
Welcome to the technical support center for researchers utilizing m-Chlorophenylpiperazine (m-CPP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo experiments. Our goal is to help you navigate the complexities of m-CPP's behavioral effects and ensure the robust interpretation of your findings.
Frequently Asked Questions (FAQs)
Q1: What is m-CPP and why is it used in behavioral research?
m-Chlorophenylpiperazine (m-CPP) is a psychoactive compound of the phenylpiperazine class.[1] It is widely used in psychiatric research as a pharmacological tool to probe the function of the serotonin (B10506) (5-HT) system.[2] Researchers utilize m-CPP to induce behavioral responses, such as anxiety-like behaviors, and to study the underlying neurobiology of psychiatric disorders like anxiety and obsessive-compulsive disorder (OCD).[3][4]
Q2: What is the primary mechanism of action of m-CPP?
m-CPP has a complex pharmacological profile and is known to be a non-selective serotonin receptor agonist.[5] It exhibits significant affinity for a wide range of serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7 receptors.[1] Its behavioral effects, particularly its anxiogenic properties, are thought to be primarily mediated through its agonist activity at 5-HT2C receptors.[6][7] However, its action at other receptors contributes to its complex and sometimes variable behavioral outcomes.
Q3: Why are the behavioral responses to m-CPP often variable and difficult to interpret?
The interpretation of behavioral responses to m-CPP is challenging due to several factors:
-
Non-selective Receptor Binding: m-CPP's affinity for multiple 5-HT receptor subtypes, as well as other neurotransmitter receptors like adrenergic and dopamine (B1211576) receptors, can lead to a mix of behavioral effects that are difficult to attribute to a single mechanism.[8]
-
Dose-Dependent Effects: The behavioral outcomes of m-CPP administration are highly dependent on the dose used. Low doses may be used to assess 5-HT receptor hypersensitivity, while higher doses are used to evaluate hyposensitivity.[9]
-
Species and Strain Differences: The behavioral effects of m-CPP can vary significantly between different animal species (e.g., rats vs. mice) and even between different strains of the same species.[4]
-
Metabolism and Active Metabolites: m-CPP is a known active metabolite of several clinically used drugs, including the antidepressant trazodone.[10][11] This can be a confounding factor if not properly controlled for. The metabolism of m-CPP itself, primarily by the CYP2D6 enzyme, can also lead to variability in its plasma concentrations and effects.[1][12]
-
Experimental Paradigm: The specific behavioral test being used can influence the observed effects of m-CPP. For example, its anxiogenic-like effects are prominent in paradigms like the elevated plus-maze and social interaction tests.[6][13]
Troubleshooting Guides
Issue 1: High Variability in Anxiety-Like Behavior Data
Question: My data from the elevated plus-maze (EPM) test shows high variability between subjects after m-CPP administration. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Genetic Variability in Drug Metabolism | The CYP2D6 enzyme, which metabolizes m-CPP, exhibits genetic polymorphisms that can lead to significant individual differences in drug clearance.[12] Consider using a more genetically homogenous animal strain or increasing the sample size to account for this variability. |
| Handling Stress | Excessive or inconsistent handling of animals before the experiment can increase baseline anxiety levels, masking the anxiogenic effects of m-CPP. Ensure all experimenters follow a standardized and gentle handling protocol. Allow for a sufficient habituation period for the animals in the testing room. |
| Environmental Factors | Differences in lighting, noise levels, or time of day for testing can influence anxiety-like behaviors. Standardize the testing environment and conduct all experiments at the same time of day. |
| Dietary Components | Certain dietary components, such as soy, may have anxiolytic properties and could potentially interfere with the effects of m-CPP.[14] Ensure a consistent and controlled diet for all experimental animals. |
Issue 2: Unexpected or Contradictory Behavioral Outcomes
Question: I administered m-CPP expecting to see anxiogenic effects, but instead observed hypoactivity or no significant change in behavior. Why might this be happening?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Dose Selection | The dose-response relationship of m-CPP can be complex. Higher doses may induce sedative effects or other behaviors that can mask anxiety-like responses.[13] Conduct a dose-response study to determine the optimal dose for inducing the desired behavioral effect in your specific experimental setup. |
| Receptor Desensitization | Chronic or repeated administration of m-CPP can lead to desensitization of serotonin receptors, altering the behavioral response. If using a chronic dosing regimen, consider the potential for receptor adaptation. |
| Off-Target Effects | At higher concentrations, m-CPP's effects on other neurotransmitter systems (e.g., dopamine) may become more pronounced and could counteract or alter the expected serotonergic effects.[15] Consider using more selective pharmacological tools in conjunction with m-CPP to dissect the specific receptor contributions. |
| Serotonin Syndrome | In some cases, particularly at higher doses or in susceptible individuals, m-CPP can induce symptoms of serotonin syndrome, which includes a wide range of behavioral and autonomic changes.[5] Be vigilant for signs of serotonin syndrome (e.g., agitation, tremors, autonomic instability) and adjust the dose accordingly.[16][17][18] |
Experimental Protocols
Key Experiment: Drug Discrimination Paradigm
Objective: To assess the subjective effects of m-CPP and determine the receptor systems mediating these effects.
Methodology:
-
Apparatus: A standard two-lever operant conditioning chamber.
-
Subjects: Rats are typically used and are first trained to press a lever for a food reward (e.g., sweetened milk) on a fixed-ratio schedule.[19]
-
Training: Animals are trained to discriminate between an intraperitoneal (IP) injection of m-CPP (e.g., 0.8-2.0 mg/kg) and a saline injection.[7][19] On days when m-CPP is administered, responses on one lever are reinforced, while on saline days, responses on the other lever are reinforced.
-
Testing: Once the animals have learned the discrimination, generalization tests are conducted with other serotonergic agents to see if they substitute for the m-CPP cue (i.e., the animals press the m-CPP-appropriate lever). Antagonist studies can also be performed by pre-treating the animals with a specific receptor antagonist before administering m-CPP to determine which receptors are critical for its discriminative stimulus effects.[7]
Data Analysis: The primary dependent variables are the percentage of responses on the m-CPP-appropriate lever and the response rate.
Visualizations
Signaling Pathways and Experimental Logic
The following diagrams illustrate key concepts related to the interpretation of m-CPP's behavioral effects.
Caption: Pharmacological promiscuity of m-CPP.
Caption: Troubleshooting workflow for m-CPP experiments.
References
- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine [scirp.org]
- 4. Meta-Chlorophenylpiperazine-Induced Behavioral Changes in Obsessive-Compulsive Disorder Research: A Systematic Review of Rodent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin syndrome after challenge with the 5-HT agonist meta-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discriminative stimulus properties of mCPP: evidence for a 5-HT2C receptor mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of m-chlorophenylpiperazine in normal subjects: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Human CYP2D6 and metabolism of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of soybean food pellets on m-CPP-induced anxiety model of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacologic evaluation of the discriminative stimulus of metachlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serotonin syndrome - EMCrit Project [emcrit.org]
- 17. drugs.com [drugs.com]
- 18. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Discriminative stimulus properties of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare 1-(3-Chlorophenyl)piperazine for intraperitoneal injection
Technical Support Center: 1-(3-Chlorophenyl)piperazine (mCPP)
This guide provides technical information, protocols, and troubleshooting advice for researchers preparing this compound hydrochloride (mCPP HCl) for intraperitoneal (IP) injection in experimental animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the hydrochloride salt form used?
A1: this compound, often abbreviated as mCPP, is a piperazine (B1678402) derivative used in neuropharmacological research as a serotonin (B10506) receptor agonist.[1][2] It is a metabolite of the antidepressant drug trazodone.[3][4] The hydrochloride (HCl) salt form is typically used for in vivo studies because it significantly enhances the compound's stability and solubility in aqueous solutions like saline, which is critical for preparing injectable formulations.[5][6]
Q2: What is the most appropriate vehicle for intraperitoneal injection of mCPP HCl?
A2: For mCPP HCl, the recommended vehicle is sterile isotonic saline (0.9% NaCl) or sterile Phosphate-Buffered Saline (PBS) at a pH of 7.2.[3][7] The compound is soluble in these aqueous vehicles up to a certain concentration, making them ideal for minimizing potential vehicle-induced side effects.[3][8]
Q3: What is the solubility of mCPP HCl in standard vehicles?
A3: The solubility of mCPP HCl allows for direct preparation in common aqueous buffers. Data indicates solubility in PBS (pH 7.2) is at least 10 mg/mL, and in DMSO, it is also at least 10 mg/mL.[3] For most experimental protocols, direct dissolution in sterile saline or PBS is the preferred method.
Q4: What if I need a concentration higher than 10 mg/mL or the compound does not dissolve easily?
A4: If your experimental design requires a concentration exceeding the aqueous solubility limit, or if you encounter dissolution issues, a co-solvent system may be necessary. However, this should be approached with caution as co-solvents like DMSO are not inert and can have their own biological effects.[9] If using DMSO, it is critical to keep the final concentration as low as possible (e.g., under 5-10% of the total injection volume) and to include a vehicle-only control group in your experiment to account for any effects of the solvent itself.[7][9]
Q5: How should I prepare and store mCPP HCl solutions?
A5: Solutions should be prepared fresh for each experiment under aseptic conditions to ensure sterility and stability.[10] The compound is hygroscopic and can be sensitive to light.[5][11] If short-term storage is necessary, store the solution in a sterile, airtight, light-protected container at 4°C and use it within 24 hours.[10] For long-term storage, the solid compound should be kept at -20°C.[3]
Q6: What are the essential safety precautions when handling mCPP HCl powder?
A6: According to its Safety Data Sheet (SDS), mCPP HCl is harmful if swallowed and can cause skin, eye, and respiratory irritation.[12][13] Always handle the powder in a chemical fume hood to avoid inhalation.[13] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12][14] Avoid dust formation during weighing and handling.[13]
Data Summary Tables
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₃ClN₂ • HCl | [3] |
| Molecular Weight | 233.1 g/mol | [3] |
| Appearance | White to off-white or pale brown crystalline solid | [2][5] |
| Solubility | PBS (pH 7.2): 10 mg/mLDMSO: 10 mg/mLMethanol: Soluble | [2][3] |
| Storage (Solid) | -20°C, protected from moisture | [3][13] |
Table 2: Comparison of Recommended Vehicles for IP Injection
| Vehicle | Concentration Limit for mCPP HCl | Pros | Cons |
| Sterile 0.9% Saline | Approx. 10 mg/mL | Physiologically compatible, inert, low risk of confounding effects. | Limited ability to dissolve highly concentrated solutions. |
| Sterile PBS (pH 7.2) | 10 mg/mL | Buffered to physiological pH, inert, ideal for cellular compatibility. | Slightly more complex to prepare than saline. |
| Saline/PBS with <10% DMSO | >10 mg/mL | Increases solubility for higher concentration needs. | DMSO is not inert; can cause inflammation and has biological effects.[9] Requires a vehicle-only control group. |
Experimental Protocol: Preparation of mCPP HCl in Saline
This protocol describes the standard method for preparing a 10 mg/mL solution of mCPP HCl in sterile 0.9% saline for IP injection.
Materials:
-
This compound hydrochloride (mCPP HCl) powder
-
Sterile 0.9% sodium chloride (saline) for injection
-
Sterile 15 mL conical tube or glass vial
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator bath
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
Workflow Diagram: Solution Preparation
Procedure:
-
Calculate Required Mass: Determine the mass of mCPP HCl powder needed for your desired final concentration and volume. (e.g., For 10 mL of a 10 mg/mL solution, you need 100 mg of powder).
-
Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass of mCPP HCl.
-
Combine Components: Transfer the weighed powder into a sterile conical tube or vial. Add approximately 90% of the final volume of sterile 0.9% saline.
-
Dissolve Compound: Tightly cap the tube and vortex vigorously. If dissolution is slow, use a sonicator bath for 10-15 minute intervals until all solid material is dissolved. Visually inspect the solution against a dark background to ensure it is clear and free of particulates.
-
Adjust to Final Volume: Once fully dissolved, add sterile saline to reach the final desired volume (quantity sufficient or 'QS').
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile vial. This final filtration step ensures the solution is sterile for injection.
-
Label and Use: Clearly label the vial with the compound name, concentration, vehicle, and date of preparation. Use the solution immediately for best results.
Troubleshooting Guide
Decision Flowchart: Vehicle Selection
Table 3: Common Experimental Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution | The compound is "crashing out" of a high-concentration stock (e.g., DMSO) when added to an aqueous vehicle. | 1. Add the stock solution to the aqueous vehicle very slowly while vortexing continuously.[15]2. Warm the aqueous vehicle slightly (e.g., to 37°C) before adding the stock.3. Increase the percentage of co-solvent, but do not exceed recommended toxicity limits (e.g., 10% for DMSO).[9] |
| Cloudy or hazy solution | Incomplete dissolution or presence of insoluble impurities. | 1. Continue vortexing or sonicating for a longer duration.2. Use a 0.22 µm filter to remove any undissolved particulates or impurities. If cloudiness persists, the solution may be oversaturated. |
| Difficulty dissolving powder in saline/PBS | The concentration may be at or above the solubility limit. The compound may have absorbed moisture. | 1. Gently warm the solution in a water bath (37-40°C) to aid dissolution.2. Add a very small amount of co-solvent (e.g., DMSO to 1-2% final concentration) and sonicate.3. Ensure the compound has been stored properly in a desiccated environment. |
| Inconsistent experimental results | Solution instability, degradation, or improper preparation. | 1. Always prepare solutions fresh on the day of the experiment.[10]2. Ensure accurate weighing and volumetric measurements.3. Verify the purity and integrity of the starting compound. |
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound hydrochloride | 65369-76-8 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound Hydrochloride Solution - Certified Reference Material at Best Price [nacchemical.com]
- 5. Page loading... [guidechem.com]
- 6. kaivalchem.com [kaivalchem.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research.ucsb.edu [research.ucsb.edu]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. fishersci.at [fishersci.at]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. researchgate.net [researchgate.net]
Navigating mCPP Experiments: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-Chlorophenylpiperazine (mCPP). The information is designed to address common challenges encountered during experimental procedures and to help manage the inherent variability in mCPP experimental results, ensuring more robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is m-Chlorophenylpiperazine (mCPP) and what is its primary mechanism of action?
A1: m-Chlorophenylpiperazine (mCPP) is a psychoactive compound of the phenylpiperazine class. It is primarily known as a non-selective serotonin (B10506) (5-HT) receptor agonist, with varying affinities for different 5-HT receptor subtypes.[1][2] It also interacts with the serotonin transporter (SERT).[3][4] Its complex pharmacology, involving multiple receptor interactions, contributes to its diverse physiological and behavioral effects.[2][5]
Q2: Why do I see high variability in my behavioral and physiological measurements after mCPP administration?
A2: High inter-individual variability is a well-documented characteristic of mCPP's effects.[6][7] Several factors can contribute to this:
-
Pharmacokinetic Variability: Maximum plasma concentrations of mCPP can vary significantly between subjects, with studies showing up to an 8-fold difference after oral administration.[6] This variability in drug disposition can be influenced by genetic differences in metabolizing enzymes, such as cytochrome P450 2D6 (CYP2D6).[6]
-
Route of Administration: The method of mCPP delivery (e.g., intravenous vs. oral) significantly impacts its bioavailability and peak plasma concentrations, leading to different pharmacodynamic responses.[6]
-
Receptor Profile: mCPP is not a highly selective ligand and binds to multiple serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C) as well as adrenergic receptors.[2][5] Individual differences in the expression and sensitivity of these receptors can lead to varied responses.
-
Animal Strain and Species: Different rodent strains (e.g., Wistar vs. Sprague-Dawley) can exhibit different behavioral and neurochemical responses to mCPP.[8][9]
Q3: My in vivo experiment is showing unexpected or no effects. What are some common pitfalls?
A3: Several factors could be at play:
-
Dose Selection: The effects of mCPP are dose-dependent.[1][8] A dose that is too low may not elicit a response, while a dose that is too high could lead to confounding side effects or receptor desensitization with chronic administration.[10]
-
Acclimation and Stress: Stress from handling or novel environments can significantly impact baseline neurochemistry and behavior, potentially masking or altering the effects of mCPP.[11] Proper acclimation of animals to the experimental setup is crucial.
-
Formulation and Stability: Ensure your mCPP solution is properly formulated and stable. The material should be stored in a cool, closed container.[12] For solution stability, refer to established protocols and consider factors like pH and vehicle.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your mCPP experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma mCPP concentrations | Differences in drug metabolism (e.g., CYP2D6 activity).[6] Inconsistent administration technique. | 1. If possible, genotype subjects for relevant metabolizing enzymes. 2. Standardize the route and technique of administration across all subjects. 3. Consider using a different route of administration (e.g., intravenous) to bypass first-pass metabolism and reduce variability.[6] |
| Inconsistent behavioral responses (e.g., locomotor activity, anxiety models) | Individual differences in receptor sensitivity.[6] Environmental stressors.[11] Dose is on the steep part of the dose-response curve. | 1. Increase the sample size to improve statistical power. 2. Ensure thorough acclimation to the testing apparatus and environment. 3. Conduct a dose-response study to identify a more reliable dose. |
| Discrepancy between expected and observed neurochemical changes (e.g., serotonin, dopamine (B1211576) levels) | Timing of sample collection. Brain region analyzed. Pre-existing neurochemical state of the animal. | 1. Optimize the time point for sample collection post-mCPP administration based on its pharmacokinetic profile. 2. Ensure the correct brain region is being analyzed for the desired effect. mCPP's effects can be region-specific. 3. Control for factors that can alter baseline neurotransmitter levels, such as stress and diet.[11] |
| Serotonin syndrome-like symptoms in animal models | Dose is too high. Interaction with other serotonergic drugs. High plasma concentrations in certain individuals.[13] | 1. Reduce the dose of mCPP. 2. Ensure there are no other serotonergic agents being co-administered. 3. Monitor animals closely for adverse effects. |
Experimental Protocols
Protocol 1: Quantification of mCPP in Plasma using LC-MS/MS
This protocol provides a general framework for the quantitative analysis of mCPP in plasma, a critical step for understanding pharmacokinetic variability.
Objective: To determine the concentration of mCPP in plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Select specific precursor-to-product ion transitions for mCPP and the internal standard for quantification. .
-
Develop a calibration curve using known concentrations of mCPP spiked into blank plasma.
-
-
Data Analysis:
-
Calculate the peak area ratio of mCPP to the internal standard.
-
Determine the concentration of mCPP in the unknown samples by interpolating from the calibration curve.
-
Protocol 2: Drug Discrimination Study in Rats
This protocol outlines a procedure to assess the subjective effects of mCPP.
Objective: To train rats to discriminate mCPP from a vehicle and test for generalization to other compounds.
Methodology:
-
Apparatus: A standard two-lever operant conditioning chamber.
-
Training:
-
Rats are trained to press one lever after an intraperitoneal (IP) injection of mCPP (e.g., 0.8 mg/kg) and the other lever after a saline injection to receive a reward (e.g., sweetened milk).[14]
-
Training sessions continue until a criterion of accuracy is met (e.g., ≥83% of responses on the correct lever for several consecutive sessions).[14]
-
-
Testing:
-
Once the discrimination is established, test sessions are conducted with various doses of mCPP or other test compounds.
-
The percentage of responses on the mCPP-appropriate lever is measured to determine if the test compound produces similar subjective effects (generalization).
-
Data Presentation
Table 1: Pharmacokinetic Parameters of mCPP in Healthy Male Volunteers
| Parameter | Intravenous Administration (0.08 mg/kg) | Oral Administration (0.5 mg/kg) |
| Maximum Concentration (Cmax) | 2.3-fold variation | 8-fold variation |
| Absolute Bioavailability | - | 12% to 84% |
| Elimination Half-life (t1/2) | 2.4 h to 6.8 h | 2.6 h to 6.1 h |
Data summarized from Gijsman et al. (1998).[6]
Table 2: Receptor Binding Affinities (IC50, nM) of mCPP in Human Brain Membranes
| Receptor Subtype | IC50 (nM) |
| 5-HT1A | ~400 - 1300 |
| 5-HT1B | ~400 - 1300 |
| 5-HT1D | ~400 - 1300 |
| 5-HT2A | ~400 - 1300 |
| 5-HT2C | ~400 - 1300 |
| alpha 2-adrenergic | 570 |
| alpha 1-adrenergic | >2500 |
| beta-adrenergic | >2500 |
| Dopamine | >2500 |
| Muscarinic Cholinergic | >2500 |
| 5-HT Uptake Site | >100,000 |
Data from Hamik & Peroutka (1989).[5]
Visualizations
Diagram 1: Simplified mCPP Signaling Pathway
Caption: Simplified signaling pathway of mCPP.
Diagram 2: Experimental Workflow for Investigating mCPP-Induced Behavioral Changes
Caption: Workflow for mCPP behavioral experiments.
Diagram 3: Logical Flow for Troubleshooting High Variability
Caption: Troubleshooting logic for mCPP variability.
References
- 1. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Metachlorophenylpiperazine (mCPP): a new designer drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of various factors on steady state plasma concentrations of trazodone and its active metabolite m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral and neurochemical profile of m-CPP following exposure to single restraint stress in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shop.narcotictests.com [shop.narcotictests.com]
- 13. Serotonin syndrome after challenge with the 5-HT agonist meta-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discriminative stimulus properties of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling guidelines for 1-(3-Chlorophenyl)piperazine
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 1-(3-Chlorophenyl)piperazine (m-CPP).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, a temperature of -20°C is recommended to maintain stability for five years or more.[4] For shorter-term use, refrigeration at 2-8°C under an inert atmosphere is also an appropriate storage condition.[5] The substance should be protected from moisture, sunlight, and heat.[1][2]
Q2: What type of container should I use to store this compound?
A2: It is recommended to store this compound in its original container.[6] If transferring is necessary, use a polyethylene (B3416737) or polypropylene (B1209903) container.[6] Ensure that all containers are clearly labeled and checked for leaks.[6] Opened containers must be carefully resealed and kept upright to prevent leakage.[3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment to avoid contact. This includes safety glasses or goggles, protective gloves, and a lab coat or long-sleeved clothing.[7] Use only under a chemical fume hood to prevent inhalation of dust or vapors.[2][8]
Q4: What are the main hazards associated with this compound?
A4: this compound is toxic if swallowed and can cause skin, eye, and respiratory irritation.[7][9][10] It is important to avoid all personal contact, including inhalation of any dust.[6]
Q5: What should I do in case of accidental skin or eye contact?
A5: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove all contaminated clothing.[3][9] For eye contact, rinse cautiously with fresh running water for several minutes, ensuring to lift the upper and lower eyelids occasionally.[6][9] Seek medical attention if irritation persists.[9]
Q6: How should I handle a spill of this compound?
A6: For minor spills, clean up immediately by sweeping or vacuuming the material, avoiding dust formation, and place it into a suitable container for disposal.[2][6] For major spills, evacuate the area and alert emergency responders.[6] Ensure adequate ventilation during cleanup and wear appropriate PPE.[3] Do not allow the substance to enter drains or waterways.[9]
Q7: Are there any substances that are incompatible with this compound?
A7: Yes, you should avoid contact with strong oxidizing agents, strong acids, and strong bases.[1] Exposure to moist air or water should also be avoided.[2]
Quantitative Data Summary
| Parameter | Value | Source |
| Short-Term Storage Temperature | 2-8°C (Refrigerator) | [5] |
| Long-Term Storage Temperature | -20°C | [4] |
| Stability at -20°C | ≥ 5 years | [4] |
| Boiling Point | 145-150°C @ 3 mmHg | [1] |
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Problem: The compound has changed color.
-
Possible Cause: Exposure to light, air, or incompatible materials.
-
Solution: While a slight color change to yellow may occur, a significant change could indicate degradation.[1] Ensure the compound is stored in a tightly sealed container, protected from light, and under an inert atmosphere if possible.[2] Check for any potential contamination or contact with incompatible substances. If degradation is suspected, it is advisable to use a fresh batch for sensitive experiments.
Problem: The compound appears moist or clumpy.
-
Possible Cause: Improper storage container sealing or exposure to a humid environment. The hydrochloride salt is sensitive to moisture.[2]
-
Solution: Discard the compromised material as its purity may be affected. Always use tightly sealed containers and store them in a dry, desiccated environment.[2][3] Opened containers must be carefully resealed.[3]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound Manufacturers, SDS [mubychem.com]
- 2. fishersci.com [fishersci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.at [fishersci.at]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Comparative Guide to 1-(3-Chlorophenyl)piperazine (mCPP) and TFMPP for Serotonin Receptor Binding Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-(3-Chlorophenyl)piperazine (mCPP) and 3-(Trifluoromethyl)phenylpiperazine (TFMPP), two widely used research compounds, focusing on their binding affinities and functional activities at various serotonin (B10506) (5-HT) receptor subtypes. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific studies.
Introduction
This compound (mCPP) and 3-(Trifluoromethyl)phenylpiperazine (TFMPP) are psychoactive compounds belonging to the phenylpiperazine class. Both are known to interact with the serotonergic system, but they exhibit distinct profiles in their affinity and functional effects at different 5-HT receptor subtypes. Understanding these differences is crucial for the accurate interpretation of experimental results in neuroscience and drug development.
Serotonin Receptor Binding Affinity
The binding affinity of a compound for a receptor is a measure of how tightly it binds to that receptor. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. The following table summarizes the reported binding affinities of mCPP and TFMPP for various serotonin receptor subtypes.
| Receptor Subtype | This compound (mCPP) Ki (nM) | Trifluoromethylphenylpiperazine (TFMPP) Ki/IC50 (nM) |
| 5-HT1A | 130 - 360 | 288 - 1950 |
| 5-HT1B | 160 | 30 - 132 |
| 5-HT1D | 270 | 282 |
| 5-HT2A | 26 - 1300 | 160 - 269 |
| 5-HT2B | 4.8 | ~100 |
| 5-HT2C | 1.3 - 1300 | 62 |
| 5-HT3 | IC50 = 61.4 | IC50 = 2373[1] |
| SERT | IC50 = 230[2] | EC50 = 121 |
Functional Activity at Serotonin Receptors
Beyond binding affinity, the functional activity of a compound at a receptor determines its downstream effect. A compound can act as an agonist (activates the receptor), a partial agonist (activates the receptor but with a weaker response than a full agonist), or an antagonist (blocks the receptor from being activated).
| Receptor Subtype | This compound (mCPP) Functional Activity | Trifluoromethylphenylpiperazine (TFMPP) Functional Activity |
| 5-HT1A | Agonist[3] | Full Agonist |
| 5-HT1B | Agonist[3][4] | Full Agonist |
| 5-HT2A | Partial Agonist[5] | Weak Partial Agonist or Antagonist |
| 5-HT2B | Antagonist[6] | Not well characterized |
| 5-HT2C | Partial Agonist[6][7] | Full Agonist |
| 5-HT3 | Antagonist[1] | No significant activity[1] |
Experimental Protocols
Radioligand Competition Binding Assay
This is a common in vitro method used to determine the binding affinity of a test compound for a specific receptor.
Objective: To determine the Ki of a test compound (e.g., mCPP or TFMPP) for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target serotonin receptor subtype.
-
A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-WAY-100635 for 5-HT1A, [3H]-Ketanserin for 5-HT2A).
-
Test compound (mCPP or TFMPP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding inhibitor (a high concentration of a known ligand for the receptor).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound.
-
Assay Setup: In a microplate, combine the cell membranes, radioligand (at a fixed concentration, typically near its Kd), and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled specific ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Summary and Conclusion
Both mCPP and TFMPP are non-selective ligands for serotonin receptors, exhibiting affinity for multiple 5-HT subtypes. However, key differences in their binding profiles and functional activities make them suitable for different research applications.
-
mCPP shows relatively high affinity for a broad range of 5-HT receptors, including 5-HT1, 5-HT2, and 5-HT3 subtypes. Its antagonist activity at 5-HT2B and 5-HT3 receptors is a notable feature.
-
TFMPP generally displays a preference for 5-HT1 and 5-HT2 receptors, with significantly lower affinity for the 5-HT3 receptor subtype. It tends to act as a full or partial agonist at the receptors it binds to.
The choice between mCPP and TFMPP will depend on the specific research question. For studies investigating the role of 5-HT3 receptors, mCPP's antagonist properties at this site are a critical consideration, whereas TFMPP's lack of affinity may be advantageous if the goal is to avoid 5-HT3-mediated effects. Conversely, for studies focused on 5-HT1B agonism, TFMPP may be a more suitable tool. Researchers should carefully consider the comprehensive binding and functional profiles presented in this guide to make an informed decision for their experimental design.
References
- 1. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mCPP-induced hyperactivity in 5-HT2C receptor mutant mice is mediated by activation of multiple 5-HT receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of mCPP and Buspirone in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of meta-chlorophenylpiperazine (mCPP) and buspirone (B1668070) in established rodent models of anxiety. The information presented is supported by experimental data to assist researchers in the evaluation and selection of these compounds for preclinical studies.
Introduction
meta-Chlorophenylpiperazine (mCPP) and buspirone are two psychoactive compounds that have been extensively studied for their effects on anxiety. However, they exhibit contrasting profiles. mCPP, primarily a non-selective serotonin (B10506) receptor agonist with high affinity for the 5-HT2C receptor, is widely recognized for its anxiogenic (anxiety-producing) effects in both animal models and humans.[1] In contrast, buspirone, a partial agonist of the 5-HT1A receptor, is an anxiolytic (anxiety-reducing) agent approved for the treatment of generalized anxiety disorder (GAD).[2] Despite its clinical efficacy, buspirone's performance in animal models of anxiety can be inconsistent.[3][4] This guide delves into a comparative analysis of these two compounds, presenting quantitative data from key preclinical anxiety models, detailing experimental protocols, and visualizing their primary signaling pathways.
Pharmacological Profiles
The distinct behavioral effects of mCPP and buspirone stem from their differing affinities for various neurotransmitter receptors.
| Compound | Primary Mechanism of Action | Key Receptor Affinities | Typical Effect in Anxiety Models |
| mCPP | 5-HT2C Receptor Agonist | High affinity for 5-HT2C, also interacts with other 5-HT receptors (e.g., 5-HT1A, 5-HT1B, 5-HT2A) and adrenergic receptors. | Anxiogenic[1] |
| Buspirone | 5-HT1A Receptor Partial Agonist | High affinity for 5-HT1A receptors (partial agonist), also acts as a weak antagonist at dopamine (B1211576) D2 receptors.[2][3] | Anxiolytic (clinically), variable in preclinical models[3][4] |
Performance in Preclinical Anxiety Models
The following tables summarize the quantitative effects of mCPP and buspirone in three commonly used rodent models of anxiety: the elevated plus-maze, the Vogel conflict test, and the social interaction test.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces. Anxiogenic compounds typically decrease the time spent and entries into the open arms, while anxiolytics have the opposite effect.
Table 1: Effects of mCPP and Buspirone in the Elevated Plus-Maze (Rat)
| Compound | Dose (mg/kg, i.p.) | % Time in Open Arms (Change from Control) | % Open Arm Entries (Change from Control) | Reference |
| mCPP | 1.0 nmol (intra-amygdala) | ↓ (Increased anxiety indices) | ↓ (Increased anxiety indices) | [5] |
| Buspirone | 2.0 | ↑ | ↑ | [6] |
| Buspirone | 4.0 | ↑ | ↑ | [6] |
| Buspirone | 0.3 - 4.0 (s.c.) | ↓ (Dose-dependent decrease) | Not specified | [7] |
Note: Direct comparative studies with identical administration routes and dosages are limited. Data is compiled from separate studies and should be interpreted with caution.
Vogel Conflict Test
The Vogel conflict test is a model of anxiety where a thirsty animal's drinking behavior is punished by a mild electric shock. Anxiolytic drugs increase the number of punished licks.
Table 2: Effects of Buspirone in the Vogel Conflict Test (Rat)
| Compound | Dose (mg/kg) | Effect on Punished Licking | Reference |
| Buspirone | Not specified | No anticonflict effects in ICR mice | [8] |
Social Interaction Test
This test assesses anxiety by measuring the time a rodent spends in social investigation of an unfamiliar conspecific. Anxiogenic compounds typically reduce social interaction time, while anxiolytics can increase it.
Table 3: Effects of Buspirone on Social Interaction in Mice
| Compound | Dose (mg/kg, i.p.) | Effect on Social Investigation | Test Condition | Reference |
| Buspirone | 1 | ↑ | Home cage & Unfamiliar neutral cage | [9] |
| Buspirone | 5 | ↑ (more pronounced in home cage) | Home cage & Unfamiliar neutral cage | [9] |
| Buspirone | 10 | ↓ (less marked increase) | Home cage & Unfamiliar neutral cage | [9] |
| Buspirone | 10, 20, 40 | Attenuated social isolation-induced deficits | Post-social isolation | [10] |
Note: Quantitative data for mCPP in a comparable social interaction paradigm was not available for direct comparison.
Experimental Protocols
Elevated Plus-Maze Test
Objective: To assess anxiety-like behavior by measuring the exploration of open versus enclosed arms of a maze.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 1 hour before the test.
-
Drug Administration: mCPP or buspirone is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at specified doses and pre-treatment times (typically 30 minutes).
-
Testing: Each animal is placed in the center of the maze, facing an open arm.
-
Data Collection: The animal's behavior is recorded for a 5-minute session. Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated as indices of anxiety. A lower percentage indicates higher anxiety-like behavior.
Vogel Conflict Test
Objective: To evaluate the anxiolytic potential of a compound by its ability to reinstate a behavior suppressed by punishment.
Apparatus: An operant chamber with a grid floor for delivering mild foot shocks and a drinking spout connected to a lickometer.
Procedure:
-
Water Deprivation: Rats are typically water-deprived for 24-48 hours prior to testing.
-
Training (optional): Animals may be trained to drink from the spout in the chamber without punishment.
-
Drug Administration: The test compound (e.g., buspirone) is administered at a specified time before the test session.
-
Testing: The water-deprived rat is placed in the chamber. After a set number of licks (e.g., 20), a mild electric shock is delivered through the drinking spout and the floor grid.
-
Data Collection: The number of punished licks is recorded over a set period (e.g., 3-5 minutes).
-
Analysis: An increase in the number of punished licks in drug-treated animals compared to vehicle-treated controls is indicative of an anxiolytic effect.
Social Interaction Test
Objective: To measure social anxiety by quantifying the interaction between two unfamiliar rodents.
Apparatus: A familiar (home cage) or novel, dimly lit arena.
Procedure:
-
Habituation: Animals are housed under controlled conditions. For the novel arena test, they may be habituated to the testing room.
-
Drug Administration: The test animal receives an injection of the compound (e.g., buspirone) or vehicle.
-
Pairing: After the pre-treatment time, an unfamiliar, untreated partner animal is introduced into the test animal's cage or the novel arena.
-
Data Collection: The social behavior of the test animal is recorded for a set duration (e.g., 5-10 minutes). Behaviors scored include sniffing, following, grooming the partner, and aggressive or defensive postures.
-
Analysis: The total time spent in active social investigation is the primary measure. A decrease in interaction time is interpreted as an anxiogenic-like effect, while an increase can indicate an anxiolytic-like effect.
Signaling Pathways and Mechanisms of Action
The opposing effects of mCPP and buspirone on anxiety are rooted in their distinct interactions with serotonin receptor subtypes and their downstream signaling cascades.
mCPP and the 5-HT2C Receptor Pathway
mCPP's anxiogenic effects are primarily mediated by its agonist activity at 5-HT2C receptors, which are Gq/11 protein-coupled receptors.[11][12] Activation of these receptors in brain regions associated with anxiety, such as the amygdala, leads to a cascade of intracellular events that increase neuronal excitability.[1]
Caption: Signaling pathway of mCPP via the 5-HT2C receptor.
Buspirone and the 5-HT1A Receptor Pathway
Buspirone's anxiolytic action is primarily attributed to its partial agonism at 5-HT1A receptors, which are Gi/o protein-coupled.[13] These receptors are present both presynaptically (as autoreceptors on serotonin neurons in the raphe nuclei) and postsynaptically in limbic areas like the hippocampus.[14] Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels and causing hyperpolarization of the neuron, which ultimately dampens neuronal firing.[13][14]
References
- 1. Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiogenic-like effects of mCPP microinfusions into the amygdala (but not dorsal or ventral hippocampus) in mice exposed to elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of psychoactive drugs in the Vogel conflict test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buspirone increases social investigation in pair-housed male mice; comparison with the effects of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buspirone, a 5-HT1A agonist attenuates social isolation-induced behavior deficits in rats: a comparative study with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating mCPP as a Selective 5-HT2C Receptor Agonist: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of meta-chlorophenylpiperazine (mCPP) with other known 5-hydroxytryptamine (5-HT) 2C receptor agonists, lorcaserin (B1675133) and WAY-161503. The following data, supported by detailed experimental protocols, validates the selectivity of mCPP for the 5-HT2C receptor, a critical target in the development of therapeutics for a range of neurological and metabolic disorders.
Quantitative Comparison of In Vitro Receptor Activity
The selectivity of a 5-HT2C receptor agonist is paramount to minimize off-target effects, particularly at the closely related 5-HT2A and 5-HT2B receptors, which are associated with hallucinogenic effects and cardiac valvulopathy, respectively. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of mCPP and its alternatives at these key receptor subtypes.
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Selectivity (5-HT2C vs. 5-HT2A / 5-HT2B) |
| mCPP | Data not readily available in a comparable format | - | - | Marginally selective for 5-HT2C vs. 5-HT2A/1A/1B |
| Lorcaserin | 15 | ~270 | ~1560 | ~18-fold vs. 5-HT2A, ~104-fold vs. 5-HT2B[1][2] |
| WAY-161503 | 3.3 - 4 | 18 | 60 | ~6-fold vs. 5-HT2A, ~20-fold vs. 5-HT2B |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative In Vitro Functional Potencies (EC50, nM) and Efficacy
| Compound | Assay Type | 5-HT2C | 5-HT2A | 5-HT2B | Efficacy at 5-HT2C |
| mCPP | Calcium Mobilization / IP Accumulation | ~110 (weak agonist) | - | Antagonist (human) | Partial Agonist (~65% relative efficacy) |
| Lorcaserin | Inositol (B14025) Phosphate Accumulation | ~7.9 | ~158 | ~794 | Full Agonist[1][2] |
| WAY-161503 | Inositol Phosphate Accumulation | 8.5 | 802 (partial agonist) | 6.9 | Full Agonist |
| WAY-161503 | Calcium Mobilization | 0.8 | 7 | 1.8 | Full Agonist |
Note: A lower EC50 value indicates higher functional potency.
The data clearly demonstrates that while mCPP's binding affinity data is not as well-defined in a comparative context, its functional activity shows a clear preference for the 5-HT2C receptor. It acts as a partial agonist at the 5-HT2C receptor with significantly lower efficacy at 5-HT2A and antagonistic activity at 5-HT2B receptors. In contrast, lorcaserin and WAY-161503 are potent, full agonists at the 5-HT2C receptor, with WAY-161503 showing higher potency but lower selectivity compared to lorcaserin.
Signaling Pathways and Experimental Workflows
To understand the validation process, it is essential to visualize the underlying biological mechanisms and the experimental procedures used to quantify them.
Caption: 5-HT2C Receptor Signaling Cascade activated by mCPP.
Caption: Experimental workflow for in vitro validation of a 5-HT2C receptor agonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are protocols for the key in vitro assays used to characterize mCPP and its alternatives.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells (e.g., CHO or HEK293) stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
2. Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]mesulergine for 5-HT2C, [³H]ketanserin for 5-HT2A, or [³H]5-HT for 5-HT2B) and varying concentrations of the unlabeled test compound (mCPP, lorcaserin, or WAY-161503).
-
Incubate the plate, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.
3. Detection and Data Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Generate competition binding curves and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Functional Assays: Inositol Phosphate (IP) Accumulation & Calcium Mobilization
These functional assays measure the ability of a compound to activate the 5-HT2C receptor and trigger downstream signaling events, such as the production of inositol phosphates or the release of intracellular calcium.
1. Cell Culture and Preparation:
-
Seed cells stably expressing the human 5-HT2C receptor into 96- or 384-well plates and culture overnight.
2. Inositol Phosphate (IP) Accumulation Assay:
-
Label the cells by incubating them with [³H]myo-inositol for 18-24 hours.
-
Wash the cells and pre-incubate them with a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Add varying concentrations of the test compound and incubate for 30-60 minutes at 37°C.
-
Lyse the cells and isolate the total [³H]-labeled inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [³H]-IPs by scintillation counting.
3. Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Place the plate in a fluorescent imaging plate reader (FLIPR).
-
Record a baseline fluorescence reading before adding varying concentrations of the test compound.
-
Monitor the change in fluorescence in real-time upon compound addition.
4. Data Analysis:
-
For both assays, generate dose-response curves from the resulting data.
-
Calculate the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) using non-linear regression analysis.
Conclusion
The in vitro data presented in this guide collectively validates mCPP as a selective 5-HT2C receptor agonist. While it exhibits lower potency and partial agonist activity compared to potent, full agonists like lorcaserin and WAY-161503, its functional selectivity for the 5-HT2C receptor, coupled with its antagonistic action at the 5-HT2B receptor, makes it a valuable tool for researchers investigating the specific roles of the 5-HT2C receptor. The choice of agonist will ultimately depend on the specific experimental goals, with mCPP being particularly useful for studies where a partial and selective activation of the 5-HT2C receptor is desired, without the confounding full agonism at other 5-HT2 subtypes.
References
A Comparative Analysis of m-Chlorophenylpiperazine's (m-CPP) Effects on Rodent Neurochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the neurochemical effects of m-Chlorophenylpiperazine (m-CPP) in rodents. Acknowledged as a significant tool in serotonin (B10506) research, m-CPP's complex pharmacological profile necessitates a detailed examination of its interactions with various neurotransmitter systems.[1] This document synthesizes findings from multiple studies to present a clear overview of its effects on serotonin, dopamine (B1211576), and norepinephrine (B1679862) systems, alongside its behavioral implications. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms.
Neurochemical Effects of m-CPP: A Tabular Summary
The following tables summarize the quantitative effects of m-CPP on various aspects of rodent neurochemistry, including receptor binding affinities and changes in neurotransmitter levels.
Table 1: Receptor Binding Affinity of m-CPP in Rat Brain
| Receptor Subtype | Ligand Used | Brain Region | Ki (M) | Reference |
| Serotonin (5-HT) | ³H-serotonin | Cortex | 10⁻⁷ | [2] |
| Dopamine (D₂) | ³H-spiroperidol | Striatum | > 10⁻⁵ | [2] |
| α₁-Adrenergic | ³H-WB 4101 | - | Similar to norepinephrine | [2] |
| β-Adrenergic | ³H-DHA | - | Similar to norepinephrine | [2] |
| 5-HT₁ₐ | [³H]8-OH-DPAT | Hippocampus | - (36% increase in binding after long-term treatment) | [3] |
| 5-HT₁ₑ | [¹²⁵I]CYP | Hypothalamus & Striatum | - (No change after long-term treatment) | [3] |
| 5-HT₂ | [³H]ketanserin | Cortex | - (74% decrease in binding after long-term treatment) | [3] |
Table 2: Effects of m-CPP on Neurotransmitter Levels and Metabolism in Rats
| Neurotransmitter System | Dose (mg/kg) | Route | Effect | Brain Region | Reference |
| Serotonin Metabolism | 0.3 & 1 | - | Decrease in 5-HIAA | Various | [2] |
| Dopamine Metabolism | 3 & 10 | - | Increase in Homovanillic Acid | Striatum & Nucleus Accumbens | [2] |
| Norepinephrine Metabolism | 3 & 10 | - | Increase in MHPG-SO₄ | Brain | [2] |
| Extracellular Serotonin | 0.25 & 2.5 | IV | 300-1400% increase | Hippocampus | [4] |
| Extracellular Dopamine | 0.25 & 2.5 | IV | 125-170% increase | Nucleus Accumbens & Striatum | [4] |
| Brain Serotonin | 10 & 30 | IP | Increase | Brain | [5] |
| Brain 5-HIAA | 10 & 30 | IP | Decrease | Brain | [5] |
| Hypothalamic Dopamine | 5 (twice daily for 15 days) | - | Decrease | Hypothalamus | [3] |
| Plasma Epinephrine | - | IV | ~10-fold increase | Plasma | [6] |
| Plasma Norepinephrine | - | IV | ~5-fold increase | Plasma | [6] |
| Plasma Dopamine | - | IV | ~2-fold increase | Plasma | [6] |
Behavioral Effects of m-CPP in Rodents
m-CPP administration in rodents elicits a range of behavioral changes, providing insights into the functional consequences of its neurochemical actions.
Table 3: Behavioral Effects of m-CPP in Rodents
| Behavior | Species | Dose (mg/kg) | Effect | Key Findings | Reference |
| Locomotor Activity | Rat | - | Suppression (acute) | Tolerance develops with long-term administration. | [3] |
| Locomotor Activity | Rat | High doses | Reduction | - | [7] |
| Exploratory Activity | Rat | - | Inhibition (ambulation and peeping) | Effects antagonized by 5-HT₁C antagonists. | |
| Social Interaction | Rat | 0.1 - 1.0 | Reduced interaction time | Suggests anxiogenic-like effects mediated by 5-HT₁C receptors. | [7] |
| Anxiety-like Behavior | Rat | 0.5 (infused into hippocampus) | Anxiogenic-like effect | Infusion into the amygdala had no effect. | [8] |
| Anxiety-like Behavior | Mouse | 1.0 nmol (infused into amygdala) | Anxiogenic-like effect | Blocked by a 5-HT₂C receptor antagonist. | [9] |
| Feeding | Rat | - | Reduced feeding scores | Opposed by 5-HT₁C antagonists. | [10] |
| Compulsive Checking | Rat | 0.625 & 1.25 | Ameliorated compulsive checking | Reduced vigor and increased post-checking satiety. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the cited studies.
In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters in specific brain regions of awake animals.[4]
Procedure:
-
Probe Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., hippocampus, nucleus accumbens).[12] The cannula is secured to the skull with dental cement. Animals are allowed to recover for a set period.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) from the outlet tubing.
-
Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Drug Administration: After establishing a stable baseline, m-CPP or a vehicle is administered (e.g., intravenously), and sample collection continues to monitor changes in neurotransmitter levels.
Receptor Binding Assays
Objective: To determine the affinity of a compound (m-CPP) for specific neurotransmitter receptors.[2]
Procedure:
-
Tissue Preparation: Brain tissue from specific regions is dissected and homogenized in a suitable buffer.
-
Membrane Preparation: The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind to the target receptor (e.g., ³H-serotonin) and varying concentrations of the unlabeled competitor drug (m-CPP).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value, providing a measure of the drug's affinity for the receptor.
Social Interaction Test
Objective: To assess anxiety-like behavior in rodents.[7]
Procedure:
-
Habituation: Rats are habituated to the testing arena, which is typically a novel, open-field box.
-
Pairing: Two unfamiliar, weight-matched rats are placed in the arena together.
-
Behavioral Scoring: The duration and frequency of various social behaviors (e.g., sniffing, grooming, following, crawling over) are recorded and scored by a trained observer, often with the aid of video recording software.
-
Drug Treatment: Prior to the test, animals are administered either m-CPP or a vehicle control.
-
Data Analysis: The total time spent in social interaction is calculated and compared between the drug-treated and control groups. A significant reduction in interaction time in the drug-treated group is interpreted as an anxiogenic-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to m-CPP research.
References
- 1. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The serotonin agonist, M-chlorophenylpiperazine, markedly increases levels of plasma catecholamines in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiogenic-like effects of mCPP microinfusions into the amygdala (but not dorsal or ventral hippocampus) in mice exposed to elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the serotonergic agonist mCPP on male rats in the quinpirole sensitization model of obsessive-compulsive disorder (OCD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Behavioral Effects Induced by 1-(3-Chlorophenyl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects induced by 1-(3-Chlorophenyl)piperazine (m-CPP), a non-selective serotonin (B10506) receptor agonist. A significant challenge in preclinical research involving m-CPP is the variability in its behavioral outcomes, which complicates the interpretation and reproducibility of studies. This document summarizes key quantitative data from various studies, details common experimental protocols, and illustrates the primary signaling pathways involved to provide a comprehensive resource for researchers.
Overview of m-CPP and the Reproducibility Challenge
This compound (m-CPP) is a psychoactive compound that acts as an agonist at various serotonin (5-HT) receptors, with a notable affinity for the 5-HT2C subtype.[1][2] It is frequently used in preclinical research to model anxiety and other psychiatric conditions.[3] However, the behavioral effects of m-CPP can be inconsistent across studies. This lack of reproducibility is influenced by several factors, including the animal species and strain used, the dosage and administration regimen of m-CPP, and variations in experimental procedures.[4] The inherent variability in behavioral studies, stemming from subtle differences in environment and animal handling, further contributes to these discrepancies.[5][6]
Comparative Analysis of Behavioral Effects
The following tables summarize the quantitative outcomes of m-CPP administration across three common behavioral paradigms: anxiogenic-like behavior, locomotor activity, and feeding behavior.
Anxiogenic-Like Effects
m-CPP is widely reported to induce anxiety-like behaviors in animal models.[7][8] The elevated plus-maze (EPM) is a standard apparatus for assessing these effects.[9]
Table 1: Effects of m-CPP in the Elevated Plus-Maze (EPM)
| Animal Model | m-CPP Dose (mg/kg, i.p.) | Key Quantitative Findings | Reference |
| Male Sprague-Dawley Rats | 0.125 - 1.0 | Dose-dependent reduction in the percentage of time spent and entries into the open arms. | [1] |
| Male ICR Mice | 1, 2, 4 | Significant decrease in the percentage of time spent and entries into the open arms at all doses. | [10] |
| Male Mice | 1.0 nmol (intra-amygdala) | Increased behavioral indices of anxiety without altering general activity levels. | [11] |
Effects on Locomotor Activity
The impact of m-CPP on locomotor activity is complex, with studies reporting both hypoactivity and no significant changes, often dependent on the dose and the novelty of the environment.
Table 2: Effects of m-CPP on Locomotor Activity in the Open Field Test (OFT)
| Animal Model | m-CPP Dose (mg/kg, i.p.) | Key Quantitative Findings | Reference |
| Adult Male Rats | 2.5 | Attenuated the number of turns and rears in a novel open field. | [4] |
| Male ICR Mice | 1, 2, 4 | Shortened center zone distance and reduced the number of entries to the central zone. | [10] |
| Male Sprague-Dawley Rats | 0.1 - 1.0 | Locomotion was only reduced by the highest dose (1.0 mg/kg). | [12] |
Effects on Feeding Behavior (Hypophagia)
m-CPP consistently demonstrates an ability to reduce food intake, an effect primarily attributed to its agonism at 5-HT2C receptors.[4][13]
Table 3: Effects of m-CPP on Feeding Behavior
| Animal Model/Subject | m-CPP Dose | Key Quantitative Findings | Reference |
| Adult Male Rats | 10 mg/kg/day (chronic infusion) | Rats consumed less food per day compared to saline-treated controls. | [4] |
| Healthy Female Volunteers | 0.4 mg/kg (oral) | Significantly lowered food intake in a test meal compared to placebo. | [14] |
| Healthy Female Volunteers | 30 mg (oral) | Decreased rated appetite and intake of a palatable snack. | [10] |
Detailed Experimental Protocols
To enhance reproducibility, adherence to detailed and standardized protocols is crucial. The following sections describe common methodologies for the behavioral tests cited above.
Elevated Plus-Maze (EPM) Protocol
The EPM is used to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms extending from a central platform, elevated from the floor.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated (e.g., 50 cm) above the floor.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes prior to testing.
-
Administer m-CPP or vehicle via the desired route (commonly intraperitoneal, i.p.) and allow for a pre-treatment period (typically 30 minutes).
-
Place the animal on the central platform of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (usually 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for time spent in and entries into the open and closed arms.
-
-
Key Parameters:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100
-
Percentage of open arm entries: (Entries into open arms / Total entries) x 100
-
Total arm entries (as a measure of general activity).
-
Open Field Test (OFT) Protocol
The OFT is used to evaluate general locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm) with the floor divided into a central and a peripheral zone.[2]
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer m-CPP or vehicle and allow for the pre-treatment period.
-
Gently place the animal in the center of the open field.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes) using an automated tracking system or video recording.[15][16]
-
Clean the apparatus thoroughly between subjects to eliminate olfactory cues.
-
-
Key Parameters:
-
Total distance traveled.
-
Time spent in the center zone vs. the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
Social Interaction Test Protocol
This test assesses social behavior by measuring the amount of time an animal spends interacting with a novel conspecific.
-
Apparatus: A familiar, neutral cage or arena.
-
Procedure:
-
House the test animals individually for a period before the test to increase social motivation.
-
Acclimate the test animal to the testing arena.
-
Administer m-CPP or vehicle.
-
Introduce a novel, weight- and sex-matched stimulus animal into the arena.
-
Record the interaction for a defined period (e.g., 10 minutes).
-
-
Key Parameters:
-
Total time spent in active social interaction (e.g., sniffing, grooming, following).
-
Frequency of specific social behaviors.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of m-CPP at the 5-HT2C Receptor
m-CPP's behavioral effects are largely mediated by its action on serotonin receptors, particularly the 5-HT2C receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Caption: Simplified signaling pathway of m-CPP via the 5-HT2C receptor.
Experimental Workflow for Assessing m-CPP Effects
A standardized workflow is essential for reducing inter-laboratory variability and improving the reproducibility of behavioral studies.
Caption: General experimental workflow for behavioral studies with m-CPP.
Factors Influencing Reproducibility
Several interconnected factors can influence the outcomes of behavioral studies involving m-CPP, making a thorough understanding of these variables critical for experimental design and data interpretation.
Caption: Key factors affecting the reproducibility of m-CPP's behavioral effects.
Conclusion and Recommendations
The behavioral effects of m-CPP, while valuable for modeling certain aspects of neuropsychiatric disorders, are subject to significant variability. This guide highlights that factors such as animal model, drug dosage, and experimental protocol are critical determinants of the observed outcomes. To improve the reproducibility of research involving m-CPP, it is recommended that researchers:
-
Provide Detailed Methodological Reporting: Clearly document all experimental parameters, including animal characteristics, drug administration details, and apparatus specifications.
-
Standardize Protocols: Where possible, adopt and adhere to standardized and validated behavioral testing protocols.
-
Acknowledge and Investigate Variability: Recognize the inherent variability in behavioral research and consider experimental designs that can account for or investigate the sources of this variability.
By carefully considering these factors, the scientific community can enhance the reliability and comparability of findings related to the behavioral pharmacology of m-CPP.
References
- 1. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of chronic m-CPP on locomotion, hypophagia, plasma corticosterone and 5-HT2C receptor levels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Can We Make Behavioral Science More Reproducible? | Technology Networks [technologynetworks.com]
- 6. An Overview of Scientific Reproducibility: Consideration of Relevant Issues for Behavior Science/Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anilocus.com [anilocus.com]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anxiogenic-like effects of mCPP microinfusions into the amygdala (but not dorsal or ventral hippocampus) in mice exposed to elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 13. Evidence that hypophagia induced by mCPP and TFMPP requires 5-HT1C and 5-HT1B receptors; hypophagia induced by RU 24969 only requires 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m-Chlorophenylpiperazine decreases food intake in a test meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
A Comparative In Vivo Analysis of mCPP and Quipazine for Researchers
An Objective Guide for Scientists and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of two widely studied serotonergic agents, meta-chlorophenylpiperazine (mCPP) and quipazine (B1207379). Both compounds are piperazine (B1678402) derivatives that interact with serotonin (B10506) (5-HT) receptors, yet they elicit distinct pharmacological and behavioral responses. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds for application in their own experimental designs.
At a Glance: Key Differences
| Feature | m-Chlorophenylpiperazine (mCPP) | Quipazine |
| Primary Behavioral Effect | Anxiogenic | Induces head-twitch response (HTR), a model for psychedelic-like effects |
| Key Receptor Affinities | Agonist at 5-HT2C, 5-HT1B, and partial agonist at 5-HT2A receptors. Also shows affinity for other monoamine receptors. | Agonist at 5-HT2A and 5-HT3 receptors. |
| Neurochemical Signature | Increases extracellular serotonin and, to a lesser extent, dopamine (B1211576) levels. | Can increase extracellular acetylcholine (B1216132) in the striatum. |
| Primary Research Application | As a pharmacological tool to induce anxiety-like states and to probe 5-HT2C receptor function. | As a tool to study 5-HT2A receptor-mediated psychedelic-like effects and serotonergic modulation of motor control. |
Receptor Binding Affinities
The differential in vivo effects of mCPP and quipazine are rooted in their distinct receptor binding profiles. The following table summarizes their binding affinities (Ki, nM) for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | mCPP (Ki, nM) | Quipazine (Ki, nM) |
| 5-HT1A | ~288-1950[1] | - |
| 5-HT1B | ~30-132[1] | >10,000[2] |
| 5-HT2A | ~160-269[1] | pKi = 5.29-5.60[3] |
| 5-HT2C | ~62[1] | - |
| 5-HT3 | 61.4 (IC50)[4][5] | 4.4 (IC50)[4][5] |
Note: Direct comparative studies across all receptor subtypes are limited. The presented data is compiled from multiple sources and methodologies, which may contribute to variability.
In Vivo Behavioral Effects: A Tale of Two Responses
The most striking divergence between mCPP and quipazine in vivo is their behavioral manifestation. mCPP is predominantly anxiogenic, while quipazine induces a characteristic head-twitch response (HTR), a behavioral proxy for psychedelic activity in rodents.
Anxiety-Like Behavior
mCPP consistently produces anxiety-like behaviors in various animal models.[6][7] This effect is primarily attributed to its agonist activity at 5-HT2C receptors.[6]
| Behavioral Assay | mCPP Effect | Quipazine Effect |
| Elevated Plus Maze | Dose-dependently reduces time spent in and entries into the open arms.[6] | At 1 mg/kg, increased the percentage of time spent in the open arms, suggesting an anxiolytic-like effect.[8] |
| Social Interaction Test | Reduces total interaction time.[7] | - |
Head-Twitch Response (HTR)
Quipazine is a well-established inducer of the head-twitch response in rodents, a rapid, side-to-side head movement.[9][10] This behavior is a hallmark of 5-HT2A receptor activation and is used as a preclinical screen for potential psychedelic compounds.[9][10] In contrast, mCPP does not typically induce HTR.[11]
| Compound | Dose Range (mg/kg, i.p.) | HTR Induction |
| mCPP | 0.1 - 1.0 | No significant HTR observed.[11] |
| Quipazine | 0.25 - 2.5 | Dose-dependent increase in HTR frequency.[12] |
Locomotor Activity
The effects of mCPP and quipazine on locomotor activity are complex and can be dose-dependent. Generally, mCPP has been shown to suppress spontaneous locomotor activity in rats, an effect that may be mediated by 5-HT1C or 5-HT1B receptors.[11] Quipazine's effects on locomotor activity are more varied, with some studies suggesting an increase that may be mediated by dopaminergic systems.[13]
| Compound | Effect on Locomotor Activity | |---|---|---| | mCPP | Dose-dependent suppression of spontaneous ambulatory behavior.[11] | | Quipazine | Can induce increases in locomotor activity, potentially via dopaminergic mechanisms.[13] |
Neurochemical Effects: Modulating Serotonin and Beyond
Both mCPP and quipazine alter neurotransmitter levels in the brain, but their profiles differ, reflecting their distinct receptor targets.
Extracellular Serotonin and Dopamine
In vivo microdialysis studies have shown that mCPP can increase extracellular levels of both serotonin and dopamine. The increase in serotonin is thought to be mediated by its action on serotonin transporters.[14] Perfusion of mCPP into the anterior striata of rats resulted in a dose-dependent facilitation of dopamine release.[15]
| Compound | Brain Region | Effect on Extracellular Neurotransmitter Levels |
| mCPP | Anterior Striatum | Dose-dependent increase in dopamine.[15] |
| Quipazine | - | Limited direct comparative data available. |
Signaling Pathways
The distinct behavioral and neurochemical outcomes of mCPP and quipazine can be traced back to the specific intracellular signaling cascades they activate. The primary receptors implicated in their hallmark effects are the 5-HT2C receptor for mCPP's anxiogenic properties and the 5-HT2A receptor for quipazine's induction of the head-twitch response. Both of these receptors are Gq/11 protein-coupled receptors that activate the phospholipase C (PLC) pathway.
Figure 1: Canonical Gq/11 Signaling Pathway for 5-HT2A/2C Receptors
Experimental Workflows
To ensure the reproducibility and validity of in vivo studies with mCPP and quipazine, standardized experimental protocols are crucial. Below are graphical representations of common experimental workflows.
Figure 2: Workflow for Head-Twitch Response (HTR) Assay
Figure 3: Workflow for In Vivo Microdialysis
Detailed Experimental Protocols
Head-Twitch Response (HTR) Assay in Mice
Objective: To quantify the frequency of head-twitches as a measure of 5-HT2A receptor activation.[9][10]
Materials:
-
Male C57BL/6J mice
-
mCPP or quipazine dissolved in a suitable vehicle (e.g., 0.9% saline)
-
Observation chambers (e.g., clear cylindrical glass jars)
-
Video recording equipment (optional, for later scoring)
-
Stopwatch
Procedure:
-
Acclimation: Individually house mice in the testing room for at least 60 minutes prior to the experiment to minimize stress.
-
Drug Administration: Administer mCPP, quipazine, or vehicle via intraperitoneal (i.p.) injection.
-
Observation: Immediately after injection, place the mouse in the observation chamber.
-
Scoring: Manually or automatically record the number of head-twitches over a predetermined period (e.g., 30-60 minutes). A head-twitch is defined as a rapid, side-to-side rotational movement of the head that is not part of a grooming behavior.
-
Data Analysis: Compare the mean number of head-twitches between treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).
Elevated Plus-Maze (EPM) Test in Rats
Objective: To assess anxiety-like behavior by measuring the exploration of open and closed arms of an elevated maze.[3]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
mCPP or quipazine dissolved in a suitable vehicle
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video tracking software (recommended for accurate data collection)
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the test. The maze should be cleaned thoroughly between each animal to eliminate olfactory cues.
-
Drug Administration: Administer mCPP, quipazine, or vehicle at a specified time before the test (e.g., 30 minutes for i.p. injection).
-
Test Initiation: Place the rat in the center of the maze, facing an open arm.
-
Observation: Allow the rat to freely explore the maze for a 5-minute session. Record the session using an overhead camera connected to a video tracking system.
-
Data Collection: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. The total number of arm entries can be used as a measure of general activity.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these measures between treatment groups using statistical tests such as a t-test or ANOVA.
In Vivo Microdialysis in Rodents
Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[16][17]
Materials:
-
Rats or mice
-
mCPP or quipazine
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry (MS) system
Procedure:
-
Surgical Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum). Allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer mCPP, quipazine, or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a defined period post-injection.
-
Neurochemical Analysis: Analyze the dialysate samples using HPLC-ECD or MS to quantify the concentrations of serotonin, dopamine, and their metabolites.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the time course of changes between treatment groups.
Conclusion
mCPP and quipazine, while both acting on the serotonin system, exhibit markedly different in vivo profiles. mCPP's primary action as a 5-HT2C receptor agonist leads to anxiogenic-like effects, making it a valuable tool for studying anxiety disorders. In contrast, quipazine's potent agonism at 5-HT2A receptors results in a psychedelic-like head-twitch response, positioning it as a key compound for research into the mechanisms of hallucinogens. A thorough understanding of their distinct receptor affinities, behavioral outcomes, and neurochemical signatures is paramount for their effective application in neuropharmacological research. The experimental protocols and workflows provided in this guide offer a foundation for conducting rigorous and reproducible in vivo studies with these compounds.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 4. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.co.za [journals.co.za]
- 9. Head-twitch response - Wikipedia [en.wikipedia.org]
- 10. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The comparative roles of dopaminergic and serotonergic mechanisms in mediating quipazine induced increases in locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers of Serotonin Function: Validating mCPP-Induced Cortisol Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of meta-Chlorophenylpiperazine (mCPP)-induced cortisol release as a biomarker for serotonin (B10506) (5-HT) function against other established and emerging methods. We present supporting experimental data, detailed protocols, and an objective analysis of the strengths and limitations of each technique to aid in the selection of the most appropriate biomarker for your research needs.
Introduction to Serotonin Biomarkers
The serotonergic system is a key modulator of numerous physiological and psychological processes, and its dysregulation is implicated in a wide range of neuropsychiatric disorders. Consequently, the development and validation of reliable biomarkers to assess 5-HT function in vivo is of paramount importance for both basic research and clinical drug development. A well-established method involves pharmacological challenges that perturb the 5-HT system and measure a downstream physiological response. One such challenge is the administration of mCPP, a 5-HT receptor agonist, and the subsequent measurement of cortisol release.
The mCPP Challenge: Mechanism and Application
Meta-Chlorophenylpiperazine (mCPP) is a non-selective serotonin receptor agonist with a notable affinity for the 5-HT2C receptor subtype. The administration of mCPP leads to a dose-dependent increase in plasma cortisol levels. This response is believed to be mediated by the stimulation of 5-HT2C receptors in the hypothalamus, which triggers the release of corticotropin-releasing hormone (CRH) and subsequently activates the hypothalamic-pituitary-adrenal (HPA) axis, culminating in cortisol secretion from the adrenal glands.
Figure 1. Signaling pathway of mCPP-induced cortisol release.
Comparison of 5-HT Biomarker Methodologies
The following sections provide a detailed comparison of the mCPP-induced cortisol release assay with alternative methods for assessing 5-HT function.
Data Presentation: Quantitative Comparison of Pharmacological Challenges
| Biomarker Method | Agent & Dose | N (Healthy Controls) | Peak Cortisol Response (Mean ± SD) | Effect Size (Cohen's d) vs. Placebo | Test-Retest Reliability (ICC) |
| mCPP Challenge | mCPP (0.25 mg/kg, oral) | 8 | 15.8 ± 3.1 μg/dL | Data not available | Data not available |
| Fenfluramine (B1217885) Challenge | d-fenfluramine (30 mg, oral) | 10 (females) | ~14.5 ± 4.5 μg/dL | Data not available | Data not available |
| L-Tryptophan Challenge | L-tryptophan (IV infusion) | 68 | Significant increase, but variable and often used to modulate stress response | Not directly comparable | Data not available |
Note: The available data for a direct quantitative comparison is limited. Effect sizes and test-retest reliability are critical metrics for biomarker validation that are not consistently reported in the literature for these challenge tests. The cortisol response to fenfluramine in healthy subjects was evident in women but not in men in one study[1].
Experimental Protocols
A standardized experimental protocol is crucial for the reliability and comparability of results. Below are detailed methodologies for the key pharmacological challenges.
Figure 2. Experimental workflows for pharmacological challenges.
mCPP Challenge Protocol
-
Participant Preparation: Subjects should fast overnight. An intravenous catheter is inserted for blood sampling.
-
Baseline Sampling: At least two baseline blood samples are collected (e.g., at -15 and 0 minutes) before drug administration.
-
Drug Administration: mCPP is administered orally, typically at a dose of 0.25 mg/kg or 0.5 mg/kg.
-
Post-administration Sampling: Blood samples are collected at regular intervals (e.g., every 30 or 60 minutes) for up to 210 minutes.
-
Hormone Analysis: Plasma or serum is separated and stored frozen until assayed for cortisol concentrations.
Fenfluramine Challenge Protocol
-
Participant Preparation: Similar to the mCPP challenge, subjects should fast overnight, and an IV catheter is placed.
-
Baseline Sampling: Baseline blood samples are collected prior to drug administration.
-
Drug Administration: d-fenfluramine is typically administered orally at a fixed dose (e.g., 30 mg) or a weight-adjusted dose.
-
Post-administration Sampling: Blood is sampled periodically, often hourly, for 4 to 5 hours.
-
Hormone Analysis: Cortisol levels are measured in plasma or serum.
L-Tryptophan Challenge Protocol The L-tryptophan challenge can be administered orally or intravenously. The intravenous route allows for more precise control of plasma tryptophan levels.
-
Participant Preparation: Subjects fast overnight. An IV catheter is placed for infusion and another for blood sampling.
-
Baseline Sampling: Baseline blood samples are taken.
-
Infusion: L-tryptophan is infused over a set period (e.g., 100 mg/kg over 20 minutes).
-
Post-infusion Sampling: Blood samples are collected at various time points post-infusion to measure cortisol and other hormones. It's important to note that L-tryptophan administration does not consistently induce a robust cortisol response in all healthy individuals and is often used to study the modulation of stress-induced cortisol release[2][3][4].
Alternative Methodologies: A Deeper Dive
Fenfluramine Challenge Fenfluramine acts as a serotonin-releasing agent and reuptake inhibitor, leading to a more widespread increase in synaptic serotonin levels compared to the direct receptor agonism of mCPP. This can be seen as both an advantage (a more "global" assessment of 5-HT system integrity) and a disadvantage (less receptor-specific). The cortisol response to fenfluramine has been shown to be blunted in certain patient populations, such as those with depression[5][6].
L-Tryptophan Depletion/Supplementation This method manipulates the availability of the precursor for serotonin synthesis. Acute tryptophan depletion (ATD) leads to a temporary reduction in central 5-HT levels, while supplementation increases them. The effects on cortisol are often studied in the context of a subsequent stressor, with tryptophan supplementation sometimes attenuating the stress-induced cortisol response[3][4]. This approach provides valuable insights into the role of 5-HT in stress reactivity but is less of a direct measure of postsynaptic receptor sensitivity compared to agonist challenges.
Neuroimaging Techniques (PET and fMRI) Positron Emission Tomography (PET) and pharmacological Magnetic Resonance Imaging (phMRI) offer a non-invasive window into the brain's serotonergic system.
-
PET: Using specific radioligands, PET can quantify the density and occupancy of 5-HT receptors and transporters in different brain regions. This allows for a direct assessment of receptor availability and how it is affected by pharmacological interventions or disease states.
-
phMRI: This technique measures changes in brain activity (blood flow and oxygenation) in response to a serotonergic challenge. It can reveal the functional consequences of receptor stimulation in specific neural circuits.
While powerful, neuroimaging techniques are expensive, require specialized equipment and expertise, and may not always directly correlate with peripheral hormonal responses.
Logical Framework for Biomarker Selection
The choice of a 5-HT biomarker depends on the specific research question, available resources, and the population being studied.
Figure 3. Decision tree for selecting a 5-HT biomarker.
Conclusion and Future Directions
The mCPP-induced cortisol release paradigm remains a valuable tool for assessing central 5-HT function, particularly the sensitivity of the 5-HT2C receptor system. Its relative ease of implementation and the robustness of the cortisol response make it a practical choice for many research settings. However, the lack of comprehensive data on its test-retest reliability is a significant limitation that needs to be addressed in future validation studies.
Compared to fenfluramine, mCPP offers greater receptor specificity, while fenfluramine provides a more global assessment of 5-HT release and reuptake. L-tryptophan manipulation is a useful paradigm for investigating the role of 5-HT in modulating stress responses. Neuroimaging techniques provide unparalleled spatial resolution for examining regional brain effects but come with higher costs and complexity.
For the field to move forward, there is a critical need for studies that directly compare these different biomarkers within the same individuals and that rigorously assess their test-retest reliability using standardized metrics like the intraclass correlation coefficient (ICC)[7][8][9][10][11]. Such studies will be instrumental in establishing a gold standard for the in vivo assessment of 5-HT function and will ultimately enhance our ability to develop more effective treatments for serotonin-related disorders.
References
- 1. Cortisol response to d-fenfluramine in patients with obsessive-compulsive disorder and in healthy subjects: evidence for a gender-related effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hormonal and behavioral effects associated with intravenous L-tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of tryptophan on the cortisol response to social stress is modulated by the 5-HTTLPR genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of sub chronic tryptophan supplementation on stress-induced cortisol and appetite in subjects differing in 5-HTTLPR genotype and trait neuroticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced prolactin and cortisol responses to d-fenfluramine in depressed compared to healthy matched control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The prolactin response to fenfluramine in depression: effects of melancholia and baseline cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing test-retest reliability of patient-reported outcome measures using intraclass correlation coefficients: recommendations for selecting and documenting the analytical formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying test-retest reliability using the intraclass correlation coefficient and the SEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reliability intraclass correlation: Topics by Science.gov [science.gov]
- 11. Assessing test–retest reliability of patient-reported outcome measures using intraclass correlation coefficients: recommendations for selecting and documenting the analytical formula - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of m-Chlorophenylpiperazine (mCPP) Across Laboratory Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of m-chlorophenylpiperazine (mCPP) across various laboratory animal species. Understanding the absorption, distribution, metabolism, and excretion (ADME) of mCPP in these models is crucial for the interpretation of preclinical data and its extrapolation to human drug development.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of mCPP in different laboratory animal species. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Experimental conditions such as dosage and administration route can significantly influence these parameters.
| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Rat | Intraperitoneal (as a metabolite of trazodone) | 30 mg/kg (of trazodone) | ~150 | ~1.5 | N/A | N/A | [1][2] |
| Mouse | N/A | N/A | N/A | N/A | N/A | N/A | Data not available in the searched literature |
| Rabbit | N/A | N/A | N/A | N/A | N/A | N/A | Data not available in the searched literature |
| Non-human Primate | N/A | N/A | N/A | N/A | N/A | N/A | Data not available in the searched literature |
N/A: Data not available in the searched literature.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of pharmacokinetic studies. Below are generalized experimental protocols based on common practices in the field.
Animal Models and Dosing
-
Species: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[1][2] Other relevant species for comparative analysis include mice, rabbits, and non-human primates.
-
Administration: mCPP can be administered via various routes, including intravenous (IV), intraperitoneal (IP), and oral (PO) gavage. The choice of route depends on the specific research question. For instance, IV administration is used to determine clearance and volume of distribution, while oral administration helps in assessing bioavailability.
Sample Collection and Analysis
-
Blood Sampling: Blood samples are typically collected at multiple time points post-dosing to construct a plasma concentration-time curve. Common sampling sites include the tail vein in rats and mice.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Analytical Methods: The concentration of mCPP in plasma samples is quantified using validated analytical methods such as:
-
High-Performance Liquid Chromatography (HPLC): A common technique for separating and quantifying drugs in biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method for the identification and quantification of volatile and semi-volatile compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method widely used in pharmacokinetic studies for its ability to quantify low concentrations of drugs and their metabolites.
-
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram illustrates a standard workflow for conducting a pharmacokinetic study in a laboratory animal model.
A typical workflow for a preclinical pharmacokinetic experiment.
Metabolic Pathway of mCPP in Rats
The metabolism of mCPP is a critical factor influencing its pharmacokinetic profile. The following diagram illustrates the primary metabolic pathways of mCPP as identified in rats.
Primary metabolic pathways of mCPP in rats.
Discussion
The available data on the comparative pharmacokinetics of mCPP across different laboratory animal species are limited. The majority of the published literature focuses on rats, often in the context of mCPP as a metabolite of the antidepressant trazodone. In rats, mCPP is extensively metabolized, primarily through hydroxylation of the aromatic ring and cleavage of the piperazine moiety.[3] These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation, sulfation, and acetylation, before excretion.[3]
The lack of comprehensive pharmacokinetic data for mCPP in mice, rabbits, and non-human primates highlights a significant knowledge gap. Such data would be invaluable for selecting the most appropriate animal model for preclinical studies and for improving the allometric scaling of pharmacokinetic parameters to predict human pharmacokinetics.
Future research should focus on conducting head-to-head comparative pharmacokinetic studies of mCPP in these species using standardized methodologies. This would provide a clearer understanding of interspecies differences in mCPP disposition and metabolism, ultimately aiding in the development of safer and more effective drugs that are metabolized to mCPP.
References
A Comparative Guide to the Discriminative Stimulus Properties of mCPP and Other Phenylpiperazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the discriminative stimulus effects of meta-chlorophenylpiperazine (mCPP) and other phenylpiperazine derivatives, supported by experimental data from discriminative stimulus studies. The information is intended to assist researchers in understanding the subtle yet significant differences in the in-vivo pharmacological profiles of these compounds.
Introduction to Phenylpiperazines and Discriminative Stimulus Studies
Phenylpiperazines are a class of chemical compounds that feature a piperazine (B1678402) ring attached to a phenyl group. Many compounds in this class exhibit psychoactive properties by interacting with various neurotransmitter systems, most notably the serotonergic system. meta-Chlorophenylpiperazine (mCPP) is a non-selective serotonin (B10506) receptor agonist and releasing agent, known for its anxiogenic and psychostimulant effects.[1] Discriminative stimulus studies are a cornerstone of behavioral pharmacology, providing a robust method to characterize and compare the subjective effects of centrally acting drugs. In these studies, animals are trained to recognize the interoceptive cues produced by a specific drug and to signal this recognition through a learned behavior, typically by pressing one of two levers for a reward.
Comparative Analysis of Discriminative Stimulus Effects
The discriminative stimulus properties of mCPP have been extensively studied, often in comparison to other phenylpiperazines such as meta-trifluoromethylphenylpiperazine (TFMPP). These studies typically involve training animals to discriminate mCPP from a vehicle, followed by substitution tests with other compounds to see if they produce similar subjective effects (generalization), and antagonism tests to identify the receptor systems mediating these effects.
Generalization and Substitution Studies
Generalization studies indicate that the discriminative stimulus effects of mCPP are shared by other phenylpiperazine derivatives, suggesting a common mechanism of action.
-
Full Generalization: In rats trained to discriminate mCPP, complete generalization is consistently observed with TFMPP.[2][3] This indicates that TFMPP produces subjective effects that are highly similar to those of mCPP. Similarly, in rats trained to discriminate TFMPP, mCPP fully substitutes for the TFMPP cue.[4]
-
Partial Generalization: Some compounds produce partial generalization to the mCPP cue, suggesting some, but not all, shared subjective effects. For example, in one study, eltoprazine, another phenylpiperazine derivative, partially generalized to the mCPP cue.[2]
-
Lack of Generalization: In studies where animals are trained to discriminate other drugs of abuse, such as methamphetamine or cocaine, neither mCPP nor TFMPP typically substitute for the training drug, indicating distinct subjective effects from these stimulants.[5]
Antagonism Studies
Antagonism studies are crucial for elucidating the receptor mechanisms underlying the discriminative stimulus effects of mCPP.
-
5-HT2C Receptor Involvement: The discriminative stimulus effects of mCPP are predominantly mediated by the 5-HT2C receptor. This is supported by findings that 5-HT2A/2C receptor antagonists like mianserin (B1677119) and methysergide (B1194908) can block the mCPP cue.[2] Furthermore, the selective 5-HT2C receptor antagonist SB 242084 has been shown to reverse mCPP-induced attenuation of the cocaine cue.[6]
-
5-HT1B Receptor Involvement: There is also evidence for the involvement of the 5-HT1B receptor in the discriminative stimulus effects of mCPP and TFMPP.[2][7] However, the role of this receptor appears to be less dominant than that of the 5-HT2C receptor.
-
Other Receptor Systems: Studies have largely ruled out the involvement of 5-HT1A, 5-HT2A, and 5-HT3 receptors in mediating the primary discriminative cue of mCPP.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from various discriminative stimulus studies involving mCPP and TFMPP. The ED50 value represents the dose of a drug that produces 50% of its maximal effect, in this case, the dose at which the animal is equally likely to press the drug-associated or vehicle-associated lever.
Table 1: ED50 Values for mCPP and TFMPP in Drug Discrimination Studies
| Training Drug | Training Dose (mg/kg) | Test Drug | ED50 (mg/kg) | Animal Model | Reference |
| mCPP | 0.8 (IP) | mCPP | 0.29 | Rat | [3] |
| mCPP | 0.8 (IP) | TFMPP | 0.42 | Rat | [3] |
| TFMPP | 1.0 (IP) | TFMPP | 0.27 | Rat | [4] |
| TFMPP | 1.0 (IP) | mCPP | 0.35 | Rat | [4] |
Table 2: Generalization of Other Phenylpiperazines to the mCPP Cue
| Training Drug | Training Dose (mg/kg) | Test Drug | Generalization | Animal Model | Reference |
| mCPP | 2.0 (PO) | TFMPP | Full | Rat | [2] |
| mCPP | 2.0 (PO) | Eltoprazine | Partial | Rat | [2] |
| mCPP | 0.8 (IP) | MK-212 | Full | Rat | [3] |
Experimental Protocols
The following is a generalized experimental protocol for a typical two-lever drug discrimination study in rats, based on methodologies reported in the cited literature.[9][10]
Animals
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.[2][5]
-
Housing: Animals are typically housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, except during experimental sessions where food may be restricted to increase motivation for the food reward.
Apparatus
-
Standard two-lever operant conditioning chambers are used. Each chamber is equipped with two response levers, a food pellet dispenser, and a house light. The chambers are enclosed in sound-attenuating boxes to minimize external distractions.
Training Procedure
-
Lever Press Training: Rats are first trained to press a lever to receive a food reward (e.g., 45 mg sucrose (B13894) pellets) on a continuous reinforcement schedule.
-
Discrimination Training: Once lever pressing is established, discrimination training begins. Before each daily session, rats receive an intraperitoneal (IP) or oral (PO) administration of either the training drug (e.g., mCPP at a specific dose) or the vehicle (e.g., saline).
-
Lever Assignment: Responding on one lever (the "drug lever") is reinforced with food only after administration of the training drug. Responding on the other lever (the "vehicle lever") is reinforced only after administration of the vehicle. The assignment of the drug lever is counterbalanced across animals.
-
Reinforcement Schedule: A fixed-ratio (FR) schedule of reinforcement is commonly used, such as an FR 10 or FR 20, where the animal must press the correct lever 10 or 20 times to receive a reward.[3]
-
Training Criterion: Training continues until the rats reliably and accurately discriminate between the drug and vehicle conditions. A common criterion is the completion of at least 80% of the total responses on the correct lever for a certain number of consecutive sessions.
Testing Procedure
-
Substitution Tests: To test for generalization, various doses of a test compound are administered before the session. The percentage of responses on the drug- and vehicle-associated levers is recorded. Full substitution (generalization) is typically defined as ≥80% of responses on the drug lever.
-
Antagonism Tests: To identify the receptor mechanisms, a potential antagonist is administered prior to the administration of the training drug. A successful antagonism is indicated by a rightward shift in the dose-response curve of the training drug or a significant reduction in drug-lever responding at the training dose.
Signaling Pathways and Experimental Workflows
The discriminative stimulus effects of mCPP and related phenylpiperazines are primarily mediated through their interaction with serotonin receptors, particularly the 5-HT2C and 5-HT1B subtypes.
Caption: 5-HT2C Receptor Signaling Cascade.
Caption: 5-HT1B Receptor Signaling Cascade.
Caption: Experimental Workflow Diagram.
Conclusion
Discriminative stimulus studies provide invaluable insights into the subjective effects of psychoactive compounds. The data clearly indicate that mCPP and TFMPP produce similar interoceptive cues, which are primarily mediated by the 5-HT2C receptor, with a secondary contribution from the 5-HT1B receptor. This comparative guide, with its summarized data and detailed protocols, serves as a resource for researchers investigating the complex pharmacology of phenylpiperazines and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Discriminative stimulus properties of mCPP: evidence for a 5-HT2C receptor mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus properties of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m-Chlorophenylpiperazine (mCPP) modulates the discriminative stimulus effects of cocaine through actions at the 5-HT2C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulus generalization of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) to propranolol, pindolol, and mesulergine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Specificity of mCPP for 5-HT2C over 5-HT2A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding and functional specificity of meta-Chlorophenylpiperazine (mCPP) for the serotonin (B10506) 2C receptor (5-HT2C) over the serotonin 2A receptor (5-HT2A). The data presented is compiled from peer-reviewed literature and public databases to assist researchers in evaluating mCPP as a pharmacological tool.
Executive Summary
m-Chlorophenylpiperazine (mCPP) is a non-selective serotonin receptor agonist that is frequently used in research to probe the function of the 5-HT2C receptor. Experimental data consistently demonstrates that mCPP exhibits a greater functional potency and efficacy at the 5-HT2C receptor compared to the 5-HT2A receptor. While it binds to both receptors with relatively similar affinity, its action at the 5-HT2A receptor is characterized as partial agonism or even antagonism, depending on the experimental system. This functional selectivity makes mCPP a useful, albeit not entirely specific, tool for investigating 5-HT2C-mediated physiological and behavioral effects.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of mCPP for the human 5-HT2A and 5-HT2C receptors. This data is essential for understanding the compound's receptor interaction profile.
Table 1: Binding Affinity of mCPP at 5-HT2A and 5-HT2C Receptors
| Compound | Receptor | Ki (nM) | Radioligand | Receptor Source | Reference |
| mCPP | 5-HT2A | 130 | [³H]Ketanserin | Human Recombinant | NIMH PDSP Ki Database |
| mCPP | 5-HT2C | 62 | [³H]Mesulergine | Human Recombinant | NIMH PDSP Ki Database |
Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency and Efficacy of mCPP at 5-HT2A and 5-HT2C Receptors
| Compound | Receptor | Functional Assay | pEC50 | Relative Efficacy (vs. 5-HT) | Cell Line | Reference |
| mCPP | 5-HT2A | Calcium Flux | 6.8 | <25% | CHO-K1 | Porter et al., 1999 |
| mCPP | 5-HT2C | Calcium Flux | 7.6 | 65% | CHO-K1 | Porter et al., 1999 |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Relative efficacy compares the maximal response of the drug to that of the endogenous agonist, serotonin (5-HT).
Signaling Pathways and Experimental Workflow
To understand the functional consequences of mCPP binding to 5-HT2A and 5-HT2C receptors, it is crucial to visualize their primary signaling cascades and the experimental workflow used to determine their pharmacological profiles.
Caption: Canonical Gq/11 signaling pathways for 5-HT2A and 5-HT2C receptors.
Caption: General workflow for determining receptor binding and functional specificity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard practices in the field for characterizing receptor-ligand interactions.
Radioligand Binding Assay (for Ki Determination)
Objective: To determine the binding affinity (Ki) of a test compound (mCPP) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Radioligand: [³H]Ketanserin for 5-HT2A or [³H]Mesulergine for 5-HT2C.
-
Test compound: m-Chlorophenylpiperazine (mCPP).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound (mCPP) at various concentrations, and the radioligand at a concentration close to its Kd.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Flux Assay (for EC50 and Efficacy Determination)
Objective: To measure the functional potency (EC50) and efficacy of a test compound (mCPP) by quantifying the increase in intracellular calcium following receptor activation.
Materials:
-
A cell line (e.g., CHO-K1) stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compound: m-Chlorophenylpiperazine (mCPP).
-
Reference agonist: Serotonin (5-HT).
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with kinetic read capability.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Addition: Add varying concentrations of the test compound (mCPP) or the reference agonist (5-HT) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using the plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximal response). The relative efficacy is calculated by comparing the Emax of the test compound to that of the reference agonist.
Inositol (B14025) Monophosphate (IP1) Accumulation Assay
Objective: To provide an alternative measure of Gq/11-coupled receptor activation by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).
Materials:
-
A cell line stably expressing the human 5-HT2A or 5-HT2C receptor.
-
IP1 assay kit (e.g., HTRF-based).
-
Stimulation buffer containing LiCl (to inhibit the degradation of IP1).
-
Test compound: m-Chlorophenylpiperazine (mCPP).
-
Reference agonist: Serotonin (5-HT).
-
Microplates suitable for the chosen assay kit.
-
A plate reader compatible with the assay format (e.g., HTRF reader).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere.
-
Compound Stimulation: Replace the culture medium with stimulation buffer containing varying concentrations of the test compound (mCPP) or the reference agonist (5-HT).
-
Incubation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Detection: Lyse the cells and add the detection reagents from the assay kit according to the manufacturer's instructions.
-
Signal Measurement: Read the plate using a compatible plate reader.
-
Data Analysis: The signal is typically inversely proportional to the amount of IP1 produced. Calculate the concentration of IP1 for each well and plot it against the log concentration of the compound to determine the EC50 and Emax.
Safety Operating Guide
Proper Disposal of 1-(3-Chlorophenyl)piperazine: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1-(3-Chlorophenyl)piperazine (mCPP), a chemical compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Understanding the Hazards
This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Long-term exposure may have cumulative health effects.[3] As a chlorinated aromatic compound, its impact on the environment must also be carefully considered.
Key Hazard Information Summary:
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][2] | Ingestion |
| Skin Irritation | Causes skin irritation.[1][2] | Skin contact |
| Eye Irritation | Causes serious eye irritation.[1][2] | Eye contact |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Inhalation |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of poor ventilation or the generation of dust, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[4] The following is a general procedural guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be classified as hazardous waste.
-
Segregate this waste from non-hazardous materials at the point of generation.[5]
-
Do not mix with incompatible chemicals.
Step 2: Waste Collection and Containment
-
Collect waste this compound in a designated, compatible, and properly sealed container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Ensure the container is stored in a well-ventilated, secure area, away from sources of ignition.
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the entire area and notify your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.
-
Step 4: Final Disposal
-
Do not dispose of this compound down the drain or in regular trash.
-
The designated hazardous waste container should be collected by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The primary method for the final disposal of chlorinated aromatic compounds is typically high-temperature incineration.[6]
Experimental Protocols
While no specific experimental protocols for the neutralization of this compound for disposal are readily available in the searched literature, general principles of handling piperazine (B1678402) derivatives can be informative. Piperazines are basic compounds and can be neutralized with acids. However, any such treatment should be considered a form of waste treatment and must be performed in accordance with institutional and regulatory guidelines, and only by trained personnel.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. Researchers, scientists, and drug development professionals are encouraged to use this information in conjunction with their institution's specific policies and procedures.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. odu.edu [odu.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Personal protective equipment for handling 1-(3-Chlorophenyl)piperazine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1-(3-Chlorophenyl)piperazine (mCPP). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical that requires careful handling. It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] All personnel must be thoroughly familiar with the hazards and handling procedures outlined in this document and the Safety Data Sheet (SDS) before commencing any work.
Key Hazards:
-
Acute Oral Toxicity: Toxic if swallowed.[2]
-
Skin Irritation: Causes skin irritation.[1][2] Open cuts, abraded, or irritated skin should not be exposed to this material.[3]
-
Respiratory Irritation: May cause respiratory irritation.[1] Inhalation should be avoided.[3]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent personal contact.
| PPE Category | Specification | Further Guidance |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is advised.[3] Contaminated gloves must be replaced immediately.[3] |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][5] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Wear appropriate protective clothing to prevent skin exposure.[5][6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][7] | For large-scale operations, emergencies, or where ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) is required.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
3.1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
PPE Donning: Put on all required PPE as specified in the table above before handling the chemical.
3.2. Handling:
-
Avoid Dust Formation: Minimize the generation of dust.
-
Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[3]
-
Container Handling: Keep the container tightly closed when not in use.[6] Store in a dry, well-ventilated place.[6]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
3.3. Spill Response:
-
Minor Spills:
-
Major Spills:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect waste material in a clearly labeled, sealed container.
-
Do not mix with other waste streams.
-
-
Disposal:
-
Contaminated Packaging:
-
Empty containers may retain product residue and should be handled as hazardous waste.
-
Dispose of contaminated packaging as unused product.[1]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 196.67 g/mol | [4] |
| Acute Toxicity, Oral (LD50, Rat) | 142 mg/kg | [6] |
Occupational exposure limits for this compound have not been established by major regulatory agencies. A thorough risk assessment should be conducted for each specific use to determine appropriate control measures.
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
